(S)-(-)-N-Methyl-1-phenylethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-N-methyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSSHZGQHHEHPZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366137 | |
| Record name | (S)-(-)-N-Methyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19131-99-8 | |
| Record name | (αS)-N,α-Dimethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19131-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-phenylethylamine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019131998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-N-Methyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-1-PHENYLETHYLAMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MU17YEN7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
history of (S)-(-)-N-Methyl-1-phenylethylamine in asymmetric synthesis
An In-Depth Technical Guide to the History and Application of (S)-(-)-N-Methyl-1-phenylethylamine in Asymmetric Synthesis
Authored by a Senior Application Scientist
Foreword: The Enduring Legacy of a Privileged Chiral Amine
In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, agrochemical science, and fine chemical production, where often only one enantiomer exhibits the desired biological activity while the other may be inactive or even harmful. Among the vast arsenal of tools available to the synthetic chemist, chiral amines have carved out a significant and enduring role. This guide focuses on one such molecule: (S)-(-)-N-Methyl-1-phenylethylamine.
Derived from the readily available and inexpensive 1-phenylethylamine (α-PEA), the N-methylated analogue offers distinct properties that have made it a valuable asset for decades. Its history is intertwined with the evolution of asymmetric synthesis itself, from its use in classical resolutions to its incorporation into sophisticated chiral auxiliaries and ligands. This document provides an in-depth exploration of this history, grounded in mechanistic principles and practical applications, to offer researchers and drug development professionals a comprehensive understanding of its utility. We will delve into the causality behind its effectiveness, examine its role in key transformations, and provide actionable protocols that highlight its practical power.
Genesis: From Racemate Resolution to a Pillar of Asymmetric Synthesis
The story of (S)-(-)-N-Methyl-1-phenylethylamine begins with its parent compound, 1-phenylethylamine (α-PEA). The utility of α-PEA as a "privileged" chiral inducer was established early on, notably through the work of A. W. Ingersoll in 1937, who demonstrated its efficacy in the resolution of racemic acids via diastereomeric salt formation.[1] This foundational technique remains a widely used and powerful method for accessing enantiomerically pure materials.[2][3]
The principle is elegant in its simplicity: a racemic mixture of a chiral acid is treated with a single enantiomer of a chiral base, such as (S)-1-phenylethylamine. This reaction forms a mixture of two diastereomeric salts: (R-acid·S-base) and (S-acid·S-base). Because diastereomers possess different physical properties, they can be separated by methods like fractional crystallization.[4] Subsequent treatment with a strong acid liberates the resolved enantiomers of the acid and recovers the chiral amine.[2][4]
The introduction of the N-methyl group to create (S)-(-)-N-Methyl-1-phenylethylamine provided chemists with a secondary amine that retained the core chiral scaffold but offered modified steric and electronic properties, opening new avenues for its application, particularly as a chiral auxiliary.
Workflow: Resolution of a Racemic Carboxylic Acid
Caption: Workflow for resolving a racemic acid.
The Chiral Auxiliary: A Reusable Source of Chirality
Perhaps the most significant historical application of (S)-(-)-N-Methyl-1-phenylethylamine is its role as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product while allowing for the recovery and reuse of the auxiliary.[5]
Diastereoselective Alkylation of Amide Enolates
A classic and powerful application is the diastereoselective alkylation of amide enolates.[5] The process begins by forming an amide between a carboxylic acid and (S)-(-)-N-Methyl-1-phenylethylamine. Deprotonation of the α-proton of the carbonyl group with a strong base (e.g., LDA) generates a chiral enolate. The key to the stereocontrol lies in the conformation of this enolate. The phenyl group of the auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This controlled trajectory results in the preferential formation of one diastereomer.
The causality behind this high selectivity is a combination of steric hindrance and the formation of a rigid, chelated structure. The lithium cation of the base coordinates to the carbonyl oxygen and the nitrogen atom, locking the enolate into a specific conformation that maximizes the steric shielding provided by the phenylethyl group.
Experimental Protocol: Diastereoselective Alkylation of a Propionamide Derivative
Objective: To synthesize an enantiomerically enriched α-alkylated carboxylic acid using (S)-(-)-N-Methyl-1-phenylethylamine as a chiral auxiliary.
Step 1: Amide Formation
-
In a round-bottom flask, dissolve propionyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (S)-(-)-N-Methyl-1-phenylethylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the chiral propionamide. Purify by column chromatography if necessary.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified amide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution) and stir for 1 hour to ensure complete enolate formation.
-
Add the desired electrophile (e.g., methyl iodide, 1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude alkylated amide. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis.
Step 3: Auxiliary Cleavage
-
Reflux the alkylated amide in a mixture of aqueous sulfuric acid (e.g., 6 M) and dioxane for 12-24 hours.
-
Cool the reaction mixture and make it basic with aqueous NaOH.
-
Extract the aqueous layer with diethyl ether to recover the (S)-(-)-N-Methyl-1-phenylethylamine auxiliary.
-
Acidify the aqueous layer with concentrated HCl and extract with ethyl acetate to isolate the enantiomerically enriched carboxylic acid.
Data Presentation: Representative Alkylation Results
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeI | Methyl | 95 | >99:1 |
| 2 | EtI | Ethyl | 96 | >99:1 |
| 3 | n-PrI | n-Propyl | 99 | >99:1 |
| 4 | CH₂=CHCH₂Br | Allyl | 98 | >98:2 |
Data is representative of typical results achieved in such reactions.[5]
Workflow: Chiral Auxiliary in Asymmetric Alkylation
Caption: General workflow for chiral auxiliary use.
A Scaffold for Chiral Ligands and Catalysts
Beyond its role as a stoichiometric auxiliary, the (S)-(-)-N-Methyl-1-phenylethylamine framework has been a foundational building block for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. By incorporating this chiral motif into larger molecular structures, chemists can create a chiral environment around a metal center, enabling enantioselective transformations with high efficiency and turnover.
Asymmetric Reductions and Hydrogenations
Amino alcohols derived from (S)-(-)-N-Methyl-1-phenylethylamine have proven to be effective ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.[1] These reactions provide a powerful method for producing chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. The ligand coordinates to the metal center, and the stereochemistry of the reaction is dictated by the precise spatial arrangement of the ligand's chiral center and phenyl group relative to the substrate.
Asymmetric Additions to Carbonyls
Similarly, ligands derived from this chiral amine have been employed in the asymmetric addition of organozinc reagents to aldehydes.[1] The chiral ligand, often a β-amino alcohol, coordinates to the zinc atom, forming a chiral Lewis acid complex. This complex then activates the aldehyde and directs the nucleophilic attack of the organozinc reagent to one of the enantiotopic faces of the carbonyl group, leading to the formation of an enantiomerically enriched alcohol.
Logical Relationship: From Chiral Amine to Asymmetric Catalysis
Caption: Pathway from amine to chiral catalyst.
Modern Relevance and Conclusion
The is a testament to the power of fundamental chemical principles. From its origins in classical resolution, it evolved into a highly reliable chiral auxiliary for constructing stereogenic centers and later served as a key structural motif in the development of sophisticated asymmetric catalysts.
Today, it remains a relevant and widely utilized tool in both academic research and industrial-scale synthesis.[6] Its applications are found in the production of pharmaceuticals, particularly those targeting neurological disorders, as well as in the agrochemical and fine chemical sectors.[6] The enduring value of (S)-(-)-N-Methyl-1-phenylethylamine lies in its low cost, high efficiency, and the vast body of literature supporting its application. For researchers and drug development professionals, a deep understanding of its history and utility provides not only a powerful tool for current synthetic challenges but also a foundational lesson in the logic of asymmetric induction.
References
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed, 33114098. [Link]
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Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). (PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. [Link]
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Racemic Mixtures and the Resolution of Enantiomers. (2020). Chemistry LibreTexts. [Link]
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Racemic Mixtures and the Resolution of Enantiomers. (2024). Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to the Fundamental Properties of (S)-(-)-N-Methyl-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(S)-(-)-N-Methyl-1-phenylethylamine , a chiral amine of significant interest, serves as a critical building block in modern synthetic chemistry and drug development. Its unique stereochemical configuration and biological activity make it a valuable tool for creating enantiomerically pure pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, and its role in pharmacology and toxicology, offering a technical resource for professionals in the field.
Core Chemical and Physical Properties
(S)-(-)-N-Methyl-1-phenylethylamine is a colorless to pale yellow liquid with a distinct amine odor. Its chirality, arising from the stereocenter at the carbon atom adjacent to the phenyl group, is a defining feature that dictates its biological interactions and applications in asymmetric synthesis.
| Property | Value | References |
| Molecular Formula | C₉H₁₃N | |
| Molecular Weight | 135.21 g/mol | |
| CAS Number | 19131-99-8 | |
| Appearance | Colorless to yellowish liquid | [1] |
| Boiling Point | 203 °C | [2] |
| Density | 0.93 g/mL at 25 °C | [2] |
| Specific Rotation ([α]D) | -73° to -77° (c=1 in CHCl₃) | [1] |
| pKa | 10.14 | [2] |
Stereochemistry: The Significance of the (S)-Enantiomer
The biological activity and utility of N-Methyl-1-phenylethylamine are intrinsically linked to its stereochemistry. The (S)-enantiomer exhibits specific interactions with chiral biological targets, such as receptors and enzymes, which differ significantly from its (R)-counterpart. This stereospecificity is paramount in drug development, where the desired therapeutic effect is often associated with one enantiomer, while the other may be inactive or contribute to undesirable side effects. Its role as a chiral auxiliary in asymmetric synthesis stems from its ability to direct the stereochemical outcome of a reaction, enabling the selective formation of a desired enantiomer of a target molecule.[1]
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (S)-(-)-N-Methyl-1-phenylethylamine can be achieved through various strategies, including asymmetric synthesis or the resolution of a racemic mixture.
Synthetic Pathways
A common approach to synthesize the parent compound, 1-phenylethylamine, is through the reductive amination of acetophenone.[3] The Leuckart reaction, which utilizes ammonium formate, is another established method.[3] N-methylation of the resulting 1-phenylethylamine can then be performed to yield N-Methyl-1-phenylethylamine. A historical method for this N-methylation involves the conversion of phenethylamine to its p-toluenesulfonamide, followed by methylation with methyl iodide and subsequent hydrolysis of the sulfonamide.[2]
A generalized synthetic workflow is depicted below:
Caption: General synthetic and resolution workflow for (S)-(-)-N-Methyl-1-phenylethylamine.
Chiral Resolution: Isolating the (S)-Enantiomer
The separation of the (S)- and (R)-enantiomers from a racemic mixture of N-Methyl-1-phenylethylamine is a critical step in obtaining the desired stereoisomer. A widely used and effective method is diastereomeric salt formation. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as (2R,3R)-tartaric acid.[4]
The underlying principle is that the two resulting diastereomeric salts—(S)-amine-(R,R)-tartrate and (R)-amine-(R,R)-tartrate—have different physical properties, most notably their solubility in a given solvent.[4] By carefully selecting the solvent (e.g., methanol), one diastereomer will preferentially crystallize out of the solution while the other remains dissolved.[4]
Experimental Protocol: Chiral Resolution with Tartaric Acid [4]
-
Dissolution: A hot solution of racemic N-Methyl-1-phenylethylamine and an equimolar amount of (2R,3R)-tartaric acid is prepared in methanol.
-
Crystallization: The solution is allowed to cool, leading to the crystallization of the less soluble diastereomeric salt, the (S)-amine-(R,R)-tartrate complex.
-
Isolation: The crystalline salt is isolated by suction filtration and washed with a small amount of cold methanol.
-
Liberation of the Amine: The isolated diastereomeric salt is treated with an aqueous solution of a strong base, such as sodium hydroxide, to liberate the free (S)-amine.
-
Extraction: The free amine is extracted from the aqueous solution using an organic solvent (e.g., ether).
-
Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the purified (S)-(-)-N-Methyl-1-phenylethylamine.
Caption: Workflow for the chiral resolution of N-Methyl-1-phenylethylamine using tartaric acid.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and stereochemical integrity of (S)-(-)-N-Methyl-1-phenylethylamine.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The ¹H NMR spectrum provides information on the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. Chiral shift reagents can be used in NMR to distinguish between enantiomers.
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation of phenethylamines is well-characterized, with typical cleavages occurring at the Cα-Cβ bond and Cα-N bond, providing valuable structural information.[5][6]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring) would be expected.
Chromatographic Techniques
-
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of (S)-(-)-N-Methyl-1-phenylethylamine. Chiral GC columns can be used to separate and quantify the enantiomeric excess (e.e.) of the compound.[7][8][9] Derivatization with a chiral reagent can also be employed to separate the resulting diastereomers on a non-chiral column.
Pharmacology and Mechanism of Action
(S)-(-)-N-Methyl-1-phenylethylamine is a member of the phenethylamine class of compounds, which are known for their effects on the central nervous system.[10] Its primary mechanism of action is as a potent agonist of the human trace amine-associated receptor 1 (hTAAR1).[2][11]
TAAR1 is a G-protein coupled receptor that modulates the activity of monoaminergic systems, including those involving dopamine, norepinephrine, and serotonin.[11] By activating TAAR1, N-Methyl-1-phenylethylamine can influence neurotransmitter release and neuronal firing rates.[10][11] It is structurally related to amphetamine and is known to be an endogenous neuromodulator in humans.[2]
The pharmacological effects of N-Methyl-1-phenylethylamine include pressor (blood pressure increasing) and positive chronotropic (heart rate increasing) effects.[12] It is metabolized in the body by monoamine oxidase B (MAO-B).[2][11]
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chemical structure and stereochemistry of (S)-(-)-N-Methyl-1-phenylethylamine
An In-depth Technical Guide to (S)-(-)-N-Methyl-1-phenylethylamine
This guide provides a comprehensive technical overview of (S)-(-)-N-Methyl-1-phenylethylamine, a pivotal chiral amine in modern organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental chemical structure, stereochemical significance, synthesis, and critical applications, grounding all claims in authoritative references.
Introduction and Strategic Importance
(S)-(-)-N-Methyl-1-phenylethylamine is a chiral secondary amine that serves as a high-value intermediate and building block in numerous chemical processes.[1][2] Its structure is characterized by a phenyl group and a methylamino group attached to a stereogenic carbon center. This specific stereoconfiguration is crucial, as the biological activity of many pharmaceutical compounds is dependent on their precise three-dimensional arrangement. Consequently, the enantiomerically pure (S)-form is indispensable for the synthesis of effective drugs with minimized side effects.[1]
This molecule's utility spans from its role as a precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological disorders, to its application in asymmetric catalysis as a chiral auxiliary.[1][3][4] Its study also provides insights into neurotransmitter systems, making it a subject of interest in neuroscience research.[3] This guide will elucidate the core chemical principles and practical methodologies associated with this versatile compound.
Core Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and physical characteristics is the foundation of its effective application. (S)-(-)-N-Methyl-1-phenylethylamine is a colorless to pale yellow liquid with properties that are well-documented.[1]
| Property | Value | Source(s) |
| IUPAC Name | (1S)-N-methyl-1-phenylethanamine | [5][6] |
| Synonyms | (S)-(-)-α-Methyl-N-methylbenzylamine | [1] |
| CAS Number | 19131-99-8 | [1][5] |
| Molecular Formula | C₉H₁₃N | [1][2][5] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| Appearance | Colorless to yellowish liquid | [1] |
| Density | 0.92 g/mL | [1] |
| Optical Rotation | [α]D²⁰ = -73° to -77° (c=1 in CHCl₃) | [1] |
Visualization 1: 2D Chemical Structure
Caption: 2D structure of N-Methyl-1-phenylethylamine.
The Critical Role of Stereochemistry
The defining feature of this molecule is its chirality. The prefix "(S)-(-)-" is not merely a naming convention; it is a precise descriptor of the molecule's spatial arrangement and its interaction with plane-polarized light, which are critical to its function in stereoselective synthesis and pharmacology.
-
(S)-Configuration : The "S" designation comes from the Latin sinister for left. It is assigned via the Cahn-Ingold-Prelog (CIP) priority rules. At the stereogenic alpha-carbon (Cα), the four attached groups are prioritized as follows: -NH(CH₃) > -C₆H₅ > -CH₃ > -H. With the lowest priority group (H) pointing away, the sequence from highest to lowest priority traces a counter-clockwise path, hence the (S) configuration.
-
(-)-Levorotatory Property : The "(-)" indicates that a solution of this enantiomer rotates plane-polarized light to the left (counter-clockwise). This is an experimentally determined value and is not directly predictable from the (S) configuration. The specific optical rotation is a key parameter for verifying the enantiomeric purity of a sample.[1]
The biological and chemical selectivity of (S)-(-)-N-Methyl-1-phenylethylamine is a direct consequence of this specific 3D structure. In drug development, one enantiomer often fits a biological receptor or enzyme active site, while the other may be inactive or even cause adverse effects.
Visualization 2: Enantiomeric Pair
Caption: The (S) and (R) enantiomers are non-superimposable mirror images.
Synthesis and Enantiomeric Resolution
The commercial availability of (S)-(-)-N-Methyl-1-phenylethylamine relies on robust synthetic and resolution methodologies. The most common strategy involves the synthesis of the racemic precursor, 1-phenylethylamine, followed by chiral resolution and subsequent N-methylation.
Synthesis of Racemic 1-Phenylethylamine
A standard industrial method is the reductive amination of acetophenone.[7] This process converts a ketone into an amine in a single pot.
-
Causality : The choice of a reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Pd/C) is often preferred for its efficiency and clean workup. The Leuckart reaction, using ammonium formate, is an alternative classical method.[7]
Chiral Resolution of 1-Phenylethylamine
Resolution is the cornerstone of obtaining the enantiopure precursor. This is typically achieved by converting the racemic amine into a pair of diastereomeric salts using a chiral resolving agent.
-
Principle : Enantiomers have identical physical properties, making them difficult to separate. However, diastereomers have different solubilities, melting points, and spectroscopic characteristics.[8] By reacting the racemic amine with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid), two diastereomeric salts are formed: ((S)-amine·(L)-acid) and ((R)-amine·(L)-acid).
-
Experimental Insight : The choice of solvent is paramount. The goal is to find a solvent system where one diastereomeric salt is significantly less soluble than the other, allowing it to crystallize selectively. This process often requires careful optimization of temperature and concentration.[9]
Visualization 3: Chiral Resolution Workflow
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A Legacy of Separation: An In-depth Technical Guide to the Early Studies on the Resolving Capabilities of N-methylated Phenylethylamines
For the modern researcher, accustomed to the precision of chiral chromatography and asymmetric synthesis, the early methods of resolving enantiomers can appear as much an art as a science. Yet, the foundational work on the separation of N-methylated phenylethylamines, such as ephedrine and its analogues, laid the critical groundwork for stereoisomerism's role in pharmacology. This guide delves into the core principles and classical methodologies that first allowed scientists to isolate and characterize these stereoisomers, providing not just the "how," but the crucial "why" behind these pioneering experimental choices.
The Dawn of Stereopharmacology: The Imperative for Resolution
The significance of resolving N-methylated phenylethylamines is rooted in the early 20th-century work of pharmacologist Arthur Robertson Cushny. His research into the biological activities of optical isomers, such as the hyoscines, established a fundamental principle: enantiomers can exhibit markedly different physiological effects[1][2][3]. This concept, now a cornerstone of drug development, created an urgent need for methods to separate racemic mixtures to study the pharmacology of individual stereoisomers. The N-methylated phenylethylamines, with their potent sympathomimetic properties, were prime candidates for such investigation.
The Prevailing Principle: Diastereomeric Salt Formation
In the absence of modern chromatographic techniques, the primary method for resolving enantiomeric bases like N-methylated phenylethylamines was through the formation of diastereomeric salts[4][5][6]. This classical approach, pioneered in principle by Louis Pasteur, relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers, unlike the original enantiomers, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization[4][5][6].
The choice of a resolving agent was dictated by availability and efficacy. Naturally occurring, optically pure acids were the reagents of choice for resolving basic phenylethylamines.
Logical Flow of Classical Resolution
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A Technical Guide to the Theoretical Calculation of (S)-(-)-N-Methyl-1-phenylethylamine Conformations
Abstract
(S)-(-)-N-Methyl-1-phenylethylamine is a chiral amine of significant interest in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive, in-depth protocol for the theoretical determination of the stable conformations of (S)-(-)-N-Methyl-1-phenylethylamine. We will explore a multi-tiered computational approach, beginning with rapid molecular mechanics for an initial conformational search, followed by rigorous quantum mechanical calculations using Density Functional Theory (DFT) for accurate energy refinement and geometry optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to understand and predict the behavior of chiral molecules.
Introduction: The Importance of Conformational Analysis
The spatial arrangement of atoms in a molecule, or its conformation, dictates its physical, chemical, and biological properties. For chiral molecules such as (S)-(-)-N-Methyl-1-phenylethylamine, the specific arrangement of its constituent groups in three-dimensional space determines its interactions with other chiral entities, such as biological receptors or chiral catalysts. A thorough understanding of the conformational landscape—the collection of all low-energy spatial arrangements and the energy barriers between them—is therefore paramount for rational drug design and the development of stereoselective synthetic methods.
Theoretical calculations offer a powerful and cost-effective means to explore this landscape. By employing computational models, we can predict the relative stabilities of different conformers and gain insights into the structural features that govern their populations. This knowledge is invaluable for predicting a molecule's bioactivity, designing more potent analogues, and understanding reaction mechanisms at a molecular level.
Theoretical Foundations: A Dual-Pronged Approach
To efficiently and accurately map the conformational space of (S)-(-)-N-Methyl-1-phenylethylamine, we will employ a hierarchical computational strategy. This approach leverages the strengths of two distinct theoretical methods: Molecular Mechanics (MM) for its speed and Quantum Mechanics (QM) for its accuracy.
-
Molecular Mechanics (MM): A Rapid Screening Tool Molecular mechanics is a classical approach that models a molecule as a collection of atoms held together by springs representing chemical bonds.[1][2] The energy of a given conformation is calculated using a "force field," a set of empirical functions and parameters that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions.[2] Due to its computational efficiency, MM is an ideal method for performing an initial, broad search of the vast conformational space to identify a set of plausible low-energy structures.[1][3][4]
-
Quantum Mechanics (QM): The Gold Standard for Accuracy Quantum mechanics, specifically Density Functional Theory (DFT), provides a much more rigorous and accurate description of molecular energetics by solving an approximation of the Schrödinger equation.[5][6] DFT methods explicitly consider the electronic structure of the molecule, making them well-suited for refining the geometries and calculating the relative energies of the conformers identified by the initial MM search. The B3LYP functional, paired with a Pople-style basis set like 6-31G(d), has been shown to provide a good balance of accuracy and computational cost for a wide range of organic molecules.[6][7]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a robust and validated workflow for the conformational analysis of (S)-(-)-N-Methyl-1-phenylethylamine. This multi-step process ensures a thorough exploration of the conformational space while maintaining computational tractability.
Caption: A schematic overview of the multi-step computational workflow.
Step 1: Generation of the Initial 3D Structure
The first step is to generate a reasonable starting 3D structure of (S)-(-)-N-Methyl-1-phenylethylamine. This can be accomplished using any molecular building software (e.g., Avogadro, ChemDraw, GaussView). It is crucial to ensure the correct stereochemistry at the chiral center.
Step 2: Coarse-Grained Conformational Search with Molecular Mechanics
The objective of this step is to rapidly generate a diverse set of low-energy conformers. A Monte Carlo or systematic search algorithm is typically employed.[4]
-
Protocol:
-
Import the 3D structure into a computational chemistry package that supports MM conformational searches (e.g., Spartan, MacroModel, or open-source alternatives with RDKit).
-
Select a suitable force field, such as MMFF94, which is well-parameterized for a broad range of organic molecules.
-
Set up a conformational search (e.g., a Monte Carlo search with a sufficient number of steps, typically thousands, to ensure adequate sampling).
-
The search will rotate the rotatable bonds (primarily the C-C and C-N single bonds) and minimize the energy of each generated structure.
-
Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum found.
-
-
Causality: We use MM for this initial scan because the number of potential conformers grows exponentially with the number of rotatable bonds.[3] A full QM search would be computationally prohibitive. The MM approach efficiently filters out high-energy, sterically disfavored structures.[3]
Step 3: Clustering and Selection of Representative Conformers
The MM search may yield many conformers that are structurally very similar. To avoid redundant and costly QM calculations, it is essential to cluster these conformers and select a representative from each cluster.
-
Protocol:
-
Align all the conformers from the MM search.
-
Calculate the root-mean-square deviation (RMSD) of atomic positions between all pairs of conformers.
-
Group conformers with an RMSD below a certain threshold (e.g., 0.5 Å) into clusters.
-
From each cluster, select the conformer with the lowest MM energy as the representative for the next stage of calculations.
-
Step 4: Geometry Optimization and Energy Refinement with DFT
This is the most computationally intensive but also the most accurate part of the workflow. Each representative conformer from the previous step will be re-optimized at a higher level of theory.
-
Protocol:
-
For each selected conformer, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
Specify the level of theory: B3LYP functional and the 6-31G(d) basis set is a robust starting point.[5][6] For higher accuracy, especially if weak interactions are suspected, a larger basis set with diffuse and polarization functions (e.g., 6-311++G(d,p)) and a dispersion correction (e.g., DFT-D3) can be employed.[8]
-
Perform a geometry optimization to find the nearest local minimum on the DFT potential energy surface.
-
Following optimization, perform a frequency calculation at the same level of theory.
-
-
Self-Validation: The frequency calculation is a critical self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating accurate relative free energies.
Step 5: Analysis and Interpretation of Results
The final step involves analyzing the results of the DFT calculations to understand the conformational preferences of (S)-(-)-N-Methyl-1-phenylethylamine.
-
Protocol:
-
Extract the electronic energies, ZPVE-corrected energies, and Gibbs free energies for all confirmed minima.
-
Calculate the relative energies of each conformer with respect to the global minimum (the most stable conformer).
-
Analyze the key geometrical parameters, such as the dihedral angles defining the orientation of the phenyl, ethyl, and methylamino groups. Phenylethylamines are known to adopt both extended (anti) and folded (gauche) conformations, with the gauche form often stabilized by weak intramolecular interactions between the amine and the aromatic ring.[9][10][11][12]
-
Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) using the relative Gibbs free energies. This provides an estimate of the percentage of each conformer present at equilibrium.
-
Data Presentation and Visualization
The quantitative results from the DFT calculations should be summarized in a clear and concise table for easy comparison.
Table 1: Calculated Relative Energies and Key Dihedral Angles of Stable Conformers of (S)-(-)-N-Methyl-1-phenylethylamine at the B3LYP/6-31G(d) Level of Theory.
| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Dihedral Angle τ(N-Cα-Cβ-Cγ) (°) | Boltzmann Population (%) |
| Conf-1 (Global Min.) | 0.00 | 0.00 | gauche (~65°) | 75.3 |
| Conf-2 | 0.85 | 0.92 | anti (~178°) | 19.8 |
| Conf-3 | 1.98 | 2.15 | gauche (~ -70°) | 4.9 |
Note: The data presented in this table is illustrative. Actual values will be obtained from the calculations.
Visualizing the potential energy surface helps in understanding the relationship between different conformers.
Caption: A simplified potential energy surface diagram illustrating two minima and a transition state.
Conclusion
This guide has provided a detailed, step-by-step protocol for the theoretical calculation of the conformations of (S)-(-)-N-Methyl-1-phenylethylamine. By combining the speed of molecular mechanics with the accuracy of Density Functional Theory, researchers can confidently explore the conformational landscape of this and other chiral molecules. The insights gained from such studies are crucial for understanding structure-activity relationships and for the rational design of new chemical entities in the fields of drug discovery and materials science. The self-validating nature of the protocol, particularly the inclusion of frequency calculations, ensures the reliability and trustworthiness of the obtained results.
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications.[Link]
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Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular. University of Illinois Urbana-Champaign.[Link]
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ubiquity of B3LYP/6-31G : r/chemistry. Reddit.[Link]
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Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. PubMed.[Link]
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Tautomer and Conformer Workflows Now Available. Rowan Newsletter.[Link]
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Density Function Theory B3LYP/6-31G Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System.** Inpressco.[Link]
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Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers.[Link]
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Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health.[Link]
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Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate.[Link]
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2-1 Conformational Searches Using Molecular Mechanics. YouTube.[Link]
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Organic / Gauche and Anti Conformers. Furman Chemistry 120 - PBworks.[Link]
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Computational methods for exploring protein conformations. PMC - NIH.[Link]
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Conformational analysis of chiral hindered amides | Request PDF. ResearchGate.[Link]
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Exploring the Molecular Conformation Space by Soft Molecule–Surface Collision. Journal of the American Chemical Society - ACS Publications.[Link]
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An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. PubMed Central.[Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health.[Link]
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1-Phenethylamine | C8H11N | CID 7408. PubChem.[Link]
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An In-depth Technical Guide to (S)-(-)-N-Methyl-1-phenylethylamine: Commercial Availability and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-N-Methyl-1-phenylethylamine, a chiral amine of significant interest, serves as a critical building block in the synthesis of numerous pharmaceutical compounds and as a resolving agent in asymmetric synthesis.[1] Its stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its commercial availability, typical purity profiles, and robust analytical methodologies for its characterization, tailored for professionals in research and drug development.
Commercial Availability and Typical Specifications
(S)-(-)-N-Methyl-1-phenylethylamine is readily available from several chemical suppliers. The compound is typically offered at a purity of ≥98%, as determined by gas chromatography (GC). However, for applications in pharmaceutical development, a more thorough understanding of the impurity profile, including the enantiomeric excess (e.e.), is crucial.
Below is a summary of typical specifications from various commercial sources:
| Supplier Example | Purity (by GC) | Appearance | Optical Rotation |
| TCI America | ≥98.0% | Colorless to yellowish liquid | [α]20/D -73° to -77° (c=1 in CHCl3) |
| Chem-Impex | ≥98% | Colorless to yellowish liquid | [α]D20 = -73 to -77 ° (C=1 in CHCl3)[1] |
| Starshinechemical | >98.0% | Colorless to Almost colorless clear liquid | Not specified |
Note: This table is for illustrative purposes. Always refer to the supplier's specific Certificate of Analysis (CoA) for lot-specific data.
Synthesis and Potential Impurities: A Mechanistic Perspective
A prevalent and efficient method for the synthesis of (S)-(-)-N-Methyl-1-phenylethylamine is the Eschweiler-Clarke reaction , which involves the methylation of (S)-1-phenylethylamine using formic acid and formaldehyde.[2][3][4] This reaction is advantageous as it avoids the formation of quaternary ammonium salts.[3][4]
Understanding this synthetic route is key to anticipating potential impurities:
-
(S)-1-phenylethylamine: The unreacted starting material is a common process-related impurity.
-
N-Formyl-(S)-1-phenylethylamine: An intermediate in the Eschweiler-Clarke reaction that may be present in trace amounts if the reaction does not go to completion.
-
(R)-(+)-N-Methyl-1-phenylethylamine: The undesired enantiomer. Its presence can arise from an impure starting material or racemization under harsh reaction conditions, although the Eschweiler-Clarke reaction is known to proceed without significant racemization.[3]
-
Byproducts from Precursor Synthesis: The precursor, (S)-1-phenylethylamine, is often synthesized via the reductive amination of acetophenone.[5][6] This can introduce impurities such as residual acetophenone and byproducts of the reduction.
The following diagram illustrates the synthetic pathway and the origin of key potential impurities.
Sources
safety and handling precautions for (S)-(-)-N-Methyl-1-phenylethylamine
An In-Depth Technical Guide to the Safe Handling of (S)-(-)-N-Methyl-1-phenylethylamine for Research and Development
Section 1: Compound Profile and Hazard Overview
(S)-(-)-N-Methyl-1-phenylethylamine is a chiral amine that serves as a critical building block and resolving agent in asymmetric synthesis, particularly in the development of enantiomerically pure pharmaceutical compounds.[1][2] Its stereochemical purity makes it invaluable for creating effective drugs with minimal side effects.[1] However, its utility in research and development is matched by a significant hazard profile that demands rigorous safety and handling protocols.
This guide provides a comprehensive framework for the safe handling of (S)-(-)-N-Methyl-1-phenylethylamine, grounded in a risk-based approach. It is intended for researchers, chemists, and drug development professionals who handle this and similar chiral amines in a laboratory setting.
1.1 Chemical and Physical Properties
A clear understanding of the compound's properties is foundational to its safe handling.
| Property | Value | Source(s) |
| CAS Number | 19131-99-8 | [3][4] |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| Appearance | Colorless to yellowish clear liquid | [1] |
| Density | 0.92 g/mL | [1] |
| Boiling Point | ~187 °C / 369 °F | |
| Synonyms | (S)-(-)-α-Methyl-N-methylbenzylamine | [1] |
1.2 GHS Hazard Identification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of the risks associated with this compound. It is classified as a hazardous substance with multiple acute and chronic risks.
| GHS Pictogram(s) | Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[3][5] | |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed.[3][5] | |
| Acute Toxicity (Dermal), Category 3/4 | H311/H312: Toxic/Harmful in contact with skin.[3][5][6] | |
| Acute Toxicity (Inhalation), Category 4 | H332: Harmful if inhaled.[3][5] | |
| Flammable Liquids, Category 4 | H227: Combustible liquid.[3] |
The signal word for this chemical is Danger .[6] It is also known to be air-sensitive, requiring specific storage conditions to prevent degradation.[3]
Section 2: The Hierarchy of Controls - A Risk-Based Safety Paradigm
Effective safety management is not merely about personal protective equipment (PPE); it is a systematic process of risk reduction. The hierarchy of controls prioritizes the most effective measures for mitigating hazards. This framework should guide all procedural development for handling (S)-(-)-N-Methyl-1-phenylethylamine.
-
Elimination/Substitution: While eliminating the need for this specific chiral amine may not be feasible, researchers should always consider if a less hazardous chemical could achieve the same synthetic outcome.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. This is the most critical and effective control measure for routine handling.
-
Administrative Controls: These are procedural changes, such as training and standard operating procedures (SOPs), that modify how work is done.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should never be the sole method of protection.
Section 3: Engineering Controls for Exposure Minimization
For a volatile, corrosive, and toxic liquid like (S)-(-)-N-Methyl-1-phenylethylamine, engineering controls are non-negotiable.
-
Chemical Fume Hood: All handling, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7][8] This is the primary engineering control to prevent inhalation of harmful vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors. Storage areas should also have adequate ventilation.[9][10]
-
Emergency Equipment: The laboratory must be equipped with an easily accessible and fully functional eyewash station and safety shower.[9][10] All personnel must be trained on their location and operation.
Section 4: Standard Operating Procedures (SOPs) for Handling
Adherence to validated SOPs is a critical administrative control that ensures procedural consistency and safety.
SOP 4.1: Preparation and Risk Assessment
-
Review the Safety Data Sheet (SDS): Before any new procedure, thoroughly review the SDS for (S)-(-)-N-Methyl-1-phenylethylamine.[11]
-
Designate Work Area: Clearly demarcate the area within the fume hood where the work will be performed.
-
Assemble Materials: Ensure all necessary equipment (glassware, syringes, spill kit, waste containers) is inside the fume hood before retrieving the chemical.
-
Verify Emergency Equipment: Confirm the eyewash and safety shower are unobstructed and have been recently tested.
SOP 4.2: Donning Personal Protective Equipment (PPE)
-
Wear a flame-resistant lab coat, fully buttoned.[12]
-
Don tightly-fitting, indirect-vented chemical splash goggles.[6]
-
For tasks with a high splash risk, a full-face shield must be worn over the safety goggles.[12]
-
Don two pairs of chemical-resistant gloves (e.g., a nitrile base layer with a neoprene or butyl rubber outer layer).[12] Check gloves for any signs of degradation or punctures before use.
-
Ensure shoes fully cover the feet.[12]
SOP 4.3: Weighing and Transferring the Liquid
-
Inert Atmosphere: Since the compound is air-sensitive, perform transfers under an inert atmosphere (e.g., nitrogen or argon) where possible, especially for long-term storage or sensitive reactions.[10][13]
-
Container Handling: Secure the stock bottle in the fume hood. Open and handle the container with care to avoid splashes.[9]
-
Transfer: Use a calibrated glass syringe or pipette to transfer the required volume. Avoid drawing liquid up too quickly to prevent aerosol generation.
-
Dispensing: Dispense the liquid slowly against the inner wall of the receiving vessel to minimize splashing.
-
Sealing: Immediately and securely recap the stock bottle and the receiving vessel.
-
Decontamination: Wipe down the external surfaces of the containers and any spills on the work surface with an appropriate solvent before removing gloves.
SOP 4.4: Storage and Transport
-
Storage: Store the chemical in a tightly-closed, properly labeled container in a designated, cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[9][10] The storage area should be locked.[3] It is recommended to store it under an inert gas and at a temperature below 15°C.[3]
-
Transport: When transporting the chemical within the laboratory, place the primary container inside a secondary, chemically-resistant, and sealed container to prevent spills in case of an accident.
Section 5: Personal Protective Equipment (PPE) - The Last Line of Defense
PPE selection must be based on a thorough risk assessment of the task being performed.[14][15]
| Protection Type | Specification | Rationale and Causality |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles. Face shield for high-risk tasks. | Protects against splashes of this corrosive liquid, which can cause severe eye damage and blindness.[6][16] |
| Hand Protection | Double-gloving with nitrile and neoprene/butyl rubber gloves. | Provides robust protection against a chemical that is both corrosive and toxic upon skin contact. Nitrile offers dexterity, while the outer layer provides enhanced chemical resistance.[6][12] |
| Body Protection | Flame-resistant laboratory coat. Chemical-resistant apron for large-volume transfers. | Protects skin from splashes and prevents contamination of personal clothing.[6][14] |
| Respiratory Protection | Not required for routine use in a fume hood. For spills or ventilation failure, a full-face respirator with an appropriate organic vapor/amine cartridge is necessary.[6][13] | Protects against inhalation of harmful vapors, which can cause respiratory tract irritation and systemic toxicity.[3][5] |
Section 6: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm to personnel and the environment.
6.1: First Aid Measures
Immediate action is critical in the event of an exposure.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. Call a POISON CENTER or doctor.[3][17]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes under a safety shower. Seek immediate medical attention.[3][18]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[3][16]
6.2: Spill Response
The response to a spill depends on its size and the immediate hazards it presents.
Procedure for a Minor Spill (<100 mL, contained in a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the full, appropriate PPE as described in Section 5.
-
Contain the spill by surrounding it with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[10][19] Do not use combustible materials like paper towels.
-
Once the liquid is absorbed, carefully scoop the material into a designated, sealable, and chemically resistant container.[9]
-
Label the container clearly as "Hazardous Waste: (S)-(-)-N-Methyl-1-phenylethylamine Spill Debris."
-
Decontaminate the spill surface with a suitable solvent, followed by soap and water.[20]
-
Dispose of all contaminated materials (including gloves) as hazardous waste.
For any spill that is large, outside of a fume hood, or involves personnel exposure, evacuate the area immediately and contact your institution's emergency response team.[20][21]
Section 7: Waste Disposal
All waste containing (S)-(-)-N-Methyl-1-phenylethylamine, including spill cleanup materials and empty containers, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Use a designated, leak-proof, and properly labeled hazardous waste container.[19] Ensure the container is compatible with amines and is kept closed when not in use.
-
Disposal: Arrange for waste pickup through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Section 8: References
-
TCI EUROPE N.V. DL-1-Phenylethylamine Safety Data Sheet. [Link]
-
Cole-Parmer. Phenethylamine Material Safety Data Sheet. [Link]
-
Tokyo Chemical Industry UK Ltd. (S)-(-)-N-Methyl-1-phenylethylamine Product Page. [Link]
-
PubChem. N-Methyl-1-phenylethylamine Compound Summary. [Link]
-
EHS International, Inc. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
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U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
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Health and Safety Executive (HSE). Emergency response / spill control. [Link]
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University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. [Link]
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Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]
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Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
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University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]
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New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]
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Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]
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PubChem. 1-Phenylethylamine Compound Summary. [Link]
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Tokyo Chemical Industry (India) Pvt. Ltd. (S)-(-)-1-Phenylethylamine Product Page. [Link]
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ResearchGate. What precautions should be kept in our mind, if using chiral column in HPLC? [Link]
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Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-93. [Link]
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Methodological & Application
Synthesis and Application of (S)-(-)-N-Methyl-1-phenylethylamine for Chiral Resolution: An In-Depth Technical Guide
Introduction: The Critical Role of Chiral Amines in Enantioselective Synthesis
In the landscape of modern pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation, a process known as chiral resolution. Among the myriad of techniques available, the formation of diastereomeric salts via reaction with a chiral resolving agent remains a robust and scalable method. (S)-(-)-N-Methyl-1-phenylethylamine, a chiral secondary amine, serves as a valuable resolving agent, particularly for racemic carboxylic acids. Its efficacy stems from its ability to form diastereomeric salts with distinct physicochemical properties, such as solubility, which facilitates their separation by fractional crystallization. This application note provides a comprehensive guide to the synthesis of (S)-(-)-N-Methyl-1-phenylethylamine and a detailed protocol for its application in the chiral resolution of a model racemic acid.
Synthesis of (S)-(-)-N-Methyl-1-phenylethylamine via Eschweiler-Clarke Reaction
The methylation of the primary amine, (S)-(-)-1-phenylethylamine, to its corresponding secondary amine, (S)-(-)-N-Methyl-1-phenylethylamine, is efficiently achieved through the Eschweiler-Clarke reaction. This classic transformation utilizes formic acid and formaldehyde as the methylating and reducing agents, respectively. A key advantage of this method is its ability to selectively introduce a methyl group without the formation of over-methylated quaternary ammonium salts.[1][2] Crucially, the Eschweiler-Clarke reaction is known to proceed without racemization of chiral amines, thus preserving the stereochemical integrity of the starting material.[1]
Reaction Mechanism: A Stepwise Look at N-Methylation
The mechanism of the Eschweiler-Clarke reaction involves a two-step sequence:
-
Iminium Ion Formation: The primary amine, (S)-(-)-1-phenylethylamine, first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate readily dehydrates to yield an iminium ion.[3]
-
Hydride Transfer: Formic acid then serves as a hydride donor, reducing the iminium ion to the N-methylated secondary amine. This step is accompanied by the release of carbon dioxide gas, which drives the reaction to completion.[1]
Since the starting material is a primary amine, this process occurs once to yield the desired secondary amine. The reaction stops at the secondary amine stage as the formation of a new iminium ion from the secondary amine is less favorable under these conditions, preventing the formation of the tertiary amine.
Diagram: Synthesis Workflow of (S)-(-)-N-Methyl-1-phenylethylamine
Caption: Workflow for the synthesis of (S)-(-)-N-Methyl-1-phenylethylamine.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from established procedures for the Eschweiler-Clarke reaction.[4]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| (S)-(-)-1-phenylethylamine | 121.18 | 12.12 g | 0.1 mol |
| Formic acid (98-100%) | 46.03 | 6.9 g (5.7 mL) | 0.15 mol |
| Formaldehyde (37% aqueous solution) | 30.03 | 8.1 g (7.5 mL) | 0.1 mol |
| Sodium hydroxide (NaOH) | 40.00 | For basification | - |
| Dichloromethane (DCM) or Diethyl ether | - | For extraction | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | For drying | - |
| Hydrochloric acid (HCl), 1M | - | For washing | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (S)-(-)-1-phenylethylamine (1.0 eq), formic acid (1.5 eq), and formaldehyde solution (1.0 eq).
-
Heating: Heat the reaction mixture to 80°C in an oil bath and maintain this temperature for approximately 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add 1M hydrochloric acid and water.
-
Aqueous Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane to remove any unreacted starting material or byproducts.
-
Basification: Carefully basify the aqueous layer to a pH greater than 11 with a concentrated sodium hydroxide solution.
-
Extraction of Product: Extract the liberated (S)-(-)-N-Methyl-1-phenylethylamine from the basic aqueous layer with three portions of dichloromethane or diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure (S)-(-)-N-Methyl-1-phenylethylamine as a colorless to pale yellow liquid.
Expected Yield: High yields, often exceeding 90%, are typical for this reaction.
Characterization: The identity and purity of the synthesized product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by measuring its specific rotation.
Application in Chiral Resolution of Racemic Acids
The synthesized (S)-(-)-N-Methyl-1-phenylethylamine can be effectively employed as a resolving agent for racemic carboxylic acids. The principle lies in the formation of a pair of diastereomeric salts, which possess different solubilities in a given solvent system. This difference allows for the separation of one diastereomer by fractional crystallization. Subsequently, the resolved enantiomer of the carboxylic acid can be liberated from the diastereomeric salt by treatment with a strong acid.
Mechanism of Chiral Resolution
The process of chiral resolution via diastereomeric salt formation can be conceptualized as follows:
-
Salt Formation: The racemic acid (a mixture of R- and S-enantiomers) is reacted with the enantiomerically pure (S)-(-)-N-Methyl-1-phenylethylamine. This acid-base reaction results in the formation of two diastereomeric salts: (R-acid)-(S-amine) and (S-acid)-(S-amine).
-
Differential Solubility and Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a particular solvent. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomer can be induced to crystallize out of the solution.
-
Separation: The crystallized, less soluble diastereomer is separated from the mother liquor (which is now enriched in the more soluble diastereomer) by filtration.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to break the ionic bond, thereby liberating the enantiomerically pure carboxylic acid and regenerating the resolving agent.
Diagram: Chiral Resolution Workflow
Caption: General workflow for chiral resolution using (S)-(-)-N-Methyl-1-phenylethylamine.
Detailed Protocol for Chiral Resolution of Racemic Ibuprofen
This protocol is an illustrative example adapted from procedures for resolving racemic ibuprofen using a chiral amine.[5][6][7][8]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| Racemic Ibuprofen | 206.29 | 2.06 g | 0.01 mol |
| (S)-(-)-N-Methyl-1-phenylethylamine | 135.21 | 0.68 g | 0.005 mol |
| Methanol | - | For dissolution | - |
| Sulfuric acid (H₂SO₄), 2M | - | For acidification | - |
| Diethyl ether or MTBE | - | For extraction | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | For drying | - |
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve racemic ibuprofen (1.0 eq) in a minimal amount of a suitable solvent, such as methanol, with gentle heating.
-
Addition of Resolving Agent: To the warm solution, add (S)-(-)-N-Methyl-1-phenylethylamine (0.5 eq) dropwise with stirring. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce the crystallization of the less soluble diastereomeric salt. The formation of a precipitate should be observed.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Transfer the collected crystals to a beaker and add 2M sulfuric acid. Stir the mixture for several minutes. This will protonate the carboxylate of ibuprofen and the amine of the resolving agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated enantiomerically enriched ibuprofen with diethyl ether or methyl tert-butyl ether (MTBE).
-
Washing and Drying: Wash the combined organic extracts with water and then with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Resolved Ibuprofen: Remove the solvent by rotary evaporation to obtain the enantiomerically enriched ibuprofen, which may initially be an oil that solidifies upon standing.
-
Recovery of the Other Enantiomer (Optional): The filtrate from step 4, which is enriched in the more soluble diastereomer, can be similarly treated with sulfuric acid and extracted to recover the other enantiomer of ibuprofen.
Analysis of Resolution Efficiency:
The success of the chiral resolution is determined by measuring the enantiomeric excess (ee) of the recovered ibuprofen. This is typically done using chiral high-performance liquid chromatography (HPLC) or by measuring the specific rotation of the product and comparing it to the literature value for the pure enantiomer.
Safety and Handling
-
(S)-(-)-1-phenylethylamine and (S)-(-)-N-Methyl-1-phenylethylamine: These are corrosive and harmful if swallowed, in contact with skin, or if inhaled.[9] They cause severe skin burns and eye damage.[9] It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Formic Acid and Formaldehyde: These reagents are corrosive and toxic. Formaldehyde is a known carcinogen. All manipulations should be performed in a fume hood.
-
Acids and Bases: Concentrated acids and bases should be handled with extreme care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of the chiral resolving agent (S)-(-)-N-Methyl-1-phenylethylamine via the Eschweiler-Clarke reaction. The protocol is robust, high-yielding, and preserves the stereochemical integrity of the starting material. Furthermore, a comprehensive protocol for the application of this synthesized amine in the chiral resolution of a racemic carboxylic acid, exemplified by ibuprofen, is presented. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the efficient preparation and utilization of this important chiral amine for the production of enantiomerically pure compounds.
References
-
Scribd. Organic Chemistry - Resolution of Ibuprofen. [Link]
-
Chegg. Solved Experiment 12 - Resolution of Racemic Ibuprofen and. [Link]
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NROChemistry. Eschweiler-Clarke Reaction. [Link]
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Chemconnections. resolution-08. [Link]
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University of Wisconsin-Madison. Experiment 38 ENANTIOMERS OF IBUPROFEN. [Link]
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Wikipedia. 1-Phenylethylamine. [Link]
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Wikipedia. Eschweiler–Clarke reaction. [Link]
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Organic Syntheses. α-Phenylethylamine. [Link]
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ResearchGate. (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... [Link]
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ACS Publications. Supporting Information For: S1. [Link]
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Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
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ACS Publications. Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. [Link]
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National Institutes of Health. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
University of California, Irvine. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]
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J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]
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National Institutes of Health. Strategies for chiral separation: from racemate to enantiomer. [Link]
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Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
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National Institutes of Health. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
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ACS Publications. Simplified Version of the Eschweiler–Clarke Reaction. [Link]
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Organic Syntheses. d- AND l-α-PHENYLETHYLAMINE. [Link]
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Organic Chemistry Portal. Simplified Version of the Eschweiler-Clarke Reaction. [Link]
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ResearchGate. A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]
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The Strategic Application of (S)-(-)-N-Methyl-1-phenylethylamine in Asymmetric Catalysis: A Guide for Researchers
(S)-(-)-N-Methyl-1-phenylethylamine, a readily available chiral amine, has carved a significant niche in the field of asymmetric synthesis. Its utility spans from serving as a robust chiral auxiliary to being a foundational component of more complex chiral ligands and organocatalysts.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of its application, grounded in mechanistic principles and supported by detailed protocols. We will explore its role in directing stereoselective transformations, with a focus on the diastereoselective alkylation of carbonyl compounds and the synthesis of valuable chiral building blocks.
Core Principles: Why (S)-(-)-N-Methyl-1-phenylethylamine?
The efficacy of (S)-(-)-N-Methyl-1-phenylethylamine in asymmetric catalysis stems from its distinct structural features. The presence of a stereogenic center adjacent to the nitrogen atom allows for effective facial discrimination of prochiral substrates. The phenyl group provides the necessary steric bulk to shield one face of a reactive intermediate, thereby directing the approach of an incoming reagent to the opposite, less hindered face. The N-methyl group, compared to the parent primary amine ((S)-1-phenylethylamine), subtly modifies the steric and electronic environment around the nitrogen, which can influence the conformation of transition states and, consequently, the stereochemical outcome of a reaction.
This chiral amine is frequently employed as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and ideally recycled.[2] This strategy is particularly valuable in the synthesis of enantiomerically enriched carboxylic acids, amino acids, and other chiral molecules.
Application Focus: Diastereoselective Alkylation of Amides
One of the most powerful applications of (S)-(-)-N-Methyl-1-phenylethylamine is as a chiral auxiliary in the diastereoselective alkylation of amide enolates. This method provides a reliable route to α-substituted chiral carboxylic acids, which are prevalent motifs in pharmaceuticals and natural products.
Mechanistic Rationale for Stereocontrol
The high degree of stereocontrol observed in these alkylation reactions is attributed to the formation of a rigid, chelated enolate intermediate. The general workflow and the proposed mechanism of stereocontrol are depicted below.
Sources
enantioselective synthesis using (S)-(-)-N-Methyl-1-phenylethylamine as a chiral auxiliary
The use of (S)-(-)-N-Methyl-1-phenylethylamine as a chiral auxiliary provides a reliable and highly effective method for the asymmetric synthesis of α-alkylated ketones. The procedure is robust, the starting materials are readily available, and the auxiliary can be efficiently recovered and reused. The stereochemical outcome is rationally controlled by well-understood principles of steric hindrance and chelation, making it a valuable technique for academic and industrial laboratories focused on the synthesis of enantiomerically pure compounds for pharmaceutical and fine chemical applications. [2]
References
- Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing.
- Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing.
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health (NIH). Available at: [Link]
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Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes. National Institutes of Health (NIH). Available at: [Link]
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New methods for the asymmetric synthesis of α-alkylated ketones and 1,3-amino alcohols. University of York. Available at: [Link]
-
Diastereoselective synthesis of chiral amines by imines alkylation. ResearchGate. Available at: [Link]
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(PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. Available at: [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York. Available at: [Link]
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- 8. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the s ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01397A [pubs.rsc.org]
Application Note & Protocol: Chiral Resolution of Racemic Acids with (S)-(-)-N-Methyl-1-phenylethylamine
Introduction: The Imperative of Enantiomeric Purity
In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological properties. Consequently, the isolation of a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is a frequent and crucial step in chemical synthesis.[1] This process, known as chiral resolution, remains a cornerstone of stereoselective chemistry.
Among the various techniques for chiral resolution, the formation of diastereomeric salts followed by fractional crystallization is a robust, scalable, and economically viable method, particularly for acidic and basic compounds.[1][2][3] This application note provides a detailed protocol and scientific rationale for the chiral resolution of racemic carboxylic acids utilizing the chiral resolving agent, (S)-(-)-N-Methyl-1-phenylethylamine. This chiral amine is a valuable tool in asymmetric synthesis, serving as a chiral auxiliary and an intermediate in the production of enantiomerically pure compounds.[4]
The Principle: From a Mixture of Enantiomers to Separable Diastereomers
The fundamental principle of this resolution technique hinges on a simple yet elegant chemical transformation: the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[5][6][7]
A racemic acid, (±)-Acid, is reacted with an enantiomerically pure chiral base, in this case, (S)-(-)-N-Methyl-1-phenylethylamine, to form a pair of diastereomeric salts:
-
(R)-Acid + (S)-Base → (R,S)-Diastereomeric Salt
-
(S)-Acid + (S)-Base → (S,S)-Diastereomeric Salt
These resulting diastereomeric salts, unlike the original enantiomers, possess different solubilities in a given solvent system.[1][2] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor.[2] Subsequent treatment of the isolated, pure diastereomeric salt with a strong acid will break the salt, regenerating the enantiomerically pure acid and the resolving agent, which can often be recovered and reused.[5][8]
Experimental Workflow: A Visual Guide
The overall process can be visualized as a straightforward, multi-step workflow.
Caption: Workflow for the chiral resolution of a racemic acid.
Detailed Protocol: A Step-by-Step Guide
This protocol provides a general framework for the chiral resolution of a racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific acid.
Materials and Reagents:
-
Racemic carboxylic acid
-
(S)-(-)-N-Methyl-1-phenylethylamine (>98% purity)[9]
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Polarimeter for determining enantiomeric excess
Procedure:
Part 1: Formation and Crystallization of the Diastereomeric Salt
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable hot solvent. The choice of solvent is critical and may require screening.[10][11] Alcohols like ethanol or methanol are often good starting points for carboxylic acids.[12]
-
Addition of Resolving Agent: In a separate flask, dissolve (S)-(-)-N-Methyl-1-phenylethylamine (0.5 to 1.0 equivalent) in a small amount of the same solvent. The stoichiometry of the resolving agent can significantly impact the efficiency of the resolution.[13] Starting with a sub-stoichiometric amount (e.g., 0.5 equivalents) is often a good strategy.
-
Salt Formation: Slowly add the solution of the resolving agent to the hot solution of the racemic acid with continuous stirring. The reaction is an acid-base neutralization and is typically exothermic.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to maximize crystal yield. The less soluble diastereomeric salt should precipitate out of the solution. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Analysis and Recrystallization (Optional but Recommended): Dry the crystals and determine their melting point and optical rotation. To improve diastereomeric purity, one or more recrystallizations from the same or a different solvent system may be necessary. Recrystallize until there is no further change in the measured optical rotation.[5]
Part 2: Recovery of the Enantiomerically Pure Acid
-
Salt Dissolution: Dissolve the purified diastereomeric salt crystals in water.
-
Acidification: Acidify the aqueous solution with a strong acid, such as 2 M HCl, to a pH of approximately 1-2. This will protonate the carboxylate anion, regenerating the free carboxylic acid, which may precipitate if it is not water-soluble.
-
Extraction: Extract the liberated enantiomerically pure carboxylic acid with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically pure acid.
-
Recovery of the Resolving Agent (Optional): The aqueous layer from the extraction contains the protonated form of (S)-(-)-N-Methyl-1-phenylethylamine. This can be recovered by making the aqueous layer basic with a strong base like NaOH and then extracting the free amine with an organic solvent.
Key Parameters for Optimization
The success of a chiral resolution by diastereomeric salt formation is highly dependent on several experimental parameters. A systematic approach to optimizing these variables is crucial.[10]
| Parameter | Rationale and Considerations | Typical Starting Point |
| Solvent System | The solubility difference between the diastereomeric salts is highly solvent-dependent. A good solvent should dissolve the salts at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling.[1][14] | Alcohols (Methanol, Ethanol, Isopropanol), Acetonitrile, Ethyl Acetate, or mixtures. |
| Stoichiometry of Resolving Agent | The molar ratio of the resolving agent to the racemic acid can influence both the yield and the enantiomeric excess of the product. Using 0.5 equivalents of the resolving agent can sometimes lead to a higher purity of the precipitated salt. | 0.5 - 1.0 equivalents |
| Temperature Profile | The cooling rate affects the size and purity of the crystals. Slow, controlled cooling generally leads to larger, purer crystals.[10] | Slow cooling from the boiling point of the solvent to room temperature, followed by further cooling to 0-4 °C. |
| Concentration | The concentration of the reactants in the solvent affects the supersaturation and, consequently, the crystallization process. | Minimal amount of hot solvent to achieve complete dissolution. |
Troubleshooting Common Issues
-
No Crystallization: The solution may be too dilute, or the chosen solvent is not appropriate. Try concentrating the solution or using a different solvent or a mixture of solvents.
-
Oiling Out: The solute may be precipitating as a liquid phase instead of a solid. This can sometimes be resolved by using a more polar solvent or by lowering the initial crystallization temperature.
-
Low Enantiomeric Excess (ee): The diastereomeric salts may have similar solubilities in the chosen solvent. Multiple recrystallizations may be necessary, or a different solvent system should be screened.[2] The formation of a solid solution can also lead to moderate enantiomeric excess.[15]
Conclusion
The chiral resolution of racemic acids using (S)-(-)-N-Methyl-1-phenylethylamine via diastereomeric salt formation is a powerful and widely applicable technique. A thorough understanding of the underlying principles of diastereomer formation and solubility, coupled with systematic optimization of key experimental parameters, enables the efficient isolation of enantiomerically pure carboxylic acids. This protocol provides a solid foundation for researchers, scientists, and drug development professionals to successfully implement this essential synthetic transformation.
References
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Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm, 25(2), 225-236. [Link]
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Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (2023, January 18). Industrial & Engineering Chemistry Research, 62(4), 1896–1906. [Link]
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Diastereomeric salt crystallization of chiral molecules via sequential coupled‐Batch operation. (2019). AIChE Journal, 65(2), 604-616. [Link]
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Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. (2023). ChemRxiv. [Link]
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6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. [Link]
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Chiral resolution. (n.d.). In Wikipedia. [Link]
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Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. (2023). Chirality, 35(12), 1012-1018. [Link]
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Strategies for chiral separation: from racemate to enantiomer. (2023). Nature Reviews Chemistry, 7(10), 736-753. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020, October 23). Molecules, 25(21), 4923. [Link]
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Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. (2009). Journal of the American Chemical Society, 131(41), 14654–14655. [Link]
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Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. (2023). Semantic Scholar. [Link]
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Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.). University of the West Indies. [Link]
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Mastering Stereochemistry: A Guide to Diastereoselective Reactions Controlled by (S)-(-)-N-Methyl-1-phenylethylamine
Introduction: The Architect of Chirality
In the landscape of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral auxiliaries stand as indispensable tools. These molecules, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one diastereomer over another. Among the pantheon of effective chiral auxiliaries, (S)-(-)-N-Methyl-1-phenylethylamine and its derivatives have carved a significant niche.[1][2] This chiral secondary amine, readily accessible and robust, serves as a powerful stereocontrolling element in a variety of carbon-carbon bond-forming reactions, including conjugate additions and alkylations.[3][4]
This guide provides an in-depth exploration of the principles and protocols governing the use of (S)-(-)-N-Methyl-1-phenylethylamine and its close analogs in diastereoselective synthesis. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed, field-tested protocols for key transformations, and present data that underscores the efficacy of this chiral auxiliary. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tool for the synthesis of enantiomerically enriched molecules.[1]
The Pillar of Control: Mechanism of Diastereoselection
The stereochemical outcome of reactions employing auxiliaries derived from (S)-1-phenylethylamine is primarily dictated by steric hindrance. The bulky phenyl group on the stereogenic center of the auxiliary effectively shields one face of the reactive intermediate, compelling the approaching reagent to attack from the less hindered face.
In the context of the widely used N-substituted derivatives, such as lithium (S)-N-benzyl-N-(α-methylbenzyl)amide, the mechanism involves the formation of a rigid, chelated transition state.[5] When this chiral lithium amide acts as a nucleophile in a conjugate addition to an α,β-unsaturated ester, the lithium cation coordinates with both the amide nitrogen and the carbonyl oxygen of the ester. This coordination, coupled with the steric demands of the auxiliary's substituents, forces a specific conformation of the enolate intermediate. The α-methylbenzyl group's phenyl ring orients itself to block one face (the Re face) of the enolate, leaving the opposite face (Si face) accessible for electrophilic attack (e.g., protonation).[5] The N-methyl or N-benzyl group further reinforces this steric bias. Computational studies have refined this model, suggesting a "V-stacked" orientation of the phenyl rings in the transition state is key to the high diastereoselectivity observed.[5]
Below is a diagram illustrating the generally accepted mechanism of stereocontrol in the conjugate addition of a chiral lithium amide derived from (S)-N-substituted-1-phenylethylamine.
Caption: Mechanism of Stereocontrol in Conjugate Addition.
Application in Practice: Diastereoselective Conjugate Addition
One of the most robust and widely documented applications of this chiral auxiliary family is the asymmetric conjugate addition (aza-Michael reaction) of their corresponding lithium amides to α,β-unsaturated carbonyl compounds. This methodology provides a powerful route to enantiomerically enriched β-amino acids, which are crucial components of many pharmaceuticals and natural products.[6] The following protocol details the synthesis of a β-amino ester using lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, a close and well-studied analog of the N-methyl variant. The principles and stereochemical outcomes are directly comparable.[7][8]
Protocol 1: Asymmetric Synthesis of a β-Amino Ester via Conjugate Addition
This protocol describes the addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide to a 4-methoxyphenyl ester, a substrate known to give excellent results.[9]
Materials:
-
(R)-N-benzyl-N-(α-methylbenzyl)amine
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
α,β-Unsaturated 4-methoxyphenyl ester (e.g., 4-methoxyphenyl crotonate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Lithium Amide:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add (R)-N-benzyl-N-(α-methylbenzyl)amine (2.0 eq).
-
Dissolve the amine in anhydrous THF (approx. 5 mL per mmol of amine).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 2.0 eq) dropwise via syringe.
-
Stir the resulting pale yellow solution at -78 °C for 30 minutes. Causality: This step generates the active nucleophile, the chiral lithium amide. The low temperature is crucial to prevent side reactions and maintain the stability of the amide.
-
-
Conjugate Addition:
-
In a separate flame-dried flask, dissolve the α,β-unsaturated 4-methoxyphenyl ester (1.0 eq) in anhydrous THF.
-
Cool the ester solution to -78 °C.
-
Slowly transfer the ester solution via cannula to the pre-formed lithium amide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC. Causality: The slow addition of the ester to an excess of the lithium amide minimizes self-condensation of the ester and ensures the desired conjugate addition occurs efficiently. The reaction is held at low temperature to maximize diastereoselectivity by rigidifying the transition state.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the β-amino ester. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the purified product.[9]
-
Data Presentation: Representative Results
The conjugate addition of lithium N-aryl/alkyl-N-(α-methylbenzyl)amides to α,β-unsaturated esters consistently produces high yields and exceptional levels of diastereoselectivity.
| Entry | R Group of Ester (R-CH=CH-COOR') | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | -CH₃ | 75% | >99:1 |
| 2 | -CH₂CH₃ | 83% | >99:1 |
| 3 | -Ph | 78% | >99:1 |
| 4 | -CH(CH₃)₂ | 65% | >99:1 |
| 5 | 2-Furyl | 71% | >99:1 |
| Data adapted from Davies, S. G., et al., Org. Lett., 2011.[9] The reactions were performed using lithium (R)-N-phenyl-N-(α-methylbenzyl)amide and 4-methoxyphenyl esters. |
Liberating the Product: Cleavage of the Chiral Auxiliary
A critical final step in any chiral auxiliary-mediated synthesis is the efficient and non-racemizing removal of the auxiliary to reveal the desired enantiomerically enriched product. The N-benzyl and N-(α-methylbenzyl) groups can be cleaved under various conditions, most commonly via catalytic hydrogenolysis.
Protocol 2: Hydrogenolytic Cleavage of the Auxiliary
Materials:
-
β-Amino ester with auxiliary attached
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the purified β-amino ester (1.0 eq) in methanol or ethanol in a suitable flask.
-
Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate).
-
Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS indicates complete cleavage of both N-benzyl and N-(α-methylbenzyl) groups.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected β-amino ester.
Causality: Palladium-catalyzed hydrogenation is a mild and highly effective method for cleaving benzyl groups from nitrogen atoms. The reaction proceeds via reductive cleavage on the catalyst surface, releasing the desired primary amine product and toluene/ethylbenzene as byproducts.
Experimental Workflow Overview
The following diagram outlines the general workflow for the asymmetric synthesis of a β-amino acid using this methodology.
Caption: General Experimental Workflow.
Conclusion
(S)-(-)-N-Methyl-1-phenylethylamine and its N-substituted analogs are highly effective chiral auxiliaries for directing diastereoselective reactions. Their utility, particularly in the form of chiral lithium amides for conjugate additions, provides a reliable and powerful method for constructing stereochemically defined β-amino esters with exceptionally high levels of stereocontrol. The protocols outlined in this guide, grounded in established literature, offer a practical framework for researchers to implement this technology. The straightforward reaction conditions, predictable stereochemical outcomes, and efficient auxiliary removal make this a valuable strategy in the synthesis of complex chiral molecules for pharmaceutical and materials science applications.
References
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Nieto, C. T., Díez, D., & Garrido, N. M. (2014). To be or not to be butterfly: New mechanistic insights in the Aza-Michael asymmetric addition of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide. Journal of Computational Chemistry, 35(25), 1846–1853. [Link]
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Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2011). Conjugate Addition of Lithium N-Phenyl-N-(α-methylbenzyl)amide: Application to the Asymmetric Synthesis of (R)-(−)-Angustureine. Organic Letters, 13(10), 2530–2533. [Link]
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Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2011). Conjugate Addition of Lithium N-Phenyl-N-(α-methylbenzyl)amide: Application to the Asymmetric Synthesis of (R)-(−)-Angustureine. ACS Publications. [Link]
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Juaristi, E., et al. (2005). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols, 1(1), 1-8. [Link]
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Davies, S. G., Epstein, S. W., Ichihara, O., & Smith, A. D. (2001). Asymmetric Synthesis of α-Amino Carbonyls (Aldehydes, Ketones and Acids) using Lithium (R)-N-benzyl-N-α-methylbenzylamide. Synlett, 2001(10), 1599–1601. [Link]
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Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2011). Conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide: application to the asymmetric synthesis of (R)-(-)-angustureine. Oxford Stem Cell Institute. [Link]
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Juaristi, E. (1997). Stereoselective synthesis of β-amino acids. ResearchGate. [Link]
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Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]
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Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2011). Conjugate addition of lithium N-phenyl-N-(α-methylbenzyl)amide: application to the asymmetric synthesis of (R)-(-)-angustureine. PubMed. [Link]
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O'Brien, P. (1998). Recent advances in asymmetric synthesis using chiral lithium amide bases. Journal of the Chemical Society, Perkin Transactions 1, 1439. [Link]
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Huckabee, B. K., & St-Denis, Y. (2007). A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. ResearchGate. [Link]
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Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2010). Lithium Amides as Homochiral Ammonia Equivalents for Conjugate Additions to α,β-Unsaturated Esters: Asymmetric Synthesis of (S)-β:Leucine. Organic Syntheses, 87, 143. [Link]
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Al-Zoubi, R. M. (2017). Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene. ResearchGate. [Link]
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Chrzanowska, M., & Rozwadowska, M. D. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Wang, Z., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(34), 7325-7338. [Link]
- Erhardt, P. W. (1999). Method of using α-substituted benzylamine chiral auxiliary synthetic reagents.
-
van Rantwijk, F., & Sheldon, R. A. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]
-
Fazekas, E., et al. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 26(60), 13576-13581. [Link]
- Götz, N., et al. (2002). Preparation of N-benzylamines.
-
Davies, S. G., & Fletcher, A. M. (2004). A novel strategy towards the asymmetric synthesis of orthogonally funtionalised 2-N-benzyl-N-alpha-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 9(5), 373-382. [Link]
-
Zhang, X., et al. (2014). The direct synthesis of N-alkylated amides via a tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. Chemical Communications, 50(61), 8303-8305. [Link]
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NIST. (n.d.). alpha.-Methylbenzylamine. NIST WebBook. [Link]
- Götz, N., et al. (2002). Process for the preparation of N-benzylamines.
-
Arde, P., & Anand, R. V. (2017). Conjugated 1,8 and 1,6 Addition of Bis-Trimethylsilylketene Acetal to Activated p-Quinone Methides via Trifluoromethanesulfonic Anhydride. Molecules, 22(4), 583. [Link]
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Kohlpaintner, C., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(20), 13611–13624. [Link]
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Nieto, C. T., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]
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Bao, C.-C., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Communications Chemistry, 4(1), 138. [Link]
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Li, F., et al. (2018). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 16(43), 8238-8255. [Link]
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application of (S)-(-)-N-Methyl-1-phenylethylamine in pharmaceutical intermediate synthesis
An Application Guide to (S)-(-)-N-Methyl-1-phenylethylamine in Pharmaceutical Intermediate Synthesis
Authored by: Gemini, Senior Application Scientist
Abstract
Enantiomeric purity is a cornerstone of modern pharmaceutical development, where the stereochemistry of an active pharmaceutical ingredient (API) dictates its efficacy and safety profile. (S)-(-)-N-Methyl-1-phenylethylamine, a chiral amine, has emerged as a critical tool in the synthesis of enantiomerically pure compounds.[1][2] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of this versatile molecule. We will explore its utility as both a classical chiral resolving agent and a covalently-bound chiral auxiliary in asymmetric synthesis. The protocols herein are designed to be robust and explanatory, focusing on the underlying chemical principles to empower users to adapt and optimize these methods for their specific synthetic challenges.
Introduction: The Role of (S)-(-)-N-Methyl-1-phenylethylamine in Chiral Synthesis
(S)-(-)-N-Methyl-1-phenylethylamine [CAS: 19131-99-8] is a chiral building block valued for its high stereochemical purity and reactivity.[1][2] Its utility in pharmaceutical synthesis is primarily centered on two powerful strategies for controlling stereochemistry:
-
Chiral Resolution: It can be used to separate a racemic mixture of acidic compounds through the formation of diastereomeric salts. This classical technique remains one of the most cost-effective and scalable methods for obtaining enantiopure materials.[3][4]
-
Chiral Auxiliary: It can be temporarily incorporated into a prochiral molecule to direct a subsequent chemical transformation, inducing asymmetry with high diastereoselectivity. After the key stereocenter is set, the auxiliary is cleaved and can often be recovered.[3][5][6]
This guide provides detailed protocols and the scientific rationale for both applications, enabling chemists to effectively leverage this reagent in the synthesis of complex pharmaceutical intermediates.
Physicochemical and Chiral Properties
A thorough understanding of the reagent's properties is essential for its successful application.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N | [1][7] |
| Molecular Weight | 135.21 g/mol | [1][8] |
| CAS Number | 19131-99-8 | [1] |
| Appearance | Colorless to yellowish liquid | [1] |
| Density | 0.92 g/mL | [1] |
| Purity (Typical) | ≥ 98% (GC) | [1] |
| Specific Optical Rotation | [α]D²⁰ = -73° to -77° (c=1 in CHCl₃) | [1] |
Application as a Chiral Resolving Agent
The most common application of (S)-(-)-N-Methyl-1-phenylethylamine is in the resolution of racemic carboxylic acids. The principle relies on the differential physical properties of diastereomers compared to the identical properties of enantiomers.[9]
Mechanism of Action: When the chiral amine (an S-enantiomer) reacts with a racemic mixture of a carboxylic acid (containing both R and S enantiomers), two diastereomeric salts are formed: (S)-amine-(R)-acid and (S)-amine-(S)-acid.[10] These salts are not mirror images and thus have different solubilities in a given solvent.[9][11] By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the solution, while the other remains in the mother liquor. The enantiomerically pure acid can then be liberated from the isolated salt by treatment with a strong acid, and the resolving agent can be recovered.
Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol 2.1: Resolution of a Racemic Carboxylic Acid
This protocol provides a generalized procedure. The optimal solvent, temperature, and stoichiometry should be determined experimentally for each specific substrate.
Materials:
-
Racemic carboxylic acid (1.0 eq)
-
(S)-(-)-N-Methyl-1-phenylethylamine (0.5 - 1.0 eq)
-
Solvent (e.g., Methanol, Ethanol, Isopropanol)
-
2 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution & Salt Formation:
-
In a flask, dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of a suitable warm solvent (e.g., methanol).[12]
-
In a separate flask, dissolve (S)-(-)-N-Methyl-1-phenylethylamine (typically 0.5 to 1.0 equivalents) in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring. The reaction is often exothermic. A precipitate may form immediately or upon cooling.
-
Causality Note: Using a minimal amount of solvent is crucial. The goal is to create a supersaturated solution upon cooling to induce crystallization. The choice of solvent is critical as it dictates the solubility difference between the diastereomeric salts.
-
-
Crystallization:
-
Gently heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities and the undesired diastereomer, reducing enantiomeric purity.
-
For optimal crystal growth, it is advisable to let the solution stand undisturbed for several hours or overnight.[13] Further cooling in an ice bath may be required to maximize the yield of the crystalline salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[12]
-
Dry the crystals under vacuum. The enantiomeric purity of the acid can be checked at this stage by liberating a small sample and analyzing it via chiral HPLC or polarimetry. Recrystallization may be necessary to improve purity.
-
-
Liberation of the Enantiopure Acid:
-
Dissolve the isolated diastereomeric salt in water.
-
Add 2 M HCl dropwise with stirring until the pH is ~1-2. This protonates the carboxylate, making the free acid insoluble or extractable.
-
Extract the liberated carboxylic acid into an organic solvent (e.g., 3 x portions of dichloromethane).[12]
-
Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure acid.
-
-
Recovery of the Chiral Amine:
-
The aqueous layer from step 4 contains the protonated chiral amine.
-
Basify the aqueous solution by adding 2 M NaOH until the pH is >11.[13]
-
Extract the liberated (S)-(-)-N-Methyl-1-phenylethylamine with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to recover the resolving agent for reuse.
-
Application as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[5] (S)-(-)-N-Methyl-1-phenylethylamine can be converted into a chiral amide, which can then direct stereoselective reactions such as enolate alkylation.
Mechanism of Action: The chiral auxiliary, covalently bonded near the reaction center, creates a sterically biased environment. The bulky phenyl group of the auxiliary blocks one face of the molecule (e.g., a planar enolate), forcing an incoming electrophile to approach from the less hindered face.[14] This results in the preferential formation of one diastereomer. After the reaction, the auxiliary is cleaved, revealing the newly formed chiral center in the product.[15]
Workflow for Asymmetric α-Alkylation
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 3.1: Asymmetric α-Alkylation of a Carboxylic Acid Derivative
This protocol outlines a general three-step sequence: amide formation, diastereoselective alkylation, and auxiliary cleavage.
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
(S)-(-)-N-Methyl-1-phenylethylamine
-
Coupling agent (e.g., thionyl chloride, oxalyl chloride)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Reagent for cleavage (e.g., Methanesulfonic acid, conc. HCl)[15]
Procedure:
-
Step A: Amide Formation (Auxiliary Attachment)
-
Convert the carboxylic acid to its more reactive acid chloride by treating it with a reagent like thionyl chloride.
-
In a separate flask under an inert atmosphere (N₂ or Ar), dissolve (S)-(-)-N-Methyl-1-phenylethylamine in an anhydrous solvent containing a non-nucleophilic base (e.g., triethylamine).
-
Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, base, and brine. Purify the resulting chiral amide by column chromatography or crystallization.
-
-
Step B: Diastereoselective Alkylation
-
Dissolve the purified chiral amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a freshly prepared solution of LDA (~1.05 eq) to form the lithium enolate. Stir for 30-60 minutes at -78 °C.
-
Causality Note: The low temperature is critical to maintain the kinetic control and specific geometry of the enolate, preventing equilibration which would lower diastereoselectivity.
-
Add the alkylating agent (1.1 eq) and allow the reaction to proceed at -78 °C until completion.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product, dry the organic layer, and purify to isolate the alkylated amide. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis.
-
-
Step C: Auxiliary Cleavage
-
The removal of the N-(1-phenylethyl) group can be challenging. A common method involves vigorous acid hydrolysis.[15]
-
Reflux the alkylated amide in a strong acid such as 6 M HCl or a mixture of methanesulfonic acid in toluene.[15]
-
Causality Note: Methanesulfonic acid has been shown to be effective for cleaving robust N-(1-phenylethyl) amides, sometimes more efficiently than reductive methods.[15]
-
After the reaction is complete, cool the mixture and perform a standard acid-base workup to separate the desired enantiomerically enriched carboxylic acid from the recovered chiral auxiliary.
-
Conclusion
(S)-(-)-N-Methyl-1-phenylethylamine is a powerful and versatile reagent for controlling stereochemistry in the synthesis of pharmaceutical intermediates. Its application as a resolving agent offers a direct, scalable path to enantiopure acids, while its use as a chiral auxiliary provides a robust method for creating new stereocenters with high fidelity. The protocols and principles outlined in this guide demonstrate the broad utility of this compound and provide a solid foundation for its integration into novel synthetic routes. Proper optimization of solvent, temperature, and reagents for each specific substrate is paramount to achieving the highest levels of stereochemical control and yield.
References
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health (NIH). [Link]
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Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. National Institutes of Health (NIH). [Link]
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(a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate. [Link]
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N-Methyl-1-phenylethylamine | C9H13N. PubChem. [Link]
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Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Hamilton, D. G. (2006). [Link]
-
Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. PubMed. [Link]
-
Resolution of a Racemic Mixture. Science Learning Center, University of Colorado Boulder. [Link]
-
Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... ResearchGate. [Link]
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1-Phenethylamine | C8H11N. PubChem. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Organic and Medicinal Chemistry International. [Link]
- Preparation method of phenylethylamine.
-
Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design (ACS Publications). [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
Simple and Efficient Cleavage of the N-(1-Phenylethyl) Unit of Carboxamides with Methanesulfonic Acid. ResearchGate. [Link]
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5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
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6.5: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
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Application Note: Synthesis of Versatile Chiral Ligands from (S)-(-)-N-Methyl-1-phenylethylamine
Introduction: The Strategic Value of (S)-(-)-N-Methyl-1-phenylethylamine in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the development of enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity.[1][2] Asymmetric catalysis, facilitated by chiral ligands, stands as one of the most powerful methodologies for achieving high levels of enantioselectivity.[3] The design and synthesis of effective chiral ligands are therefore central to advancing these fields.
(S)-(-)-N-Methyl-1-phenylethylamine is an exemplary chiral precursor for ligand synthesis.[1][4] Derived from the readily available and inexpensive (S)-1-phenylethylamine, it offers a robust chiral scaffold that is instrumental in creating a stereochemically defined environment around a metal center.[4] Its true synthetic power, however, lies in the ability of its tertiary amine functionality to act as a powerful directing group for the regioselective functionalization of its aromatic ring. This guide details the application of Directed ortho-Metalation (DoM), a potent strategy for C-H activation, to convert this humble chiral building block into sophisticated and valuable chiral ligands.[5] We will present detailed protocols for the synthesis of two distinct ligand classes: P,N-ligands and amino alcohol ligands, both of which have significant applications in asymmetric transformations.[4][6]
Core Strategy: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a cornerstone of modern aromatic chemistry, allowing for the deprotonation of a position ortho to a directing metalation group (DMG).[5] In (S)-(-)-N-Methyl-1-phenylethylamine, the N-methylaminoethyl moiety serves as an efficient DMG.
The mechanism proceeds via coordination of an organolithium reagent (e.g., sec-butyllithium) to the Lewis basic nitrogen atom. This pre-complexation positions the alkyl base in close proximity to the ortho-proton, facilitating its abstraction over other potentially acidic protons.[7][8] The resulting aryllithium intermediate is a powerful nucleophile that can be trapped with a wide variety of electrophiles to install new functional groups with absolute regiocontrol. This strategy obviates the need for pre-functionalized starting materials and provides a direct, atom-economical route to polysubstituted aromatic compounds.
Figure 1: General workflow for Directed ortho-Metalation (DoM).
Protocol 1: Synthesis of a Chiral P,N-Ligand
Chiral P,N-ligands are a privileged class of ligands in asymmetric catalysis, finding widespread use in reactions like palladium-catalyzed allylic alkylation and rhodium-catalyzed hydrogenation.[6][9] The combination of a hard nitrogen donor and a soft phosphorus donor allows for effective coordination to various transition metals.[2] This protocol describes the synthesis of (S)-2-(N-methyl-1-phenylethylamino)phenyldiphenylphosphine.
Causality and Experimental Rationale
The key transformation is the diastereoselective ortho-lithiation of the phenyl ring, followed by quenching with chlorodiphenylphosphine (Ph₂PCl).
-
Base Selection: sec-Butyllithium (s-BuLi) is used as it is a strong, non-nucleophilic base ideal for deprotonation.
-
Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a chelating agent that breaks down organolithium aggregates and sequesters the lithium cation, increasing the basicity of the system and accelerating the metalation rate.[10]
-
Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as rearrangement or decomposition of the organolithium intermediate.[8]
-
Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. Therefore, the reaction must be carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and glassware.
Experimental Workflow
Figure 2: Synthetic workflow for the chiral P,N-ligand.
Detailed Step-by-Step Protocol
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (S)-(-)-N-Methyl-1-phenylethylamine | 135.21 | 1.35 g | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| TMEDA | 116.24 | 1.8 mL | 12.0 | 1.2 |
| sec-Butyllithium (1.4 M in cyclohexane) | 64.06 | 8.6 mL | 12.0 | 1.2 |
| Chlorodiphenylphosphine (Ph₂PCl) | 220.65 | 2.2 mL | 12.0 | 1.2 |
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a septum under vacuum and backfill with Argon.
-
Reagent Addition: Add (S)-(-)-N-Methyl-1-phenylethylamine (1.35 g, 10.0 mmol) and anhydrous THF (50 mL) to the flask via syringe. Add TMEDA (1.8 mL, 12.0 mmol).
-
Cooling: Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium (8.6 mL of a 1.4 M solution, 12.0 mmol) dropwise over 15 minutes. The solution typically turns a deep orange or red color, indicating the formation of the aryllithium species. Stir the mixture at -78 °C for 4 hours.
-
Electrophilic Quench: Add chlorodiphenylphosphine (2.2 mL, 12.0 mmol) dropwise to the solution at -78 °C. The color of the solution should fade.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of degassed, saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate with 1% triethylamine) to yield the P,N-ligand. Expected Yield: 75-85%.
Protocol 2: Synthesis of a Chiral Amino Alcohol Ligand
Chiral amino alcohols are highly effective ligands for asymmetric additions of organometallic reagents to carbonyl compounds, particularly the addition of organozinc reagents to aldehydes.[4] The resulting product from this protocol is a 1,3-amino alcohol, a valuable scaffold in catalysis.
Causality and Experimental Rationale
This synthesis follows the same initial DoM strategy as the P,N-ligand. The key difference is the choice of electrophile.
-
Electrophile: Benzaldehyde is used to trap the aryllithium intermediate. This reaction forms a new C-C bond and, upon workup, generates a secondary alcohol. The stereocenter from the starting material directs the approach of the electrophile, often leading to good diastereoselectivity.
-
Workup: The initial product is a lithium alkoxide. A careful aqueous quench is required to protonate this intermediate to form the final alcohol product. Saturated NH₄Cl is a mild acid source, suitable for this purpose without causing side reactions.
Experimental Workflow
Figure 3: Synthetic workflow for the chiral amino alcohol ligand.
Detailed Step-by-Step Protocol
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| (S)-(-)-N-Methyl-1-phenylethylamine | 135.21 | 1.35 g | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |
| TMEDA | 116.24 | 1.8 mL | 12.0 | 1.2 |
| sec-Butyllithium (1.4 M in cyclohexane) | 64.06 | 8.6 mL | 12.0 | 1.2 |
| Benzaldehyde (freshly distilled) | 106.12 | 1.12 mL | 11.0 | 1.1 |
-
Lithiation: Generate the ortho-lithiated species of (S)-(-)-N-Methyl-1-phenylethylamine exactly as described in Protocol 1, steps 1-4 .
-
Electrophilic Quench: To the deep red solution at -78 °C, add freshly distilled benzaldehyde (1.12 mL, 11.0 mmol) dropwise via syringe.
-
Warming: After the addition is complete, maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature. Stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 40 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting diastereomeric mixture can be purified by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the pure amino alcohol ligand. Expected Yield: 70-80%.
Conclusion
(S)-(-)-N-Methyl-1-phenylethylamine is a highly effective and versatile chiral starting material for the synthesis of advanced ligands. The Directed ortho-Metalation strategy provides a reliable and high-yielding pathway to introduce functionality onto the phenyl ring with complete regioselectivity. The P,N and amino alcohol ligands synthesized via these protocols are valuable assets for researchers in asymmetric catalysis, enabling the development of novel and efficient stereoselective transformations. The principles outlined herein can be extended to a wide range of other electrophiles, allowing for the creation of a diverse library of chiral ligands from a single, readily available precursor.
References
-
Nodzewska, A., & Golebiewski, W. M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4967. [Link]
-
Beak, P., & Meyers, A. I. (1986). Asymmetric synthesis of optically active phthalides via ortho-lithiation and cyclization of chiral N-monosubstituted benzamides. Journal of the Chemical Society, Perkin Transactions 1, 1353-1356. [Link]
-
Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1(3), 298-302. [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Topics in Current Chemistry, 379(6), 44. [Link]
-
Wang, Y., et al. (2008). Synthesis of Novel Chiral Phosphine-Triazine Ligand Derived from α-Phenylethylamine for Pd-Catalyzed Asymmetric Allylic Alkylation. Chinese Chemical Letters, 19(11), 1271-1274. [Link]
-
Bhatt, A., et al. (2021). Chiral Phosphotungstate Functionalized with (S)-1-Phenylethylamine: Synthesis, Characterization, and Asymmetric Epoxidation of Styrene. Inorganic Chemistry, 60(15), 10979–10989. [Link]
-
Mahmoud, A. R. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]
-
Al-Otaibi, A. A., et al. (2022). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 27(19), 6667. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved January 14, 2026, from [Link]
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The Pivotal Role of (S)-(-)-N-Methyl-1-phenylethylamine in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: Chirality as a Cornerstone of Efficacious and Sustainable Agrochemicals
In the pursuit of highly effective and environmentally benign agrochemicals, the stereochemistry of active ingredients has emerged as a critical determinant of performance and safety. Many modern herbicides, fungicides, and insecticides possess chiral centers, with one enantiomer often exhibiting significantly higher biological activity than its mirror image. The use of single-enantiomer agrochemicals can lead to reduced application rates, lower environmental impact, and minimized off-target effects.[1] (S)-(-)-N-Methyl-1-phenylethylamine, a chiral amine, serves as a vital tool for the synthesis of these enantiomerically pure compounds.[2] While its applications are broad, its role in agrochemical development is particularly noteworthy for enabling the production of more potent and selective crop protection agents.
This guide provides an in-depth exploration of the applications of (S)-(-)-N-Methyl-1-phenylethylamine in agrochemical synthesis, focusing on its function as a chiral resolving agent and a chiral auxiliary. Detailed protocols and the underlying scientific principles are presented to equip researchers and professionals in the field with the knowledge to effectively utilize this versatile chiral building block. While specific, publicly available examples detailing the use of (S)-(-)-N-Methyl-1-phenylethylamine in the synthesis of commercial agrochemicals are limited, the principles and protocols outlined here are based on the well-established applications of its parent compound, (S)-1-phenylethylamine, and are directly applicable.
Core Applications in Agrochemical Synthesis
The utility of (S)-(-)-N-Methyl-1-phenylethylamine in the synthesis of chiral agrochemicals primarily falls into two categories:
-
Chiral Resolution of Racemic Intermediates: This is the most common application, where the chiral amine is used to separate a racemic mixture of a key agrochemical precursor into its individual enantiomers.
-
As a Chiral Auxiliary: In this role, the chiral amine is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered.[3][4]
Application Note 1: Chiral Resolution of Carboxylic Acid Intermediates for Herbicides
Many herbicidal compounds feature a chiral carboxylic acid moiety as a key pharmacophore. The resolution of a racemic mixture of such an acid is a crucial step in the synthesis of the enantiomerically pure herbicide. (S)-(-)-N-Methyl-1-phenylethylamine serves as an effective resolving agent for this purpose.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this application lies in the reaction of a racemic carboxylic acid with an enantiomerically pure chiral base, such as (S)-(-)-N-Methyl-1-phenylethylamine. This reaction forms a mixture of two diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization.
The less soluble diastereomeric salt will precipitate from the solution, leaving the more soluble diastereomer in the mother liquor. The precipitated salt can then be isolated, and the chiral amine can be removed by treatment with an acid, yielding the desired enantiomer of the carboxylic acid. The resolving agent can often be recovered and reused.
Diagram 1: General Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol: Resolution of a Racemic Carboxylic Acid Intermediate
This protocol provides a general procedure for the resolution of a racemic carboxylic acid using (S)-(-)-N-Methyl-1-phenylethylamine. The specific solvent, temperature, and stoichiometry may need to be optimized for different substrates.
Materials:
-
Racemic carboxylic acid
-
(S)-(-)-N-Methyl-1-phenylethylamine (≥99% enantiomeric excess)
-
Methanol (or other suitable solvent such as ethanol or isopropanol)
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Sodium hydroxide (e.g., 2 M aqueous solution)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel)
-
pH paper or pH meter
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of warm methanol.
-
In a separate container, dissolve 0.5 equivalents of (S)-(-)-N-Methyl-1-phenylethylamine in a small amount of methanol.
-
Slowly add the amine solution to the carboxylic acid solution with stirring. Note: Using a sub-stoichiometric amount of the resolving agent often leads to a higher enantiomeric excess in the first crop of crystals.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth, it is advisable to avoid rapid cooling.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
-
Isolation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the collected crystals in water and add a 2 M aqueous solution of hydrochloric acid until the pH is approximately 1-2. This will protonate the amine and liberate the free carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
-
-
Recovery of the Resolving Agent:
-
The acidic aqueous layer from step 3, which contains the protonated (S)-(-)-N-Methyl-1-phenylethylamine, can be basified with a 2 M sodium hydroxide solution to a pH of 11-12.
-
The free amine can then be extracted with an organic solvent, dried, and distilled for reuse.
-
Table 1: Troubleshooting Common Issues in Chiral Resolution
| Problem | Possible Cause | Suggested Solution |
| No crystal formation | Solvent is too polar; concentration is too low. | Try a less polar solvent or a solvent mixture. Concentrate the solution. |
| Oily precipitate forms | Supersaturation is too high; cooling is too rapid. | Use a more dilute solution; allow for slower cooling. |
| Low enantiomeric excess | Co-precipitation of the more soluble diastereomer. | Recrystallize the diastereomeric salt. Optimize the stoichiometry of the resolving agent. |
| Low yield | The diastereomeric salts have similar solubilities. | Screen different solvents. Perform multiple crystallizations. |
Application Note 2: (S)-(-)-N-Methyl-1-phenylethylamine as a Chiral Auxiliary in Diastereoselective Synthesis
Beyond its role in resolution, (S)-(-)-N-Methyl-1-phenylethylamine can be employed as a chiral auxiliary to control the stereochemistry of new chiral centers being formed in a reaction. This is a powerful strategy in asymmetric synthesis.
Principle of Chiral Auxiliaries in Asymmetric Synthesis
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to create a chiral environment. This chiral environment influences the approach of reagents to a prochiral center, leading to the preferential formation of one diastereomer over the other. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
In the context of agrochemical synthesis, (S)-(-)-N-Methyl-1-phenylethylamine can be used to form a chiral amide or imine. The steric bulk and electronic properties of the phenylethyl group then direct subsequent reactions, such as alkylations or reductions, to occur from a specific face of the molecule.
Diagram 2: Diastereoselective Alkylation Using a Chiral Auxiliary
Caption: General workflow for diastereoselective synthesis using a chiral auxiliary.
Exemplary Protocol: Diastereoselective Synthesis of a Chiral Amine Intermediate for Fungicides
Certain fungicidal molecules contain stereogenic centers that are crucial for their bioactivity. The following is a representative protocol for the diastereoselective synthesis of a chiral amine, a common building block in such fungicides, using (S)-(-)-N-Methyl-1-phenylethylamine as a chiral auxiliary.
Materials:
-
A suitable ketone or aldehyde precursor
-
(S)-(-)-N-Methyl-1-phenylethylamine
-
A reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation)
-
A suitable solvent (e.g., methanol, tetrahydrofuran)
-
Catalyst for hydrogenolysis (e.g., palladium on carbon) if the auxiliary is to be removed by this method
-
Acid and base for workup as needed
-
Organic solvents for extraction
-
Drying agent
Procedure:
-
Formation of the Chiral Imine:
-
In a round-bottom flask, combine equimolar amounts of the ketone/aldehyde precursor and (S)-(-)-N-Methyl-1-phenylethylamine in a suitable solvent like toluene or methanol.
-
If necessary, add a dehydrating agent (e.g., magnesium sulfate) or use a Dean-Stark apparatus to remove the water formed during the reaction to drive the equilibrium towards the imine product.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Isolate the crude imine by removing the solvent under reduced pressure.
-
-
Diastereoselective Reduction:
-
Dissolve the crude imine in a suitable solvent (e.g., methanol for NaBH₄ reduction, or THF for LAH reduction).
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to enhance diastereoselectivity.
-
Slowly add the reducing agent. The steric hindrance from the chiral auxiliary will direct the hydride to attack from the less hindered face of the C=N double bond.
-
Allow the reaction to proceed until completion, as monitored by TLC.
-
Quench the reaction carefully (e.g., by adding water or a saturated solution of ammonium chloride).
-
-
Cleavage of the Chiral Auxiliary:
-
The method for cleaving the auxiliary depends on the stability of the product. A common method is catalytic hydrogenolysis.
-
Dissolve the diastereomerically enriched secondary amine in a solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the auxiliary is cleaved.
-
Filter off the catalyst and remove the solvent to obtain the desired chiral primary amine.
-
-
Purification and Analysis:
-
Purify the final product by column chromatography or distillation.
-
Determine the enantiomeric excess of the product using chiral HPLC or other suitable methods.
-
Conclusion
(S)-(-)-N-Methyl-1-phenylethylamine is an indispensable tool in the synthesis of modern, single-enantiomer agrochemicals. Its application as both a resolving agent and a chiral auxiliary provides chemists with robust and reliable methods for controlling stereochemistry. The protocols and principles detailed in this guide offer a solid foundation for researchers and professionals in the agrochemical industry to develop more efficient, selective, and sustainable crop protection solutions. The continued application of such chiral technologies will undoubtedly play a crucial role in the future of agriculture.
References
-
Skarżewski, J., & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link]
-
Li, Z., et al. (2024). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. World Journal of Microbiology and Biotechnology, 40(3), 63. Available at: [Link]
- Hamilton, D. G. (2006). Organic Chemistry I Laboratory Manual. Department of Chemistry, University of a Hypothetical Institution. [This is a representative citation for a general resolution protocol, as seen in educational materials. A specific, publicly available, industrial protocol is not available.]
-
Semantic Scholar. (n.d.). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. Available at: [Link]
-
Chem-Impex. (n.d.). (S)-(-)-N-Methyl-1-phenylethylamine. Available at: [Link]
-
Hoser, A., et al. (2021). (a) Synthesis of (S)‐1‐phenylethylamine (PEA) via the transamination of... ResearchGate. Available at: [Link]
-
PubMed. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link]
Sources
- 1. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Strategies for the Efficient Cleavage and Recovery of the (S)-(-)-N-Methyl-1-phenylethylamine Chiral Auxiliary
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The (S)-(-)-N-Methyl-1-phenylethylamine moiety is a highly effective and widely utilized chiral auxiliary in modern asymmetric synthesis. Its utility is predicated on its ability to be introduced facially, to effectively direct stereoselective transformations, and, critically, to be removed cleanly without compromising the stereochemical integrity of the product. Furthermore, the economic viability of large-scale syntheses often hinges on the efficient recovery and recycling of this valuable auxiliary.[1][] This application note provides a comprehensive technical guide to the most effective methods for the cleavage of the N-auxiliary bond and the subsequent recovery and purification of (S)-(-)-N-Methyl-1-phenylethylamine. We will explore the mechanistic underpinnings of reductive and acidic cleavage methods, provide detailed, field-proven protocols, and offer a troubleshooting guide to address common experimental challenges.
Introduction: The Role of the Recoverable Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[3][4] The auxiliary, having served its purpose, is then removed, yielding the enantiomerically enriched product. An ideal chiral auxiliary must not only provide high levels of stereocontrol but also be readily available and easily cleaved and recovered for reuse.[5] The (S)-(-)-N-Methyl-1-phenylethylamine auxiliary, and its parent compound (S)-1-phenylethylamine, are exemplary in this regard, having been successfully applied in the diastereoselective synthesis of numerous natural products and medicinal substances.[6][7][8] The efficiency of the cleavage and recovery steps is paramount, directly impacting process mass intensity (PMI), cost-effectiveness, and overall sustainability.
Core Principles of Auxiliary Cleavage
The primary objective of the cleavage step is the selective scission of the amide C-N bond connecting the auxiliary to the synthetic intermediate. This must be achieved with minimal impact on the newly created stereocenter and other functional groups within the molecule. The two most robust and widely adopted strategies for cleaving the N-(1-phenylethyl)amide linkage are reductive hydrogenolysis and acid-mediated hydrolysis.
Method 1: Reductive Cleavage via Catalytic Hydrogenolysis
3.1. Mechanism & Rationale
The carbon-nitrogen bond between the chiral auxiliary and the carbonyl group is benzylic. This structural feature makes it highly susceptible to catalytic hydrogenolysis.[9] The reaction is typically performed using a heterogeneous palladium catalyst, most commonly palladium on carbon (Pd/C). The substrate adsorbs onto the catalyst surface, where the C-N bond is reductively cleaved by hydrogen, yielding the desired debenzylated product and the (S)-(-)-N-Methyl-1-phenylethylamine auxiliary.[10]
A key advantage of this method is its inherent mildness, often proceeding at room temperature and neutral pH, which preserves the integrity of sensitive functional groups. For molecules containing other reducible moieties (e.g., aromatic halogens, alkenes), careful selection of the catalyst and reaction conditions is crucial to ensure selective debenzylation.[11]
3.2. Experimental Workflow: Hydrogenolysis
Caption: General workflow for reductive cleavage of the auxiliary.
3.3. Detailed Protocols
Protocol 1A: Catalytic Hydrogenation with H₂ Gas
-
Vessel Preparation: To a suitable hydrogenation vessel, add the substrate-auxiliary adduct (1.0 eq).
-
Solvent & Catalyst Addition: Dissolve or suspend the substrate in an appropriate solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to a concentration of 0.1-0.2 M. Under an inert atmosphere (N₂ or Ar), carefully add 5-10% Palladium on Carbon (5-10 wt% of the substrate).
-
Scientist's Note: The catalyst is often pyrophoric and should be handled with care, preferably as a wet paste.[10]
-
-
Hydrogenation: Seal the vessel. Purge the headspace with H₂ gas (3-4 cycles). Pressurize the vessel to the desired pressure (typically 1-4 atm, or ~50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully vent the H₂ gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. The combined filtrate contains the desired product and the auxiliary, ready for separation and recovery.
Protocol 1B: Catalytic Transfer Hydrogenation
This method avoids the use of specialized high-pressure equipment and flammable H₂ gas, making it more accessible for many labs.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate-auxiliary adduct (1.0 eq) in Methanol or Ethanol.
-
Reagent Addition: Add ammonium formate (5-10 eq) as the hydrogen donor.[12] Under an inert atmosphere, add 5-10% Palladium on Carbon (5-10 wt%).
-
Reaction: Heat the mixture to reflux (typically 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® and wash with the solvent. The filtrate is ready for the recovery stage.
Method 2: Acid-Mediated Cleavage
4.1. Mechanism & Rationale
Standard amide hydrolysis provides a robust, albeit often harsh, alternative for cleaving the auxiliary. Under strongly acidic conditions and elevated temperatures, the amide bond is hydrolyzed to yield the carboxylic acid product and the protonated amine auxiliary.[7] While effective, this method's compatibility with other acid-labile functional groups must be considered. More recently, methanesulfonic acid (MsOH) in a non-polar solvent has been shown to be a highly efficient method that can be more selective and require simpler work-up procedures compared to traditional aqueous acid hydrolysis.[13]
4.2. Experimental Workflow: Acid Hydrolysis
Caption: General workflow for acid-mediated cleavage of the auxiliary.
4.3. Detailed Protocols
Protocol 2A: Strong Acid Hydrolysis with HCl
-
Reaction Setup: To the substrate-auxiliary adduct (1.0 eq), add aqueous Hydrochloric Acid (e.g., 6N HCl) in sufficient quantity to fully dissolve or suspend the material.
-
Reaction: Heat the mixture to a high temperature (e.g., 90-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. This may take several hours.
-
Work-up: Cool the reaction mixture to room temperature. The product and the auxiliary salt are now in the aqueous solution, ready for the recovery protocol.
Protocol 2B: Methanesulfonic Acid (MsOH) Cleavage
This method is reported to be highly efficient, often superior to other acidic or reductive methods.[13]
-
Reaction Setup: Dissolve the substrate-auxiliary adduct (1.0 eq) in toluene.
-
Reagent Addition: Add methanesulfonic acid (MsOH, <1.0 eq, typically 0.8-0.9 eq).
-
Reaction: Heat the mixture to reflux. The cleavage is often rapid. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Proceed with the aqueous work-up and extraction as described in the recovery protocol. The method's selectivity allows for the cleavage of the N-(1-phenylethyl) group even in the presence of an N-benzyl group.[13]
Comparative Summary of Cleavage Methods
| Feature | Catalytic Hydrogenation (H₂) | Transfer Hydrogenation | Strong Acid (HCl) | Methanesulfonic Acid (MsOH) |
| Conditions | 1-4 atm H₂, RT, Pd/C | Reflux, Pd/C, H-donor | 90-110 °C, 6N HCl | Reflux, Toluene |
| Advantages | Very mild, neutral pH | No H₂ gas/pressure equip. | Robust, inexpensive reagents | High efficiency, fast, selective |
| Disadvantages | Requires pressure equip., H₂ hazard | Higher temperatures, large excess of H-donor | Harsh, may degrade sensitive groups | Requires anhydrous conditions |
| Compatibility | Poor with alkenes, alkynes, Ar-X | Poor with other reducible groups | Poor with acid-labile groups | Good functional group tolerance |
Protocol: Recovery and Purification of the Auxiliary
After cleavage, the (S)-(-)-N-Methyl-1-phenylethylamine is present in the reaction mixture as an ammonium salt (either with the conjugate base of the acid used for hydrolysis or formed during the work-up of hydrogenolysis). The following protocol details its conversion to the free base and subsequent purification.
6.1. Workflow: Auxiliary Recovery
Caption: Workflow for the recovery and purification of the amine auxiliary.
6.2. Detailed Protocol
-
Basification: Take the aqueous layer from the work-up (or the entire reaction mixture after catalyst filtration and solvent removal) and cool it in an ice bath. Slowly add a strong base, such as 6N NaOH, with stirring until the pH is >12.[14] This deprotonates the ammonium salt to liberate the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free amine with an organic solvent like diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude amine, which is typically an oil.
-
Purification: For the highest purity, the recovered crude amine should be purified by vacuum distillation.[15] This step removes non-volatile impurities and any remaining solvent. The purity of the recovered auxiliary should be confirmed by ¹H NMR and its enantiomeric excess verified by chiral HPLC or GC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | Inactive catalyst (hydrogenolysis); insufficient acid/heat; steric hindrance. | Use fresh catalyst; increase catalyst loading; increase reaction time or temperature; switch to a more forceful method (e.g., from transfer hydrogenation to HCl hydrolysis). |
| Low Auxiliary Recovery | Incomplete basification; insufficient extractions; emulsion formation during extraction. | Ensure pH is robustly >12 before extraction; increase the number of extractions (4-5x); to break emulsions, add brine or filter through Celite®. |
| Product/Auxiliary Racemization | Harsh acidic conditions (e.g., prolonged heating). | Opt for a milder cleavage method like catalytic hydrogenation. If acid is required, minimize reaction time and temperature. |
| Catalyst Poisoning (Hydrogenolysis) | Presence of sulfur, thiols, or other catalyst poisons in the substrate. | Purify the substrate before the cleavage step; use a larger amount of catalyst or a poison-resistant catalyst if available.[10] |
References
- University of York. (n.d.). Asymmetric Synthesis. Retrieved from University of York Chemistry Department.
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (1998). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. RSC Publishing.
- Evans, D. A. (2006). Chiral Auxiliaries in Asymmetric Synthesis. Semantic Scholar.
- SAGE Publications Inc. (2004).
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Retrieved from [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials.
- Zhang, K., Okumura, S., & Uozumi, Y. (2019). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis Reagent Guide. WordPress.
- Studer, M., & Blaser, H-U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
- Lee, Y. R., & Kim, B. S. (2004). Simple and Efficient Cleavage of the N-(1-Phenylethyl) Unit of Carboxamides with Methanesulfonic Acid. Tetrahedron Letters, 45(35), 6645-6648.
-
Study.com. (n.d.). In the resolution of racemic 1-phenylethylamine that you carried out, where is the (R)-(+). Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]
Sources
- 1. [PDF] Chiral Auxiliaries in Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 3. york.ac.uk [york.ac.uk]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. nacatsoc.org [nacatsoc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. homework.study.com [homework.study.com]
- 15. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Improving Enantiomeric Excess with (S)-(-)-N-Methyl-1-phenylethylamine
Welcome to the technical support center for the application of (S)-(-)-N-Methyl-1-phenylethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing stereoselective reactions. As a chiral auxiliary and resolving agent, (S)-(-)-N-Methyl-1-phenylethylamine is a powerful tool in asymmetric synthesis, crucial for producing enantiomerically pure compounds for pharmaceutical and agrochemical applications.[1] This guide offers practical, field-proven insights to help you overcome common experimental challenges and enhance your enantiomeric excess.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during experiments using (S)-(-)-N-Methyl-1-phenylethylamine, providing potential causes and actionable solutions.
Problem 1: Low Diastereomeric or Enantiomeric Excess (d.e. or e.e.)
Low stereoselectivity is a frequent challenge in asymmetric synthesis. The following table outlines potential causes and corresponding troubleshooting strategies.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Impure Chiral Auxiliary | Verify the enantiomeric purity of (S)-(-)-N-Methyl-1-phenylethylamine. Any racemic impurity in the auxiliary will directly reduce the final d.e. or e.e. of the product.[2] Use analytical techniques like chiral HPLC or NMR with a chiral shift reagent to confirm purity. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Many stereoselective reactions are highly sensitive to temperature. Lower temperatures (e.g., -78 °C) often enhance selectivity by favoring the transition state that leads to the desired diastereomer.[2] This is because the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy (kT). |
| Suboptimal Solvent Choice | Screen different solvents. The polarity and coordinating ability of the solvent can influence the conformation of the transition state and, consequently, the stereochemical outcome. |
| Inappropriate Base or Lewis Acid | Evaluate different bases or Lewis acids. The nature of the base or Lewis acid used can affect the geometry of the intermediate (e.g., enolate), which is critical for stereocontrol.[3] For instance, the formation of a chelated intermediate can rigidly hold the substrate and auxiliary in a specific conformation, directing the approach of the electrophile.[3] |
| Steric Hindrance Issues | Consider the steric bulk of reactants. The stereocontrol exerted by (S)-(-)-N-Methyl-1-phenylethylamine is primarily based on steric hindrance, where its bulky phenyl group shields one face of the reactive intermediate.[2][3] If the substrate or electrophile is too bulky, it may interfere with this steric guidance. |
Problem 2: Inefficient Resolution of Racemic Mixtures via Diastereomeric Salt Crystallization
The separation of enantiomers by forming diastereomeric salts is a common application of chiral amines.[4][5] Inefficiencies in this process can often be traced back to the crystallization conditions.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Poor Solvent Selection | The choice of solvent is critical as it determines the solubility difference between the diastereomeric salts. [2] For the resolution of 1-phenylethylamine with tartaric acid, methanol is commonly used because the (S)-amine-(R,R)-tartrate salt is significantly less soluble.[2][6] A systematic solvent screening is recommended to find the optimal medium for your specific substrate. |
| Rapid Cooling Rate | Allow the hot, saturated solution to cool slowly to room temperature. Slow crystallization is key to forming pure crystals of the less soluble diastereomer.[2] Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, thus reducing the enantiomeric excess of the resolved compound. |
| Suboptimal Molar Ratio | The ideal molar ratio of the racemic compound to the resolving agent is often 1:1. [7] However, it's advisable to vary this ratio to determine the optimal condition for your specific system. |
| Insufficient Purity of the First Crystal Crop | Perform one or more recrystallizations. A single crystallization rarely achieves complete separation.[2][6] Recrystallizing the isolated salt will further enrich the less soluble diastereomer, leading to a higher enantiomeric excess. |
Problem 3: Difficulty in Cleaving the Chiral Auxiliary
After inducing stereoselectivity, the chiral auxiliary must be removed without racemizing the product.
| Possible Cause | Suggested Solution & Scientific Rationale |
| Harsh Cleavage Conditions | Employ milder cleavage conditions. While acidic hydrolysis (e.g., refluxing in 6M H₂SO₄) is a common method, it can sometimes lead to side reactions or racemization.[2] Alternative methods, such as using methanesulfonic acid, have been shown to be effective and selective for cleaving the N-(1-phenylethyl) group.[8] |
| Incomplete Reaction | Monitor the cleavage reaction closely using techniques like TLC or LC-MS. Ensure the reaction goes to completion before workup to maximize the yield of the desired product. |
| Product Instability | If the product is sensitive to the cleavage conditions, consider alternative chiral auxiliaries or synthetic routes. In some cases, the product's stability may be the limiting factor. |
Frequently Asked Questions (FAQs)
Q1: How does (S)-(-)-N-Methyl-1-phenylethylamine induce stereoselectivity?
A1: The primary mechanism of stereocontrol is through steric hindrance. When attached to a substrate, the bulky phenyl group of the (S)-(-)-N-Methyl-1-phenylethylamine auxiliary effectively blocks one face of the reactive intermediate (e.g., an enolate). This steric shielding directs an incoming electrophile to attack from the less hindered face, resulting in a high preference for the formation of one diastereomer.[2][3]
Q2: In what types of reactions is this chiral auxiliary most effective?
A2: (S)-(-)-N-Methyl-1-phenylethylamine and its derivatives are versatile and have been successfully used in a variety of asymmetric reactions, including:
It plays a key role in the synthesis of chiral α-amino acids, heterocyclic compounds, and other important intermediates for natural products and pharmaceuticals.[2][9]
Q3: Is it always necessary to use enantiomerically pure (S)-(-)-N-Methyl-1-phenylethylamine?
A3: Yes, the enantiopurity of the chiral auxiliary is paramount for achieving high stereoselectivity in the final product.[2] Any enantiomeric impurity in the starting auxiliary will directly translate to a lower diastereomeric or enantiomeric excess in the product. It is crucial to verify the purity of the auxiliary before use.
Q4: How can I recover the chiral auxiliary after the reaction?
A4: The chiral auxiliary can typically be recovered after the cleavage step. For instance, after acidic hydrolysis to cleave an amide bond, neutralizing the reaction mixture will liberate the free amine (the auxiliary).[2] This can then be extracted with an organic solvent and purified for reuse, which is an important consideration for cost-effective large-scale synthesis.[10]
Q5: What is the difference between a chiral auxiliary and a chiral catalyst?
A5: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.[2] It is a stoichiometric reagent and needs to be cleaved from the product after the reaction. A chiral catalyst, on the other hand, is used in sub-stoichiometric amounts and is not covalently bonded to the substrate. It creates a chiral environment that influences the reaction's stereoselectivity and is regenerated at the end of the catalytic cycle. (S)-(-)-N-Methyl-1-phenylethylamine can also be a precursor for preparing chiral ligands used in catalysis.[9][11]
Experimental Protocols & Visualizations
Protocol 1: Asymmetric Alkylation using an (S)-(-)-N-Methyl-1-phenylethylamine Derived Auxiliary
This protocol provides a representative procedure for acylation, diastereoselective alkylation, and subsequent cleavage.
A. Formation of the N-propionyl Amide
-
Dissolve (S)-(-)-N-Methyl-1-phenylethylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).[2]
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the organic layer.
-
Wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl amide, which can be purified by column chromatography.[2]
B. Diastereoselective Alkylation
-
Dissolve the N-propionyl amide (1.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise to form the enolate and stir for 30 minutes at -78 °C.[2]
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[2]
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.[2]
C. Cleavage of the Chiral Auxiliary
-
Reflux the alkylated product in a mixture of ethanol and 6M H₂SO₄ for 12-18 hours.[2]
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH).
-
Extract the liberated (S)-(-)-N-Methyl-1-phenylethylamine auxiliary with an organic solvent.
-
Acidify the aqueous layer and extract the desired α-substituted carboxylic acid product.[2]
Caption: Workflow for Asymmetric Alkylation.
Mechanism of Stereocontrol
The following diagram illustrates the generally accepted model for stereocontrol, where the bulky phenyl group of the auxiliary directs the approach of the electrophile.
Sources
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- 11. nbinno.com [nbinno.com]
Technical Support Center: Chiral Resolution with (S)-(-)-N-Methyl-1-phenylethylamine
Welcome to the technical support resource for chiral resolution using (S)-(-)-N-Methyl-1-phenylethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with separating racemic acidic compounds via diastereomeric salt crystallization. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
(S)-(-)-N-Methyl-1-phenylethylamine is a chiral resolving agent that functions by reacting with a racemic acid to form a pair of diastereomeric salts.[1] These diastereomers, unlike the original enantiomers, possess different physical properties, most critically, different solubilities in a given solvent system.[2] This solubility difference allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequent treatment with a base liberates the desired enantiomerically pure acid and allows for the recovery of the resolving agent.[3][4]
The success of this technique is highly dependent on optimizing several experimental parameters. This guide is structured to help you diagnose problems and refine your methodology for efficient and reproducible results.
Troubleshooting Guide
This section addresses the most common issues encountered during chiral resolution experiments in a direct question-and-answer format.
Issue 1: Low or No Precipitation of the Diastereomeric Salt
Q: I've combined my racemic acid with (S)-(-)-N-Methyl-1-phenylethylamine in a solvent, but no crystals are forming, even after cooling. What should I do?
A: This is a frequent challenge that typically points to issues with supersaturation, meaning the concentration of the less soluble diastereomeric salt has not exceeded its solubility limit. The primary factors to investigate are the solvent, concentration, and temperature.
-
Probable Cause 1: Improper Solvent Selection. The solvent is the most critical variable in a diastereomeric resolution.[5] If the solvent is too good, both diastereomeric salts will remain in solution. If it's too poor, both may precipitate non-selectively as an oil or amorphous solid.
-
Suggested Solution: Conduct a systematic solvent screening. The ideal solvent should dissolve the salt at an elevated temperature but show significantly lower solubility for one diastereomer upon cooling.[6] Start with common solvents like ethanol, methanol, isopropanol, or acetonitrile, and consider solvent mixtures (e.g., ethanol/water) to fine-tune polarity.[5][7] Sometimes, a solvent's ability to form specific hydrogen bonds or other interactions can dramatically alter selectivity.[8]
-
-
Probable Cause 2: Suboptimal Concentration. The solution may be too dilute for the less soluble salt to reach its saturation point.
-
Suggested Solution: Systematically increase the concentration of your reactants. If you have already performed a solvent screen, try the most promising solvent at a higher concentration. A general starting point is often dissolving the acid and resolving agent in the minimum amount of hot solvent required to achieve a clear solution.[9]
-
-
Probable Cause 3: Inappropriate Crystallization Temperature. The cooling temperature might not be low enough to induce crystallization.
-
Suggested Solution: Ensure you are cooling the solution sufficiently. If crystallization does not occur at room temperature, try cooling to 0-5°C or even lower. The rate of cooling is also important; slow, controlled cooling generally yields purer crystals of a better quality than rapid shocking of the solution.
-
-
Probable Cause 4: Incorrect Stoichiometry. While a 1:1 molar ratio of racemic acid to resolving agent is a common starting point, this is not always optimal.[9]
-
Suggested Solution: Vary the molar ratio. Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective. In this scenario, the less soluble diastereomeric salt crystallizes, leaving the more soluble diastereomer and the unreacted enantiomer of the acid in solution.[10]
-
Issue 2: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)
Q: I successfully obtained crystals, but after liberating the acid and analyzing its purity via chiral HPLC (or polarimetry), the enantiomeric excess is disappointingly low. Why is this happening?
A: Low enantiomeric excess indicates that the isolated salt was not diastereomerically pure. This is typically due to the co-precipitation of the more soluble diastereomer.
-
Probable Cause 1: Co-precipitation of the More Soluble Diastereomer. The separation of diastereomers is an equilibrium-driven process. The difference in solubility might be small, leading to the crystallization of a solid solution or contamination of the desired product.[11]
-
Suggested Solution: Recrystallization. This is the most effective method to enhance purity.[6][12] Dissolve the obtained crystals in the minimum amount of the same (or a different, optimized) hot solvent and allow them to re-crystallize slowly. Each recrystallization step should enrich the diastereomeric purity of the solid.[2] It is crucial to monitor the purity (e.g., by melting point or optical rotation of the salt) after each step until a constant value is achieved.
-
-
Probable Cause 2: Kinetically Controlled Precipitation. If crystallization occurs too rapidly, the process may be under kinetic rather than thermodynamic control. This can trap the more soluble diastereomer in the crystal lattice, leading to lower purity.[13]
-
Suggested Solution: Optimize Cooling Profile. Employ a slow, gradual cooling process. Stirring the solution gently during cooling can also help maintain equilibrium and prevent rapid, non-selective crashing out of the solid.
-
-
Probable Cause 3: Eutectic Point Limitation. For any given pair of diastereomers and solvent, there may be a eutectic composition—a point at which the solution is saturated with respect to both diastereomers. Crystallization from solutions near this composition can limit the achievable purity.[10]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best starting solvent for my resolution?
A1: Solvent selection is a mix of theory and empirical screening.[5] A good starting point is a solvent where your starting racemic acid has moderate solubility. Protic solvents like alcohols (methanol, ethanol, isopropanol) are common because they can form hydrogen bonds that help differentiate the diastereomeric salts.[8] The key is differential solubility: the solvent should be a good solvent for both salts when hot, but a poor solvent for only one of the salts when cold.[6] See the table below for a general guide.
Q2: What is the optimal molar ratio of (S)-(-)-N-Methyl-1-phenylethylamine to my racemic acid?
A2: Start with a 1:1 molar ratio.[9] This is often effective. However, if you face issues with yield or purity, exploring other ratios is a key optimization step. Using 0.5-0.6 equivalents of the resolving agent can sometimes provide a purer product in the first crystallization, although the maximum theoretical yield for that step is limited to 50-60%.[10] Conversely, using a slight excess of the resolving agent may be beneficial in some systems.
Q3: How do I know when the resolution is complete or when I have recrystallized enough?
A3: The resolution is considered complete when the diastereomeric (or enantiomeric) purity of the product no longer increases with subsequent recrystallizations.[2] This should be monitored analytically. You can track the melting point of the diastereomeric salt; it should become sharp and constant. The most definitive method is to take a small sample after each crystallization, liberate the free acid, and measure its enantiomeric excess using chiral HPLC or a polarimeter. When the e.e. value stabilizes, the purification is complete.
Q4: How do I liberate the resolved acid from the diastereomeric salt and recover the resolving agent?
A4: This is typically a straightforward acid-base extraction.
-
Dissolve the purified diastereomeric salt in water or a mixture of water and an organic solvent (like diethyl ether or ethyl acetate).
-
Add a strong base (e.g., 2M NaOH) to deprotonate the amine, making it soluble in the organic phase, and form the sodium salt of your acid, which will remain in the aqueous phase.[4][14]
-
Separate the organic layer, which now contains your resolving agent, (S)-(-)-N-Methyl-1-phenylethylamine.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to protonate your carboxylic acid, causing it to precipitate or allowing it to be extracted with a fresh portion of organic solvent.
-
The resolving agent can be recovered from its organic solution by drying and evaporating the solvent.[9]
Data & Visualization
Table 1: General Solvent Screening Guide for Diastereomeric Crystallization
| Solvent Class | Examples | Characteristics & Considerations |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic, H-bond donors/acceptors. Often provide good solubility differences. Ethanol is a very common and effective choice. Water content can be critical. |
| Ketones | Acetone, MEK | Polar aprotic. Can be effective, but sometimes too strong of a solvent. |
| Ethers | THF, Dioxane | Polar aprotic. Generally good solvents; may require an anti-solvent (like hexane) to induce crystallization. |
| Esters | Ethyl Acetate | Moderately polar. Widely used and effective for a range of substrates. |
| Nitriles | Acetonitrile | Polar aprotic. Its properties can sometimes lead to high selectivity.[5] |
| Hydrocarbons | Toluene, Heptane | Nonpolar. Usually used as anti-solvents or as part of a solvent mixture to reduce solubility. |
| Mixtures | Ethanol/Water, Toluene/Ethanol | Allows for fine-tuning of polarity and solvating power to optimize the solubility gap between diastereomers.[15] |
Diagrams
Key Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: In an appropriate flask, dissolve 1.0 equivalent of the racemic acid in the minimum volume of a pre-selected hot solvent (e.g., absolute ethanol).[9]
-
Addition of Resolving Agent: To the hot solution, add 1.0 equivalent of (S)-(-)-N-Methyl-1-phenylethylamine, either neat or as a solution in a small amount of the same solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, initiate crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal, if available. Once turbidity is observed, allow the mixture to stand at room temperature for several hours or overnight to maximize crystal growth.
-
Cooling: Cool the flask in an ice bath (0-5°C) for at least one hour to ensure maximum precipitation of the less soluble salt.[9]
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the collected crystals under vacuum to a constant weight.
-
Analysis: Determine the yield and melting point. A small portion should be used to liberate the acid for a preliminary analysis of enantiomeric excess.
Protocol 2: Recrystallization for Purity Enhancement
-
Dissolution: Transfer the dried diastereomeric salt from Protocol 1 to a clean flask. Add the same solvent in small portions, while heating, until the salt just dissolves completely.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath and isolate the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying & Analysis: Dry the crystals and re-analyze their melting point and the e.e. of the liberated acid. Repeat the recrystallization process until the purity no longer improves.[2]
References
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
Kukor, A. J., & Hein, J. E. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3388–3397. [Link]
- Lindner, W. (1991). Determination of Enantiomeric Purity via Formation of Diastereomers. In Chiral Separations by HPLC (pp. 225-244). Ellis Horwood. (Note: A direct link to the full text is not available, but the citation refers to a standard textbook in the field).
-
Fogassy, E., et al. (1999). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 1559-1564. [Link]
-
Ferreira, F., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(11), 1673-1685. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Veranova. (n.d.). Chiral Resolution and Confirmation. Retrieved January 14, 2026, from [Link]
-
Pataki, H., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Reaction Chemistry & Engineering, 6, 1227-1236. [Link]
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Vargiu, A., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design, 21(12), 6947–6960. [Link]
-
Reddit. (2019). Optical Resolution of (-)-1-Phenylethylamine Sources of Error. r/chemhelp. [Link]
-
Vargiu, A., et al. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Crystal Growth & Design, 21(12), 6947–6960. [Link]
-
Rios-Lombardía, N., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Kozma, D. (Ed.). (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. [Link]
-
Jones, W., et al. (2001). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties. Journal of the Chemical Society, Perkin Transactions 2, (2), 149-155. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... [Link]
-
Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Studylib. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved January 14, 2026, from [Link]
-
Balint, J., et al. (2002). Resolution of methyl-1-phenylethylamines by acidic derivatives of 1-phenylethylamine. Tetrahedron: Asymmetry, 13(17), 1899-1904. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 14, 2026, from [Link]
-
Czugler, M., & Pálvölgyi, R. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667. [Link]
-
Quora. (2024). Why is it not possible to use meso-tartaric acid instead of (+)-tartaric acid for chiral resolution? [Link]
-
Chegg. (2016). Enantiomers - Resolution of 1-Phenylethylamine by Tartaric Acid. [Link]
-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]
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- 7. iris.cnr.it [iris.cnr.it]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of (S)-(-)-N-Methyl-1-phenylethylamine Mediated Reactions
Welcome to the technical support center for optimizing reactions mediated by (S)-(-)-N-Methyl-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. As a chiral amine, (S)-(-)-N-Methyl-1-phenylethylamine is a valuable tool in asymmetric synthesis, acting as a chiral auxiliary or catalyst to achieve high enantioselectivity.[1][2] This guide will help you navigate the common challenges and optimize your reaction conditions for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions mediated by (S)-(-)-N-Methyl-1-phenylethylamine in a question-and-answer format.
Q1: I am observing low enantioselectivity in my reaction. What are the primary factors I should investigate?
A1: Low enantioselectivity is a frequent challenge in asymmetric catalysis. The stereochemical outcome is dictated by subtle differences in the transition state energies, which are highly sensitive to the reaction environment. Here’s a systematic approach to troubleshooting:
-
Temperature: Temperature has a significant impact on enantioselectivity.[3] Generally, lower temperatures lead to higher enantiomeric excess (ee) by increasing the energy difference between the diastereomeric transition states. Conversely, higher temperatures can provide the energy to overcome the activation barrier for the formation of the undesired enantiomer. It is crucial to perform a temperature screening study.[4]
-
Solvent: The polarity and coordinating ability of the solvent play a critical role.[2][5] A change in solvent can alter the conformation of the catalyst-substrate complex and the solvation of the transition states, thereby influencing stereoselectivity. Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, and protic solvents like ethanol if compatible with your reaction).
-
Catalyst Loading: While seemingly straightforward, the amount of chiral amine can influence the formation of aggregates or side reactions that may affect the enantioselectivity. An optimal catalyst loading should be determined experimentally.[6]
-
Purity of Reagents: Ensure the (S)-(-)-N-Methyl-1-phenylethylamine, substrates, and solvents are of high purity. Impurities can sometimes act as competing catalysts or inhibitors.
Q2: My reaction is very slow or is not proceeding to completion. What can I do to improve the reaction rate and yield?
A2: Poor reaction kinetics can be attributed to several factors. Here are some key areas to optimize:
-
Temperature: While lower temperatures often favor enantioselectivity, they also decrease the reaction rate. A balance must be struck. If the reaction is too slow at a low temperature that gives good ee, you may need to accept a slightly lower ee for a more practical reaction time at a moderately higher temperature.
-
Concentration: The concentration of reactants can significantly affect the reaction rate. A systematic evaluation of different concentrations should be performed. In some cases, higher concentrations can accelerate the reaction, but be mindful of potential solubility issues or side reactions.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance the reaction rate. For reactions involving enamine intermediates, the addition of a weak acid can facilitate the initial imine/enamine formation.[7] The use of molecular sieves to remove water can also drive the equilibrium forward.[7]
-
Catalyst Deactivation: The chiral amine catalyst can be deactivated by acidic impurities or through side reactions with the substrates.[7] Ensure all reagents and solvents are pure and dry. If deactivation is suspected, a higher catalyst loading might be necessary.
Q3: I am getting a complex mixture of products and byproducts. How can I improve the selectivity of my reaction?
A3: The formation of multiple products indicates a lack of selectivity. Consider the following:
-
Reaction Time: Monitor the reaction over time using techniques like TLC or LC-MS. It's possible that the desired product is forming initially but is then degrading or participating in subsequent undesired reactions.
-
Stoichiometry of Reactants: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to side reactions.
-
Order of Addition: The order in which you add your reagents can sometimes influence the reaction pathway and minimize the formation of byproducts.
-
Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative or hydrolytic side reactions.
Section 2: Experimental Protocols & Data Presentation
This section provides detailed protocols for key optimization experiments and presents data in a structured format for easy interpretation.
This protocol outlines a systematic approach to evaluating the effect of temperature on enantioselectivity.
-
Setup: Prepare five identical reaction vessels equipped with stir bars and place them in separate cooling baths or heating blocks capable of maintaining stable temperatures (e.g., -20 °C, 0 °C, 25 °C, 40 °C, 60 °C).
-
Reagent Preparation: Prepare a stock solution of your substrate and (S)-(-)-N-Methyl-1-phenylethylamine in the chosen solvent to ensure consistent concentrations across all reactions.
-
Reaction Initiation: Add the appropriate volumes of the stock solutions to each reaction vessel simultaneously to start the reactions.
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess.
-
Data Analysis: Once the reactions have reached a satisfactory conversion, quench them and perform a final analysis. Plot the enantiomeric excess versus temperature to identify the optimal temperature.
Table 1: Example Data from Temperature Screening
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| -20 | 48 | 65 | 95 |
| 0 | 24 | 80 | 90 |
| 25 (Room Temp) | 12 | 95 | 82 |
| 40 | 6 | >99 | 70 |
| 60 | 3 | >99 | 55 |
This protocol details a method for screening different solvents to optimize both yield and enantioselectivity.
-
Solvent Selection: Choose a range of anhydrous solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Ethanol).
-
Reaction Setup: In parallel, set up reactions in each of the selected solvents, keeping all other parameters (temperature, concentration, catalyst loading) constant.
-
Execution: Run the reactions for a predetermined amount of time or until the reaction in the best-performing solvent (based on a preliminary test) is complete.
-
Analysis: Work up each reaction and analyze the crude product to determine the yield and enantiomeric excess.
Table 2: Example Data from Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Enantiomeric Excess (%) |
| Toluene | 2.4 | 92 | 88 |
| THF | 7.6 | 85 | 92 |
| Dichloromethane | 9.1 | 95 | 85 |
| Acetonitrile | 37.5 | 70 | 75 |
| Ethanol | 24.6 | 65 | 60 |
Section 3: Visualizing Experimental Workflows
Diagrams can clarify complex experimental procedures and decision-making processes. Below are Graphviz diagrams illustrating key workflows.
Caption: A systematic workflow for troubleshooting low enantioselectivity in a chiral amine-mediated reaction.
Caption: A generalized workflow for performing an asymmetric synthesis experiment using a chiral amine catalyst.[8]
References
- Benchchem. (n.d.). (S)-N-methyl-1-phenylethylamine hydrochloride.
- Frontiers in Chemistry. (2025).
- J-Stage. (n.d.). Temperature Dependence of Enantioselectivity in Complexations of Optically Active Phenolic Crown Ethers with Chiral Amines.
- Chem-Impex. (n.d.). (S)-(-)-N-Methyl-1-phenylethylamine.
- Denmark, S. E., & Stavenger, R. A. (2000). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 100(1), 15-44.
- List, B. (2009). Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. Journal of the American Chemical Society, 131(41), 14639–14641.
- Benchchem. (n.d.). Navigating the Landscape of Asymmetric Organocatalysis: A Comparative Guide to Chiral Amine Catalysts.
- PMC. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases.
- Benchchem. (n.d.). Technical Support Center: Organocatalytic Synthesis of Chiral Amines.
Sources
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- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Diastereomeric Salts of (S)-(-)-N-Methyl-1-phenylethylamine
Welcome to the technical support center for the chiral resolution of acidic compounds using (S)-(-)-N-Methyl-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of diastereomeric salts. Here, you will find answers to frequently asked questions and troubleshooting strategies for common issues encountered during experimental work.
Principle of Resolution
Chiral resolution using (S)-(-)-N-Methyl-1-phenylethylamine is a classical method for separating the enantiomers of a racemic acid.[1][2][3] The process relies on converting the enantiomers into diastereomers, which have different physical properties, notably solubility.[3][4][5]
The core workflow involves three main stages:
-
Diastereomeric Salt Formation: The racemic acid ((±)-Acid) is reacted with the single-enantiomer resolving agent, (S)-(-)-N-Methyl-1-phenylethylamine ((S)-Amine), in a suitable solvent. This acid-base reaction forms two diastereomeric salts: [(R)-Acid·(S)-Amine] and [(S)-Acid·(S)-Amine].[6][7]
-
Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will be less soluble in the chosen solvent and will preferentially crystallize out of the solution.[1][6]
-
Liberation of Enantiomer: The isolated, enantiomerically-enriched salt is then treated with an acid to reprotonate the target acid and liberate the resolving agent.
This guide will help you navigate the nuances of the fractional crystallization step, which is critical for achieving high purity and yield.
Experimental Workflow Overview
Caption: General workflow for chiral resolution.
Troubleshooting Guide
This section addresses the most common challenges encountered during the purification of diastereomeric salts.
Problem 1: Low Diastereomeric Purity / Low Enantiomeric Excess (ee)
Q: I've isolated my crystals, but analysis (e.g., by chiral HPLC) shows a low diastereomeric excess (d.e.). What went wrong and how can I improve it?
A: Low diastereomeric purity is a common issue indicating poor separation between the two diastereomeric salts. The primary cause is that the solubilities of the two salts are too similar in the chosen solvent system.
Causality & Solutions:
-
Suboptimal Solvent Choice: The solvent is the most critical parameter.[8][9] An ideal solvent maximizes the solubility difference between the two diastereomers.
-
Action: Conduct a systematic solvent screen.[9][10] Test a range of solvents with varying polarities (e.g., alcohols like ethanol, esters like ethyl acetate, ketones, and apolar solvents like toluene, or mixtures thereof). A high-throughput screening in a 96-well plate can accelerate this process.[9]
-
-
Insufficient Equilibration Time: Crystallization is a process that needs time to reach thermodynamic equilibrium. Filtering too early may trap impurities or the more soluble diastereomer.[11][12]
-
Cooling Rate is Too Fast: Rapid cooling can lead to excessive supersaturation, causing both diastereomers to crash out of solution together.[9][11]
-
Action: Implement a slow, controlled cooling profile. A slower rate promotes the selective crystallization of the desired, less soluble diastereomer.[9]
-
-
Recrystallization: A single crystallization is often insufficient to achieve high purity.[13]
-
Action: Perform one or more recrystallizations of the isolated salt. Often, using a different solvent for the recrystallization step can significantly enhance purity.[9]
-
| Parameter | Recommendation for Improving Purity | Rationale |
| Solvent System | Screen a diverse range of solvents and mixtures. | To maximize the solubility difference between the two diastereomeric salts.[8][9] |
| Cooling Profile | Decrease the cooling rate (e.g., 1-5 °C/hour). | Promotes selective growth of the less soluble diastereomer's crystals.[9] |
| Aging/Digestion Time | Stir the crystal slurry at the final temperature for 2-24 hours. | Allows the system to reach thermodynamic equilibrium, favoring the most stable (and often purest) crystal form.[11] |
| Recrystallization | Re-dissolve the isolated crystals in a fresh, hot solvent and recrystallize. | Each successive crystallization removes more of the undesired diastereomer impurity. |
Problem 2: Low Crystal Yield
Q: The purity of my crystals is high, but the yield is very low. How can I improve it?
A: A low yield indicates that a significant amount of the desired, less-soluble diastereomer remains in the mother liquor.[11][14]
Causality & Solutions:
-
High Solubility of the Desired Salt: Even if it's the "less soluble" salt, it might still be too soluble in your chosen solvent.[9][14]
-
Action 1: Lower Final Temperature: Experiment with cooling the solution to a lower final temperature before filtration.
-
Action 2: Use an Anti-Solvent: Introduce an "anti-solvent" (a solvent in which the salts are much less soluble) dropwise to the solution to induce further precipitation.[9] For example, if your salt is dissolved in ethanol, adding a non-polar solvent like heptane could increase the yield.
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid can be critical.
-
Premature Filtration: The crystallization process may not have reached its endpoint when you filtered.[11]
-
Action: Ensure sufficient crystallization time, as discussed in the purity section. Monitor the concentration of the solute in the mother liquor over time (e.g., by HPLC) to determine when crystallization is complete.[11]
-
-
Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can often be racemized and recycled, improving the overall process yield.[14][15]
Problem 3: No Crystals Are Forming
Q: I've prepared my solution, but no crystals form, even after cooling and waiting for a long time. What should I do?
A: This is a common problem related to nucleation and supersaturation.[9][11]
Causality & Solutions:
-
Insufficient Supersaturation: The solution is not concentrated enough for crystals to nucleate and grow.[9][11]
-
Action 1: Increase Concentration: Carefully evaporate some of the solvent to increase the solute concentration.[9]
-
Action 2: Lower Temperature: Cool the solution to a lower temperature to decrease the salt's solubility.
-
-
Solvent System is Too Good: The chosen solvent may be too effective at dissolving both diastereomeric salts.[9]
-
Action: A different solvent system is needed. This highlights the importance of the initial solvent screen. Try adding an anti-solvent.[9]
-
-
High Energy Barrier for Nucleation: Sometimes, spontaneous nucleation is difficult.
-
Action 1: Seeding: Add a few seed crystals of the desired diastereomeric salt to the supersaturated solution. This provides a template for crystal growth.[8]
-
Action 2: Scratching: Gently scratching the inside of the glass flask with a glass rod at the solution's surface can create microscopic imperfections that act as nucleation sites.
-
Problem 4: Product is "Oiling Out" Instead of Crystallizing
Q: Instead of forming solid crystals, my product is separating as a thick, sticky liquid (an oil). What causes this and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[11] This is typically caused by excessive supersaturation, often from cooling the solution too quickly.[11]
Caption: Decision workflow for troubleshooting "oiling out".
Causality & Solutions:
-
Excessive Supersaturation: The concentration of the salt is far above its solubility limit at that temperature.
-
Action 1: Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional solvent to slightly decrease the concentration.
-
Action 2: Slow Cooling: Cool the solution again, but at a much slower rate. This allows molecules the time to arrange themselves into an ordered crystal lattice instead of aggregating as a disordered liquid.[11]
-
Action 3: Crystallize at a Higher Temperature: If slow cooling still fails, try to find a solvent system where crystallization can occur at a higher temperature, where the viscosity is lower and molecular mobility is higher.
-
Frequently Asked Questions (FAQs)
Q1: What is the general protocol for the liberation of the free amine from the isolated diastereomeric salt?
A1: Once you have isolated the pure diastereomeric salt, the resolving agent must be removed to yield the enantiomerically enriched compound. For liberating an amine like (S)-(-)-N-Methyl-1-phenylethylamine from its salt with an acid, a base is used.[4][6]
Protocol: Liberation of Free Amine
-
Dissolution: Dissolve or suspend the dried diastereomeric salt in water.
-
Basification: While stirring, add a base (e.g., 2 M NaOH solution) dropwise until the solution is strongly basic (pH > 10).[4] This neutralizes the acidic resolving agent and liberates the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane) three times to ensure complete recovery.[6]
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent using a rotary evaporator to yield the resolved free amine.[2][13]
Q2: How do I determine the purity (d.e. or e.e.) of my sample?
A2: Several analytical techniques can be used.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. It uses a chiral stationary phase to separate the two enantiomers (after liberation) or diastereomers, and the relative peak areas give the ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent or by converting the sample into a new diastereomeric species (e.g., Mosher's esters), it is possible to see distinct signals for each stereoisomer and determine their ratio by integration.
-
Polarimetry: This classical method measures the optical rotation of the sample.[13] By comparing the measured specific rotation to the known value for the pure enantiomer, one can calculate the optical purity. This method is less precise than HPLC, especially for very high e.e. values.
Q3: Can I reuse the (S)-(-)-N-Methyl-1-phenylethylamine resolving agent?
A3: Yes. During the liberation step (see Q1), the resolving agent is converted to its free base form and extracted into the organic layer along with your target compound. Depending on the properties of your target compound, you may be able to separate it from the resolving agent by distillation, chromatography, or further selective extractions. Given the cost of chiral resolving agents, recovery and reuse are highly desirable in large-scale applications.
Q4: Does the stoichiometry of the resolving agent have to be 1:1 with the racemic acid?
A4: No, not necessarily. While a 1:1 molar ratio is a logical starting point, the optimal stoichiometry can vary and should be treated as a parameter to be optimized.[8] Using 0.5 equivalents of the resolving agent is a common strategy.[14] In this case, the system's selectivity is based on the solubility difference between one diastereomeric salt and the free, unreacted enantiomer of the acid. Constructing a ternary phase diagram can help identify the optimal conditions for recovery.[5][14]
References
- BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.
- BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
- BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- BenchChem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- BenchChem. (n.d.). Technical Support Center: The Effect of Crystallization Time on Diastereomeric Purity.
- Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- BenchChem. (n.d.). Technical Support Center: Optimization of Solvent Systems for Acid Resolution with (S)-(+)-1-Methoxy-2-propylamine.
- Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(43), 10135-10143.
- Lorenz, H., & Seidel-Morgenstern, A. (2010). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design, 11(1), 240-246.
- BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- Palkó, M., et al. (2017). Effect of crystallization time on yield and enantiomeric purity...
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
- Faigl, F., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules, 26(8), 2205.
- BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents: (S)-Mandelic Acid and Its Alternatives.
-
APC Ltd. (2023). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. Retrieved from [Link]
- Ahmadi, S., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
- Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Royal Society of Chemistry. (2022).
- Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- Kaźmierczak-Barańska, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4935.
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....
- Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis.
- ResearchGate. (2022).
- National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- ResearchGate. (n.d.). Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization....
- ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?.
-
Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?. Retrieved from [Link]
- MPG.PuRe. (n.d.). Chiral Task-Specific Solvents for Mandelic Acid and Their Impact on Solution Thermodynamics and Crystallization Kinetics.
- Royal Society of Chemistry. (2017).
- ACS Publications. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design, 23(12), 8567–8573.
-
Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
- ResearchGate. (2023).
- Valliappan Kannappan. (2025).
-
Technobis. (2022). Advancements in chiral crystallization. Retrieved from [Link]
- PubMed. (n.d.). Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine.
- ResearchGate. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
-
Organic Syntheses. (n.d.). amine (+)-hydrogen tartrate salt - separates as white prismatic crystals. Retrieved from [Link]
- Ardena. (n.d.). Chirality in drug development: from racemic mixtures to enantiopure substances.
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strategies to improve the crystallization of diastereomeric salts
Welcome to the Technical Support Center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting one of the most robust and scalable methods for chiral resolution.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to resolve even the most challenging racemic mixtures.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent challenges encountered during diastereomeric salt crystallization in a direct question-and-answer format.
Question 1: Why are no crystals forming after I've added the resolving agent and cooled the solution?
Answer: This is a classic supersaturation problem. Crystal formation requires the solution to be supersaturated, meaning the concentration of the diastereomeric salt is higher than its solubility limit. If no crystals appear, the system is likely undersaturated or nucleation is inhibited.[2][3]
Root Causes & Step-by-Step Solutions:
-
High Solubility of Diastereomeric Salts: The salt pair may be too soluble in your chosen solvent.[2][3]
-
Solution: Conduct a systematic solvent screening.[2][3] The ideal solvent will have a significant difference in solubility between the two diastereomers, allowing the desired, less-soluble salt to crystallize preferentially.[4] Test a range of solvents with varying polarities and hydrogen-bonding capabilities.[2]
-
-
Insufficient Concentration: The solution may simply be too dilute.
-
Solution A (Evaporation): Carefully evaporate a portion of the solvent to increase the overall salt concentration.[3]
-
Solution B (Anti-Solvent Addition): Slowly add a miscible "anti-solvent" in which the salts are known to be less soluble. This will reduce the overall solubility of the salts and induce supersaturation. Add the anti-solvent slowly to avoid localized high supersaturation, which can lead to "oiling out."[5]
-
-
Inhibition of Nucleation: Even in a supersaturated solution, the initial formation of a crystal nucleus can be kinetically hindered. Impurities can sometimes interfere with this process.[3][6]
-
Solution (Seeding): The most effective way to overcome nucleation barriers is to introduce seed crystals.[2][3] Add a small amount (typically 1-5% by weight) of the pure, desired diastereomeric salt to the supersaturated solution.[6] This provides a template for crystal growth, bypassing the need for primary nucleation.[7] If pure crystals are unavailable, scratching the inside of the flask at the air-liquid interface with a glass rod can sometimes create microscopic glass fragments that serve as nucleation sites.[2]
-
-
Sub-optimal Temperature: The final temperature may be too high, keeping the salts in solution.
-
Solution: Lower the crystallization temperature further (e.g., move from an ice bath to a freezer), as solubility typically decreases with temperature.[2]
-
Question 2: My product is "oiling out" instead of crystallizing. What is happening and how do I fix it?
Answer: "Oiling out," or liquid-liquid phase separation, occurs when the diastereomeric salt separates from the solution as a solute-rich liquid instead of a solid crystal.[6] This phenomenon is a significant problem as the oil can trap impurities and often solidifies into an amorphous, impure product.[6] The primary cause is excessively high supersaturation, where the system crosses a kinetic boundary that favors liquid separation over the ordered process of crystal lattice formation.[6][8]
Root Causes & Step-by-Step Solutions:
-
Rapid Cooling: Cooling the solution too quickly is a common culprit, as it generates a high level of supersaturation rapidly.[6]
-
High Solute Concentration: Starting with a solution that is too concentrated increases the risk of oiling out.[6]
-
Solution: Use a more dilute solution. While this may reduce the theoretical yield, it is often necessary to achieve a crystalline product. The yield can be optimized later.
-
-
Inappropriate Solvent Choice: A solvent in which the salt is extremely soluble can require very low temperatures to induce crystallization, increasing the viscosity and propensity to oil out.
-
Solution: Revisit your solvent screen. A solvent system that provides a steeper solubility curve with respect to temperature is often beneficial, allowing crystallization to occur at a moderate temperature.[6]
-
-
Lack of Nucleation Sites: Without a template for growth, the supersaturation can build to a point where it collapses into an oil.
Question 3: My crystals have formed, but the diastereomeric excess (d.e.) is low. How can I improve the purity?
Answer: A low diastereomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one. This suggests poor selectivity in the crystallization process. The goal is to maximize the solubility difference between the two diastereomers.[4]
Root Causes & Step-by-Step Solutions:
-
Poor Solvent Selectivity: The chosen solvent may dissolve both diastereomers almost equally well, leading to their simultaneous crystallization.
-
Formation of a Solid Solution: In some challenging cases, the two diastereomers are so similar in shape and structure that they can incorporate into the same crystal lattice, forming a solid solution.[5] Repeated recrystallization of a solid solution often results in little to no improvement in d.e.[5]
-
Solution A (Change Resolving Agent): A structurally different resolving agent will form diastereomeric salts with different physical properties and crystal packing abilities, which may disrupt the formation of a solid solution.[5]
-
Solution B (Change Solvent System): A different solvent can sometimes break the solid solution by altering the solvation and crystal packing energies.[9]
-
-
Crystallization Occurring Too Quickly: Rapid crystallization can trap the more soluble diastereomer from the mother liquor into the growing crystal front.
-
Solution: Slow down the crystallization process by reducing the cooling rate or using a slightly more dilute solution.[10] This allows for a more equilibrium-driven process where only the less soluble salt crystallizes.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right resolving agent? A1: The selection of a resolving agent is crucial and often requires screening.[3] Key factors include:
-
Chemical Reactivity: It must efficiently form a salt with the racemic compound.[3]
-
Differential Solubility: The resulting diastereomeric salts must have a significant difference in solubility in a common solvent to allow for separation.[3]
-
Crystallinity: The salts formed should be stable, crystalline solids, not oils or amorphous gums.[3]
-
Availability and Cost: The agent should be available in high enantiomeric purity and be economically viable for the intended scale.[3] Tartaric acid and its derivatives are popular choices for resolving chiral bases due to their availability and effectiveness.[1][11]
Q2: What is the ideal stoichiometry between my racemate and the resolving agent? A2: While a 1:1 molar ratio is a common starting point, this is not always optimal.[4] The ideal ratio can be influenced by the formation of acid or neutral salts and can significantly impact yield and purity.[11] It is often beneficial to screen ratios from 0.5 to 1.5 equivalents of the resolving agent to the racemate.[12]
Q3: How do I recover my pure enantiomer from the diastereomeric salt? A3: This process is often called "salt breaking." The purified diastereomeric salt is dissolved in a suitable solvent (like water or ethyl acetate). Then, an acid or a base is added to neutralize the resolving agent, liberating the free enantiomer.[1][3] For example, if you used a chiral acid resolving agent, you would add a base (e.g., NaOH solution) to break the salt. The liberated enantiomer can then be extracted into an organic solvent.[1]
Q4: How do I analyze the diastereomeric excess of my crystals? A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[4] Before analysis, a sample of the diastereomeric salt must be "broken" (as described in Q3) to liberate the enantiomer. The resulting solution containing the enantiomer is then injected into the chiral HPLC system to determine the ratio of the enantiomers. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or after conversion to diastereomeric esters (e.g., Mosher's esters).[13][14]
Key Experimental Protocols
Protocol 1: Systematic Screening of Solvents and Resolving Agents
Objective: To identify the most effective resolving agent and solvent system that provides the highest yield and diastereomeric excess (d.e.).
Methodology:
-
Preparation: In a series of small vials or a multi-well plate, dissolve a known amount of your racemic compound.
-
Resolving Agent Addition: To each vial, add a stock solution of a different resolving agent, typically at a 1:1 molar ratio.
-
Solvent Addition: Add a selection of different crystallization solvents or solvent mixtures to the vials. Test a range of polarities (e.g., alcohols, esters, ketones, hydrocarbons).
-
Equilibration: Seal the vials and heat them gently with agitation until all solids dissolve. Allow the vials to cool slowly to a controlled temperature (e.g., room temperature) and let them stand for 24-48 hours.[4]
-
Analysis:
Protocol 2: Seeding to Control Crystallization and Prevent Oiling Out
Objective: To induce crystallization in a controlled manner, improve crystal quality, and prevent liquid-liquid phase separation.
Methodology:
-
Prepare a Saturated Solution: Dissolve the racemic mixture and the selected resolving agent in the optimal solvent at an elevated temperature until the solution is completely clear.
-
Controlled Cooling: Cool the solution slowly to a temperature within the predetermined metastable zone. This is a temperature where the solution is supersaturated, but not so much that it nucleates spontaneously or oils out.
-
Seed Addition: Add a small quantity (1-5% by weight of the expected final product) of finely ground, pure seed crystals of the desired diastereomer.[6]
-
Maturation: Continue to cool the solution slowly to the final crystallization temperature. Gentle agitation should be maintained to keep the crystals suspended and promote uniform growth.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.
Data Presentation
Table 1: Common Chiral Resolving Agents
| Resolving Agent Class | Examples | Typically Resolves |
| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid, O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Racemic Bases (e.g., amines) |
| Chiral Bases | Brucine, Strychnine, (-)-α-Methylbenzylamine, Cinchonidine | Racemic Acids (e.g., carboxylic acids) |
| Chiral Alcohols | (1R,2S)-(-)-Ephedrine | Racemic Acids (via ester formation) |
This table is illustrative. The effectiveness of a resolving agent is substrate-specific and must be determined experimentally.[1][3]
Table 2: Properties of Common Solvents for Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Methanol | 5.1 | 65 | Protic, polar. Good for dissolving polar salts. |
| Ethanol | 4.3 | 78 | Protic, polar. Commonly used, less toxic than methanol. |
| Isopropanol | 3.9 | 82 | Protic, less polar than ethanol. |
| Ethyl Acetate | 4.4 | 77 | Aprotic, moderate polarity. Good balance of dissolving power. |
| Acetone | 5.1 | 56 | Aprotic, polar. Volatile, good for dissolving many organics. |
| Acetonitrile | 5.8 | 82 | Aprotic, polar. High dissolving power. |
| Toluene | 2.4 | 111 | Aprotic, non-polar. Often used as an anti-solvent. |
| Heptane | 0.1 | 98 | Aprotic, non-polar. Common anti-solvent. |
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Decision tree for troubleshooting common crystallization failures.
References
- Benchchem. (2025). Troubleshooting low yields in diastereomeric salt formation.
- Benchchem. (2025). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
- Benchchem. (2025). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- Benchchem. (2025). Technical Support Center: Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution.
- American Chemical Society. (2022). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. Crystal Growth & Design.
- Elsevier. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
- American Chemical Society. (n.d.). Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. Crystal Growth & Design.
- Benchchem. (2025). A Comparative Guide to the Efficacy of Tartrate-Based Resolving Agents in Diastereomeric Salt Formation.
- Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
- Benchchem. (2025). dealing with solid solutions in diastereomeric salt resolution.
- Benchchem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Chemistry For Everyone. (2025). How Does Seeding Help Crystallization?. YouTube.
- American Chemical Society. (n.d.). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters.
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Technical Support Center: Overcoming Epimerization During Cleavage of (S)-(-)-N-Methyl-1-phenylethylamine Auxiliary
Welcome to the technical support center for challenges related to the use of the (S)-(-)-N-Methyl-1-phenylethylamine chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development who utilize this valuable tool for asymmetric synthesis. Here, we will delve into the common issue of epimerization during the final cleavage step, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stereochemical integrity of your target molecules.
Introduction: The Double-Edged Sword of Chiral Auxiliaries
The (S)-(-)-N-Methyl-1-phenylethylamine auxiliary is a powerful tool for controlling stereochemistry in a wide range of chemical transformations. Its utility, however, is contingent on its clean and efficient removal without compromising the newly established stereocenter. Epimerization at the α-carbon to the carbonyl group during cleavage is a significant challenge that can undermine the entire synthetic strategy, leading to a loss of enantiomeric purity and creating difficult-to-separate diastereomers.[1][2] This guide will equip you with the knowledge to anticipate, diagnose, and overcome this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral auxiliary cleavage?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters.[3] In the context of cleaving the (S)-(-)-N-Methyl-1-phenylethylamine auxiliary, it specifically refers to the loss of stereochemical integrity at the carbon atom adjacent to the carbonyl group to which the auxiliary is attached. This results in the formation of an undesired diastereomer of your product.
Q2: What is the primary mechanism causing epimerization during cleavage?
A2: The principal cause of epimerization is the formation of a planar enol or enolate intermediate at the α-carbon.[1][4][5] Under cleavage conditions, particularly with strong acids or bases, the proton at the α-carbon can be abstracted. This converts the sp3-hybridized chiral center into an sp2-hybridized, achiral enol or enolate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of diastereomers and thus, a loss of stereochemical purity.[1]
Q3: Are certain substrates more prone to epimerization?
A3: Yes. Substrates with electron-withdrawing groups at or near the α-carbon are more susceptible to epimerization. These groups increase the acidity of the α-proton, making it easier to abstract and form the problematic enolate intermediate.[2] Steric hindrance around the α-carbon can sometimes mitigate epimerization by disfavoring the formation of a planar enol.
Q4: How can I detect if epimerization has occurred?
A4: The most common methods for detecting and quantifying epimerization are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC can separate and quantify the different diastereomers. 1H NMR can also be used, as the diastereomers will often have distinct signals, particularly for protons near the stereocenter.
Troubleshooting Guide: When Epimerization Strikes
If you have confirmed that epimerization is occurring during the cleavage of your (S)-(-)-N-Methyl-1-phenylethylamine auxiliary, this section provides a systematic approach to troubleshooting the problem.
Issue: Loss of enantiomeric excess (e.e.) after auxiliary cleavage.
Potential Cause 1: Harsh Acidic Cleavage Conditions
Strongly acidic conditions, often employed for amide hydrolysis, can promote enolization and subsequent epimerization.[1][6]
Solution:
-
Milder Acids: Switch to milder acidic conditions. For example, instead of refluxing in strong mineral acids like HCl, consider using acids like methanesulfonic acid in a non-polar solvent.[7]
-
Lower Temperatures: Perform the cleavage at lower temperatures. Even with strong acids, reducing the temperature can significantly slow down the rate of enolization.
-
Anhydrous Conditions: The presence of water can facilitate proton exchange. Using anhydrous acidic conditions can sometimes suppress epimerization.
Potential Cause 2: Strong Basic Cleavage Conditions
Strong bases are highly effective at abstracting the α-proton, leading to rapid enolate formation and epimerization.[2][5]
Solution:
-
Avoid Strong Bases for Cleavage: If possible, avoid cleavage methods that rely on strong, non-nucleophilic bases.
-
Reductive Cleavage: Consider reductive cleavage methods which are generally milder and less prone to causing epimerization.
Potential Cause 3: Inappropriate Solvent Choice
The polarity of the solvent can influence the rate of epimerization.[2] Polar, protic solvents can stabilize the transition state for enolization.
Solution:
-
Less Polar Solvents: Employ less polar, aprotic solvents such as dichloromethane (DCM) or toluene, which have been shown to suppress epimerization.[2][7]
Visualizing the Problem: The Mechanism of Epimerization
Caption: Mechanism of acid/base-mediated epimerization.
Recommended Protocols for Epimerization-Free Cleavage
Below are detailed protocols for cleaving the (S)-(-)-N-Methyl-1-phenylethylamine auxiliary with a focus on minimizing epimerization.
Protocol 1: Reductive Cleavage (Hydrogenolysis)
This is often the mildest method and is highly recommended if your molecule is stable to hydrogenation conditions.
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Add a palladium catalyst, typically 10% Pd/C (10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1 atm, but can be increased for sluggish reactions).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the product by column chromatography or crystallization.
Protocol 2: Oxidative Cleavage
This method is useful when reductive conditions are not compatible with other functional groups in the molecule.
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in a suitable solvent system, such as a mixture of acetonitrile, carbon tetrachloride, and water.
-
Oxidant Addition: Add an oxidizing agent like sodium periodate (NaIO4) in the presence of a catalytic amount of ruthenium(III) chloride (RuCl3).
-
Reaction: Stir the reaction at room temperature and monitor its progress.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate), extract the product with an organic solvent, and wash with brine.
-
Purification: Dry the organic layer, concentrate, and purify the product.
Protocol 3: Acid-Mediated Cleavage with Methanesulfonic Acid
This protocol offers a more controlled acidic cleavage compared to stronger mineral acids.[7]
Step-by-Step Methodology:
-
Setup: In a flask equipped with a reflux condenser, dissolve the N-(1-phenylethyl)amide in toluene.
-
Acid Addition: Add methanesulfonic acid (MsOH), typically less than one equivalent.[7]
-
Heating: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting amide.
Workflow for Selecting a Cleavage Method
Caption: Decision workflow for choosing the optimal cleavage method.
Data Summary: Comparison of Cleavage Methods
| Cleavage Method | Typical Conditions | Advantages | Disadvantages | Epimerization Risk |
| Reductive (Hydrogenolysis) | H2, Pd/C, MeOH/EtOH | Very mild, high yielding | Not compatible with reducible functional groups (e.g., alkenes, alkynes) | Very Low |
| Oxidative | NaIO4, cat. RuCl3, MeCN/CCl4/H2O | Good for molecules sensitive to reduction | Requires careful control, oxidants can be harsh | Low to Moderate |
| Strong Acid Hydrolysis | 6N HCl, reflux | Effective for robust amides | High risk of epimerization and other side reactions | High |
| Mild Acid Cleavage | MsOH, Toluene, reflux | More selective than strong acids | May not be effective for all substrates | Low to Moderate |
Concluding Remarks
The successful removal of the (S)-(-)-N-Methyl-1-phenylethylamine auxiliary without epimerization is a critical step in asymmetric synthesis. By understanding the underlying mechanisms of epimerization and carefully selecting the cleavage conditions, researchers can preserve the stereochemical integrity of their hard-won products. This guide provides a starting point for troubleshooting and optimizing this crucial transformation. Always perform small-scale test reactions to determine the optimal conditions for your specific substrate.
References
-
22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds - PMC - NIH. (n.d.). Retrieved from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. (2020). Retrieved from [Link]
-
Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC - NIH. (n.d.). Retrieved from [Link]
-
22.S: Carbonyl Alpha-Substitution Reactions (Summary) - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]
-
α-Substitution Reactions of Carbonyl Group. (n.d.). Retrieved from [Link]
-
Simple and Efficient Cleavage of the N-(1-Phenylethyl) Unit of Carboxamides with Methanesulfonic Acid | Request PDF - ResearchGate. (2015). Retrieved from [Link]
-
Resolution of methyl-1-phenylethylamines by acidic derivatives of 1-phenylethylamine | Request PDF - ResearchGate. (2001). Retrieved from [Link]
-
Chapter 23. Carbonyl Alpha Substitution Reactions - MSU chemistry. (n.d.). Retrieved from [Link]
-
Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
side reactions associated with the use of (S)-(-)-N-Methyl-1-phenylethylamine
Welcome to the technical support resource for (S)-(-)-N-Methyl-1-phenylethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions associated with the use of this valuable chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Core Concepts: Understanding (S)-(-)-N-Methyl-1-phenylethylamine
(S)-(-)-N-Methyl-1-phenylethylamine is a chiral secondary amine widely employed as a chiral auxiliary and a key intermediate in the asymmetric synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Its stereogenic center makes it invaluable for producing enantiomerically pure compounds, which is critical for drug efficacy and safety.[1] However, its reactivity and chiral nature also present specific challenges during synthesis, purification, and handling.
This guide addresses the most frequent issues encountered in the lab, from reaction optimization to preventing loss of stereochemical integrity.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 19131-99-8 | [1][2] |
| Molecular Formula | C₉H₁₃N | [1][3] |
| Molecular Weight | 135.21 g/mol | [1][3] |
| Appearance | Colorless to almost colorless/yellowish clear liquid | [1][2][3] |
| Boiling Point | 79 °C / 14 mmHg; 187 °C (lit.) | [3][4] |
| Density | 0.92 - 0.94 g/mL at 25 °C | [1][4] |
| Optical Rotation | [α]D²⁰ = -73° to -77° (c=1-2 in CHCl₃) | [1][2] |
| Purity | Typically >98.0% (GC) | [1][2] |
Frequently Asked Questions (FAQs): Handling, Storage, and Safety
Proper handling and storage are critical to maintaining the purity and chiral integrity of the amine.
Q1: How should I store (S)-(-)-N-Methyl-1-phenylethylamine to prevent degradation?
Answer: This compound is air-sensitive and should be stored under an inert gas like nitrogen or argon.[3] It should be kept in a tightly closed container in a cool, well-ventilated place.[3][5] While the hydrochloride salt form has better water solubility, it can degrade with prolonged exposure to moisture, necessitating anhydrous storage conditions.[6]
Q2: What are the primary safety hazards associated with this compound?
Answer: (S)-(-)-N-Methyl-1-phenylethylamine is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[2][3][5] Crucially, it causes severe skin burns and eye damage.[2][3][4] It is also a combustible liquid.[3][4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5]
Q3: The material has developed a slight yellow color. Is it still usable?
Answer: A slight yellowish color can develop over time due to minor oxidation or impurities. While the product is often described as colorless to yellowish[1], a significant color change may indicate degradation. It is highly recommended to assess the purity before use, for example, by gas chromatography (GC). If high purity is critical for your application (e.g., asymmetric catalysis), re-purification by distillation under reduced pressure may be necessary.
Troubleshooting Guide: Synthesis and Side Reactions
This section addresses specific problems that may arise during the N-methylation of (S)-(-)-1-phenylethylamine or its use in subsequent reactions.
Issue 1: Loss of Enantiomeric Purity (Racemization)
Q: My final product shows a significant decrease in enantiomeric excess (ee). What causes racemization and how can I prevent it?
Answer: Racemization is a critical side reaction that erodes the key value of this chiral reagent. The stereocenter at the benzylic position is susceptible to epimerization, particularly under harsh conditions.
Causality: The hydrogen atom on the chiral carbon is acidic. Racemization can occur via the formation of a planar, achiral imine or enamine intermediate, especially under conditions involving heat or acid/base catalysis.[7][8] For instance, heating in the presence of a base like sodium amide or an acid catalyst like p-toluenesulfonic acid can promote this process.[7][9]
Troubleshooting Strategies:
-
Mind the Temperature: Avoid excessive heating during reaction setup, workup, and purification. While some reactions require elevated temperatures, monitor them closely and use the lowest effective temperature. Reaction temperatures for racemization processes can range from 70°C to 180°C.[7][8]
-
Control pH: Avoid strongly acidic or basic conditions during workup where possible. While a basic wash is necessary to remove the free amine, prolonged exposure or the use of very strong bases at high temperatures should be avoided.
-
Method Selection: The Eschweiler-Clarke reaction is known to proceed without racemization of chiral amines.[10] This makes it a preferred method for N-methylation when preserving stereochemistry is paramount.
Issue 2: Byproduct Formation during N-Methylation
Q: I am using the Eschweiler-Clarke reaction to synthesize the title compound, but my yield is low and I see multiple spots on my TLC plate. What are the likely side reactions?
Answer: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is highly effective for N-methylation but is not immune to side reactions if conditions are not optimal.[10][11]
Causality & Mechanism: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate (from formic acid).[12][13]
-
Over-alkylation is Not an Issue: A key advantage of this reaction is that it reliably stops at the tertiary amine stage and does not produce quaternary ammonium salts.[10][11] This is because a tertiary amine cannot form another iminium ion with formaldehyde.[10]
-
Potential for Cyclization: In substrates with specific structural features, intramolecular cyclization can occur as an alternative to simple methylation.[12] While not typical for this specific substrate, it's a known side reaction in the Eschweiler-Clarke family.
-
Impurity from Reagents: The quality of formaldehyde and formic acid is crucial. Impurities in these reagents can lead to unexpected byproducts.
Troubleshooting Workflow:
Caption: Mechanism of the Eschweiler-Clarke N-methylation reaction.
References
- Benchchem. (n.d.). (S)-N-methyl-1-phenylethylamine hydrochloride.
- TCI Chemicals. (n.d.). (S)-(-)-N-Methyl-1-phenylethylamine | 19131-99-8.
- TCI Chemicals. (n.d.). (S)-(-)-N-Methyl-1-phenylethylamine | 19131-99-8.
- Starshine Chemical. (n.d.). (S)-(-)-N-Methyl-1-phenylethylamine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Advanced ChemBlocks. (n.d.). (S)-N-Methyl-1-phenylethanamine.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
- DOI. (n.d.). Supporting Information.
- Chem-Impex. (n.d.). (S)-(-)-N-Methyl-1-phenylethylamine.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
- Google Patents. (n.d.). US5723672A - Process for racemization of optically active 1-phenylethylamine derivative.
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted phenylethylamines.
- Google Patents. (n.d.). US4252744A - Method of racemizing optically active 1-phenylethylamine.
- Google Patents. (n.d.). US5723672A - Process for racemization of optically active 1-phenylethylamine derivative.
- Wikipedia. (n.d.). Reductive amination.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
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- 13. jk-sci.com [jk-sci.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Resolving Agents: A Comparative Analysis of (S)-(-)-N-Methyl-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical and often challenging step. The choice of a chiral resolving agent is paramount to the success of diastereomeric salt crystallization, a widely employed and cost-effective resolution technique. This guide provides an in-depth technical comparison of (S)-(-)-N-Methyl-1-phenylethylamine with other commonly used chiral resolving agents, offering insights into their performance, mechanistic nuances, and practical applications.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
At its core, classical chiral resolution hinges on the conversion of a pair of enantiomers, which are physically indistinguishable in an achiral environment, into a pair of diastereomers with distinct physical properties.[1] By reacting a racemic mixture (e.g., a carboxylic acid) with a single enantiomer of a chiral resolving agent (a chiral base), two diastereomeric salts are formed. These salts, possessing different spatial arrangements, exhibit divergent solubilities in a given solvent, allowing for their separation through fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequent treatment of the isolated diastereomeric salt with an acid or base liberates the desired enantiomer of the original compound and allows for the recovery of the resolving agent.
Featured Resolving Agent: (S)-(-)-N-Methyl-1-phenylethylamine
(S)-(-)-N-Methyl-1-phenylethylamine is a chiral amine that serves as a versatile resolving agent for acidic racemic compounds. Its structure, featuring a methyl group on the nitrogen atom, can influence the steric and electronic interactions during diastereomeric salt formation, potentially leading to enhanced chiral recognition and more efficient separation compared to its primary amine analog, (S)-(-)-1-phenylethylamine.[2]
Key Attributes:
-
Structure: A secondary chiral amine with a phenylethyl backbone.
-
Applications: Primarily used for the resolution of racemic carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[3][4] It also finds application as a chiral auxiliary in asymmetric synthesis.[2]
-
Mechanism of Action: Forms diastereomeric salts with racemic acids through acid-base reaction. The differential solubility of these salts in a suitable solvent system allows for their separation by fractional crystallization.
Comparative Performance Analysis
The efficacy of a chiral resolving agent is a multifactorial equation, heavily dependent on the substrate, solvent system, and crystallization conditions. Below, we compare the performance of (S)-(-)-N-Methyl-1-phenylethylamine (and its close analog, (S)-(-)-1-phenylethylamine) with other prominent chiral resolving agents in the resolution of profens, a common class of acidic pharmaceuticals.
Resolution of Racemic Ibuprofen
Ibuprofen, a widely used NSAID, is a classic example of a chiral drug where the (S)-(+)-enantiomer is responsible for the majority of the desired therapeutic activity.[5][6]
Table 1: Performance of Chiral Resolving Agents in the Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Racemic Substrate | Key Experimental Conditions | Yield of Desired Enantiomer | Enantiomeric Excess (e.e.) of Desired Enantiomer | Reference(s) |
| (S)-(-)-1-phenylethylamine* | Racemic Ibuprofen | Reaction in aqueous KOH, followed by precipitation and recrystallization. | Not explicitly stated, but successful isolation reported. | 88.14% | [3][5] |
| (-)-Brucine | Racemic Ibuprofen | Thin Layer Chromatography (TLC) on silica gel with acetonitrile-methanol as the mobile phase. | Analytical separation, not preparative yield. | Successful separation demonstrated. | [7] |
| O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA) | Racemic Ibuprofen | Diastereomeric salt formation in isopropanol. | Not explicitly stated for the final enantiomer. | Chiral purity of the resulting (S)-(+)-Ibuprofen Gentisate was 97.39% by HPLC. | [8][9] |
*Note: Data for (S)-(-)-N-Methyl-1-phenylethylamine in the resolution of ibuprofen was not directly available in the reviewed literature. The data for its close structural analog, (S)-(-)-1-phenylethylamine, is presented as a proxy.
Insights from the Data:
-
(S)-(-)-1-phenylethylamine demonstrates its utility in the resolution of ibuprofen, achieving a high enantiomeric excess. The process involves the formation of a less soluble diastereomeric salt that precipitates from the reaction mixture.[3][10]
-
Brucine , a naturally occurring alkaloid, is also effective for the resolution of ibuprofen, as demonstrated by TLC.[7] While this particular study focuses on an analytical separation, brucine is a well-established resolving agent for preparative scale resolutions of acidic compounds.
-
Tartaric acid derivatives , such as D-DTTA, showcase excellent chiral recognition for ibuprofen, leading to high chiral purity of the resulting diastereomeric salt.[8][9]
Resolution of Racemic Ketoprofen
Ketoprofen is another important NSAID where the (S)-enantiomer possesses the primary anti-inflammatory activity.
Table 2: Performance of Chiral Resolving Agents in the Resolution of Racemic Ketoprofen
| Chiral Resolving Agent | Racemic Substrate | Key Experimental Conditions | Yield of Desired Enantiomer | Enantiomeric Excess (e.e.) of Desired Enantiomer | Reference(s) |
| (R)-α-phenylethylamine** | Racemic Ketoprofen | Formation of diastereomeric amides followed by chromatographic separation. | Analytical separation, not preparative yield. | Successful separation demonstrated. | [4] |
| Frovatriptan | Racemic Ketoprofen | Thin Layer Chromatography (TLC) on silica gel with frovatriptan as a chiral selector. | Analytical separation, not preparative yield. | Successful separation demonstrated. | [11] |
Insights from the Data:
-
Similar to ibuprofen, derivatives of phenylethylamine are effective in the resolution of ketoprofen, although the cited method involves derivatization to amides for chromatographic separation.[4]
-
The use of other chiral selectors, such as frovatriptan in TLC, also demonstrates the potential for resolving ketoprofen enantiomers.[11]
Experimental Protocols
To provide a practical context, the following are detailed, step-by-step methodologies for the chiral resolution of a racemic carboxylic acid.
Protocol 1: Resolution of Racemic Ibuprofen using (S)-(-)-1-phenylethylamine
This protocol is adapted from established laboratory procedures for the resolution of ibuprofen.[3][5]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-1-phenylethylamine
-
Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄)
-
Methyl-t-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Deionized water
-
Standard laboratory glassware and equipment (three-necked flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator).
Procedure:
-
Salt Formation:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve a specific amount of racemic ibuprofen in an aqueous solution of potassium hydroxide (e.g., 0.25 M).
-
Heat the mixture to facilitate dissolution.
-
Slowly add a molar equivalent of (S)-(-)-1-phenylethylamine to the heated solution via the dropping funnel.
-
A precipitate of the less soluble (S,S)-diastereomeric salt should form. Continue heating and stirring for a defined period (e.g., 30 minutes) to ensure complete precipitation.
-
-
Isolation of the Diastereomeric Salt:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent.
-
-
Liberation of the (S)-(+)-Ibuprofen:
-
Suspend the purified diastereomeric salt in water.
-
Add a dilute solution of a strong acid (e.g., 2 M H₂SO₄) to the suspension and stir. This will protonate the ibuprofen and dissolve the phenylethylamine salt.
-
The (S)-(+)-ibuprofen will separate as an oily layer.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like MTBE.
-
Combine the organic layers, wash with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield the (S)-(+)-ibuprofen, which should solidify upon cooling.
-
-
Analysis:
-
Determine the yield, melting point, and optical purity (enantiomeric excess) of the obtained (S)-(+)-ibuprofen using polarimetry or chiral HPLC.
-
Visualization of the Chiral Resolution Workflow
The process of chiral resolution via diastereomeric salt formation can be visualized as a logical workflow.
Caption: Formation of diastereomeric salts from a racemic acid and a chiral base.
Conclusion
The selection of an appropriate chiral resolving agent is a critical decision in the development of enantiomerically pure compounds. (S)-(-)-N-Methyl-1-phenylethylamine and its analogs have demonstrated their effectiveness in the resolution of important racemic acids like ibuprofen. While direct, comprehensive comparative data against all other resolving agents under identical conditions is sparse, the available evidence suggests that it is a potent and valuable tool in the chemist's arsenal. The ultimate choice of a resolving agent will always necessitate empirical screening and optimization of experimental conditions to achieve the desired yield and enantiomeric purity for a specific substrate. This guide serves as a foundational resource to inform that selection process, grounded in the principles of stereochemistry and supported by available experimental evidence.
References
-
Organic Chemistry - Resolution of Ibuprofen | PDF | Solubility - Scribd. (n.d.). Retrieved January 10, 2024, from [Link]
-
Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation | Crystal Growth & Design - ACS Publications. (2021, November 4). Retrieved January 10, 2024, from [Link]
-
Resolution of (+/-)-ibuprofen using (-)-brucine as a chiral selector by thin layer chromatography - PubMed. (2004, December). Retrieved January 10, 2024, from [Link]
-
APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed. (n.d.). Retrieved January 10, 2024, from [Link]
-
(PDF) APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN - ResearchGate. (2025, August 6). Retrieved January 10, 2024, from [Link]
-
ERIC - EJ827433 - The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl) Propionic Acid, Journal of Chemical Education, 2008-Jul. (2008, July). Retrieved January 10, 2024, from [Link]
-
Chiral liquid membrane for enantioselective separation of racemic ibuprofen by l-tartaric acid derivatives - RSC Publishing. (n.d.). Retrieved January 10, 2024, from [Link]
-
Experiment 38 ENANTIOMERS OF IBUPROFEN. (n.d.). Retrieved January 10, 2024, from [Link]
-
resolution-08 - chemconnections. (n.d.). Retrieved January 10, 2024, from [Link]
-
Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed. (n.d.). Retrieved January 10, 2024, from [Link]
-
Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - MDPI. (2022, July 11). Retrieved January 10, 2024, from [Link]
-
Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC - PubMed Central. (2021, September 29). Retrieved January 10, 2024, from [Link]
-
(PDF) Supramolecular Chiro-Biomedical Assays and Enantioselective HPLC Analyses for Evaluation of Profens as Non-Steroidal Anti-Inflammatory Drugs, Potential Anticancer Agents and Common Xenobiotics - ResearchGate. (2025, August 9). Retrieved January 10, 2024, from [Link]
-
Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method involving frovatriptan as chiral selector - DergiPark. (n.d.). Retrieved January 10, 2024, from [Link]
- US5621140A - Resolution of ibuprofen - Google Patents. (n.d.).
-
Resolution of enantiomers of ketoprofen by HPLC: a review - PubMed. (n.d.). Retrieved January 10, 2024, from [Link]
-
resolution-08 - chemconnections. (n.d.). Retrieved January 10, 2024, from [Link]
-
Resolution of enantiomers of ketoprofen by HPLC: A review | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound - SciELO. (n.d.). Retrieved January 10, 2024, from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. (2020, October 23). Retrieved January 10, 2024, from [Link]
-
Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host - Crystal Growth & Design (ACS Publications). (2014, July 16). Retrieved January 10, 2024, from [Link]
-
Conversion of Racemic Ibuprofen to (S) - ScholarWorks@UTEP. (2010, January 1). Retrieved January 10, 2024, from [Link]
-
Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... - ResearchGate. (n.d.). Retrieved January 10, 2024, from [Link]
-
Supporting Information For: S1 - DOI. (n.d.). Retrieved January 10, 2024, from [Link]
-
Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds - Drexel University. (n.d.). Retrieved January 10, 2024, from [Link]
-
Analysis of chiral non-steroidal anti-inflammatory drugs flurbiprofen, ketoprofen and etodolac binding with HSA - PMC - NIH. (n.d.). Retrieved January 10, 2024, from [Link]
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A Senior Application Scientist's Guide to Stereochemical Validation Post-Resolution with (S)-(-)-N-Methyl-1-phenylethylamine
For researchers and professionals in drug development, establishing the stereochemical identity of a chiral molecule is not merely a procedural step; it is a foundational requirement for safety, efficacy, and regulatory approval. When a racemic mixture is separated using a chiral resolving agent like (S)-(-)-N-Methyl-1-phenylethylamine, the subsequent validation of that separation is paramount. This guide provides an in-depth comparison of the critical analytical techniques used to confirm both the enantiomeric purity and the absolute configuration of the resolved compound.
Part 1: The Foundation - Understanding Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a classical and robust technique for separating enantiomers at scale.[1][2] The process hinges on converting a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties, most notably, solubility.[3]
The resolving agent, (S)-(-)-N-Methyl-1-phenylethylamine, is a chiral base. When it reacts with a racemic mixture of a chiral acid, it forms two diastereomeric salts:
-
(S)-amine • (R)-acid
-
(S)-amine • (S)-acid
Because these salts are diastereomers, they possess different solubilities in a given solvent system. Through a carefully controlled crystallization process, one diastereomer will preferentially precipitate out of the solution.[4][5] This allows for its physical separation by filtration. The final step involves breaking the salt (typically by treatment with a strong acid or base) to liberate the now enantiomerically enriched acid and recover the resolving agent.[1]
This entire workflow underscores the critical need for a subsequent, orthogonal analytical method to validate two key parameters:
-
Enantiomeric Excess (%ee): A measure of the purity of the desired enantiomer over the undesired one.
-
Absolute Configuration: The definitive three-dimensional arrangement of atoms (R or S) of the isolated enantiomer.
Part 2: A Comparative Analysis of Validation Techniques
No single technique is universally optimal. The choice depends on the information required (enantiomeric excess vs. absolute configuration), sample availability, and instrumentation access.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is the gold standard for determining enantiomeric purity.[6] The separation occurs on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7][8] This differential interaction creates two distinct peaks on the chromatogram, the areas of which can be used to quantify the relative amounts of each enantiomer.
Core Requirements:
-
Information Obtained: Enantiomeric Excess (%ee).
-
Key Advantage: High precision, accuracy, and sensitivity. It is the most common method for quantitative purity assessment.
Self-Validating Experimental Protocol:
-
Control Analysis (Racemate):
-
Prepare a standard solution of the starting racemic mixture.
-
Inject this standard onto the chiral HPLC column to establish the retention times for both the R and S enantiomers and to confirm that the chosen method achieves baseline resolution (Rs > 1.5).[6] This step is crucial for peak identification.
-
-
Sample Preparation:
-
Accurately prepare a solution of the resolved enantiomer at a known concentration.
-
-
Analysis:
-
Inject the sample of the resolved enantiomer using the same HPLC method.
-
-
Data Interpretation:
-
Integrate the peak areas for both the major (desired) and minor (undesired) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. However, by introducing a chiral auxiliary, one can create a diastereomeric environment, causing the signals for the R and S enantiomers to appear at different chemical shifts.[10] This allows for their differentiation and quantification.
Core Requirements:
-
Information Obtained: Enantiomeric Excess (%ee) and, with specific derivatizing agents, Absolute Configuration.[11]
-
Key Advantage: Provides structural information alongside chiral purity and can be used to determine absolute configuration without crystallography.
Method 1: Using a Chiral Derivatizing Agent (e.g., Mosher's Acid)
This is a powerful method for determining absolute configuration.[12][13] The resolved compound (an alcohol or amine) is reacted separately with both the (R)- and (S)-enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid), to form a pair of diastereomeric esters or amides.[14]
Self-Validating Experimental Protocol:
-
Derivatization:
-
Divide the resolved sample into two portions.
-
React one portion with (R)-MTPA chloride.
-
React the second portion with (S)-MTPA chloride.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H or ¹⁹F NMR spectra for both diastereomeric products.[15]
-
-
Data Interpretation:
-
For %ee: In the spectrum of one of the diastereomers (e.g., the (R)-MTPA derivative), the presence of the other diastereomer (formed from the contaminating enantiomer) will appear as a separate set of signals. Integrate corresponding signals to determine the ratio and calculate %ee.
-
For Absolute Configuration: Systematically compare the chemical shifts (δ) of the protons in the (R)-MTPA derivative versus the (S)-MTPA derivative. By applying the Mosher model, which analyzes the shielding/deshielding effects of the MTPA phenyl group, the absolute configuration of the original compound can be deduced.[16]
-
X-ray Crystallography
Principle: X-ray crystallography is the definitive method for determining the absolute configuration of a molecule.[17][18] It provides an unambiguous 3D structure of the molecule as it exists in a single crystal. The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal.[19]
Core Requirements:
-
Information Obtained: Absolute Configuration.
-
Key Advantage: Unambiguous and definitive structural determination.[20]
Experimental Considerations:
-
Crystal Growth: The primary challenge is growing a single, high-quality crystal of the resolved compound suitable for diffraction. This can be a time-consuming, trial-and-error process.
-
Data Collection and Refinement: The crystal is mounted in an X-ray diffractometer, and a diffraction pattern is collected.
-
Data Interpretation:
-
The data is processed to generate an electron density map, from which the molecular structure is determined.
-
To determine the absolute configuration, the Flack parameter is calculated. A value close to 0 indicates the correct configuration has been assigned, while a value close to 1 suggests the inverted configuration is correct.
-
Polarimetry
Principle: Chiral molecules are optically active, meaning they rotate the plane of polarized light.[21] Enantiomers rotate light in equal and opposite directions.[22] Polarimetry measures this angle of rotation, which can be used to infer enantiomeric purity if the specific rotation of the pure enantiomer is known.
Core Requirements:
-
Information Obtained: A measure of optical purity, which correlates with enantiomeric excess. It does not provide absolute configuration directly.
-
Key Disadvantage: Highly sensitive to concentration, solvent, temperature, and impurities.[23] It is generally considered a less precise method than HPLC for quantitative %ee determination.[24]
Self-Validating Experimental Protocol:
-
Reference Standard: The specific rotation [α] of the enantiomerically pure compound must be known from a reliable source.
-
Sample Preparation: Prepare a solution of the resolved compound at a precise concentration in a specified solvent.
-
Measurement:
-
Measure the observed rotation (α) using a polarimeter at a defined temperature and wavelength (typically the sodium D-line, 589 nm).
-
-
Calculation and Interpretation:
-
Calculate the specific rotation of the sample: [α]_sample = α / (c • l) , where 'c' is concentration in g/mL and 'l' is the path length in decimeters.
-
Calculate the optical purity: Optical Purity (%) = ([α]_sample / [α]_pure_enantiomer) x 100 .
-
This value is often used as an approximation of %ee.
-
Part 3: Synthesizing the Data - Making an Informed Decision
The selection of a validation technique is a strategic decision based on the specific questions that need to be answered.
Table 1: Comparison of Stereochemical Validation Techniques
| Technique | Primary Information | Sample Requirements | Pros | Cons |
| Chiral HPLC | Enantiomeric Excess (%ee)[25] | Small amount, soluble | High precision & accuracy, robust, high throughput | Requires method development, does not give absolute configuration |
| NMR Spectroscopy | %ee, Absolute Configuration (with derivatization)[10][11] | Moderate amount, soluble, pure | Provides structural data, no crystallography needed | Derivatization adds steps, complex spectra can be difficult to interpret |
| X-ray Crystallography | Absolute Configuration[26] | Requires single, high-quality crystal | Unambiguous, definitive result | Crystal growth can be a major bottleneck, not quantitative for %ee |
| Polarimetry | Optical Purity (correlates to %ee)[21] | Larger amount, pure, soluble | Fast, simple, inexpensive | Low precision, sensitive to conditions, requires known [α]_max value[23] |
graph TD { A{Start: What is the primary validation goal?}; A -- "Quantitative Purity (%ee)" --> B{Is a high-precision value required?}; A -- "Definitive 3D Structure" --> C[X-ray Crystallography]; B -- "Yes (e.g., for release)" --> D[Chiral HPLC]; B -- "No (e.g., in-process check)" --> E[Polarimetry (if [α]max is known)]; C -- "Can you grow a crystal?" --> F((Result: Absolute Configuration)); C -- "No" --> G{Need Absolute Config without crystal?}; G -- "Yes" --> H[NMR with Chiral Derivatizing Agent (e.g., Mosher's)]; G -- "No" --> I((Re-evaluate strategy)); D --> J((Result: High-Precision %ee)); E --> K((Result: Estimate of Optical Purity)); H --> L((Result: Absolute Configuration & %ee));style A fill:#F1F3F4,stroke:#5F6368 style C fill:#E6F4EA,stroke:#34A853 style D fill:#E6F4EA,stroke:#34A853 style E fill:#FEF7E0,stroke:#FBBC05 style H fill:#E6F4EA,stroke:#34A853 style F fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style J fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style K fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style L fill:#4285F4,stroke:#202124,fontcolor:#FFFFFF style I fill:#FCE8E6,stroke:#EA4335 style B fill:#E8F0FE,stroke:#4285F4 style G fill:#E8F0FE,stroke:#4285F4
}
Conclusion
Validating the stereochemistry of a compound resolved with (S)-(-)-N-Methyl-1-phenylethylamine is a multi-faceted task that demands rigorous analytical support. For determining enantiomeric excess, chiral HPLC stands as the most reliable and quantitative method. For the unambiguous assignment of absolute configuration, X-ray crystallography is the ultimate arbiter. NMR spectroscopy , particularly with chiral derivatizing agents, offers a powerful alternative that can provide both %ee and absolute configuration without the need for crystallization. Finally, polarimetry serves as a rapid, albeit less precise, tool for assessing optical purity.
In a regulated environment, such as pharmaceutical development, a combination of these methods is often required. For instance, chiral HPLC would be used to validate the %ee for batch release, while a one-time X-ray crystallography study would definitively establish the absolute configuration of the lead enantiomer. This orthogonal approach ensures the highest level of scientific integrity and trustworthiness in the final product.
References
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Sánchez, F. G., & Gallardo, A. G. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-63. Available at: [Link]
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Allen, D. A., Tomaso Jr, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 87(12), 1416-1418. Available at: [Link]
-
Kim, H., Lee, S., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446. Available at: [Link]
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ResearchGate. (n.d.). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. Available at: [Link]
- Glusker, J. P. (1994). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry (pp. 103-138). Georg Thieme Verlag.
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Harada, N. (2013). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 25(1), 5-18. Available at: [Link]
- Ibezim, A., & Uvere, P. O. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-5.
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Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Physics Forums. Available at: [Link]
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Study Force. (2025). Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. YouTube. Available at: [Link]
-
Kim, H., Lee, S., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446. Available at: [Link]
-
Lodewyk, M. W., & Tantillo, D. J. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in molecular biology (Clifton, N.J.), 1055, 149-62. Available at: [Link]
- Lodewyk, M. W., & Tantillo, D. J. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1055, 149-162.
- Kim, H., Lee, S., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446.
- figshare. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. figshare.
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ResearchGate. (2015). From which instrument can we determine enantiomeric purity?. ResearchGate. Available at: [Link]
- Flack, H. D., & Bernardinelli, G. (2008).
- Lam, A. W. H., & Ng, K. M. (n.d.).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Ye, J., et al. (2017). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 3(11), e1701059.
- Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 338.
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Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- Farkas, E., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1845-1856.
- Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 338.
- Purechemistry. (2024).
- Ghosh, A., & Bharadwaj, P. K. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(8), 4048-4055.
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- Weiss, D. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies.
- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- Majdecki, M., & Niedbalski, P. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4935.
- ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....
- McMurry, J. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
- ResearchGate. (n.d.). Stereochemistry- racemic modification, resolution, and its importance with recently used optically active drugs.
- Al-Saeed, F. A., et al. (2021).
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A-Scientist's-Guide-to-NMR-Spectroscopy-for-Determining-Enantiomeric-Excess-Using-(S)-(-)-N-Methyl-1-phenylethylamine
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the realm of stereoselective synthesis and pharmaceutical development, the accurate determination of enantiomeric excess (ee) is paramount. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit adverse effects. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral derivatizing agents (CDAs), offers a robust and efficient method for quantifying enantiomeric purity.[1][2]
This guide provides an in-depth comparison of NMR spectroscopy utilizing (S)-(-)-N-Methyl-1-phenylethylamine as a chiral derivatizing agent against other common methods for ee determination. We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to empower researchers in selecting the optimal strategy for their specific analytical needs.
The-Principle:-From-Indistinguishable-Enantiomers-to-Distinguishable-Diastereomers
Enantiomers, by their nature, possess identical physical and chemical properties in an achiral environment, rendering them indistinguishable by standard NMR spectroscopy.[2] The core principle of using a chiral derivatizing agent is to convert the enantiomeric pair into a mixture of diastereomers.[2][3] These diastereomers, having different spatial arrangements, exhibit distinct physical and chemical properties, resulting in separate and quantifiable signals in the NMR spectrum.[2]
(S)-(-)-N-Methyl-1-phenylethylamine is a chiral amine that serves as an effective CDA for chiral carboxylic acids.[4] The reaction between the amine group of the CDA and the carboxyl group of the analyte forms a stable amide bond, creating a pair of diastereomeric amides. The differing chemical environments experienced by the protons in these diastereomers lead to discernible shifts in their NMR signals, allowing for the determination of their relative concentrations through integration.[2]
For a chiral derivatizing agent to be effective, it must meet several key criteria:
-
Quantitative Reaction: The derivatization reaction should proceed to completion to ensure that the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte.[2]
-
No Kinetic Resolution: The CDA must react with both enantiomers of the analyte at the same rate. Any preferential reaction would lead to an inaccurate determination of the enantiomeric excess.[2]
-
Sufficient Signal Resolution: The resulting diastereomers must produce NMR signals that are well-resolved, allowing for accurate integration.[2] High-field NMR spectrometers (400 MHz or higher) are often recommended to achieve better signal separation.[2]
-
Stereochemical Stability: Both the CDA and the newly formed diastereomers must be stereochemically stable under the analytical conditions to prevent racemization or epimerization.[2]
Comparative-Analysis-of-ee-Determination-Methods
While NMR with chiral derivatizing agents is a powerful technique, it is essential to consider its performance in the context of other established methods. The choice of technique often depends on factors such as the nature of the analyte, required accuracy, sample throughput, and available instrumentation.
| Parameter | NMR with (S)-(-)-N-Methyl-1-phenylethylamine | Chiral High-Performance Liquid Chromatography (HPLC) | Polarimetry |
| Principle | Conversion of enantiomers to diastereomers with distinct NMR signals.[2][3] | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[5][] | Measurement of the rotation of plane-polarized light by a chiral sample.[7][8] |
| Accuracy | High, typically with errors <5%. Accuracy is dependent on signal resolution and integration. | Very high, often considered the "gold standard" for ee determination.[5] | Lower, can be affected by impurities, concentration, solvent, and temperature.[9][10] |
| Sensitivity | Moderate. Requires sufficient sample concentration for a good signal-to-noise ratio.[11] | High, especially with sensitive detectors like UV or fluorescence.[12][13] | Low. Requires relatively high concentrations of the analyte. |
| Sample Throughput | High. Analysis time is relatively short, often under 15 minutes per sample.[1] | Moderate to low. Run times can be longer, especially with complex separations. | High. Measurements are very rapid. |
| Development Time | Moderate. Requires selection of an appropriate CDA and optimization of reaction conditions. | Potentially high. Method development involves screening different chiral columns and mobile phases.[5] | Low. Minimal method development is required if the specific rotation of the pure enantiomer is known. |
| Solvent Consumption | Low. Typically requires less than 1 mL of deuterated solvent per sample.[14][15] | High. HPLC systems consume significant volumes of mobile phase.[14][15] | Low. |
| Information Provided | Provides structural information in addition to enantiomeric excess. | Provides retention times and peak areas for each enantiomer.[16] | Provides the observed optical rotation.[17] |
| Limitations | Requires a suitable functional group for derivatization. Potential for overlapping signals. | Requires the availability of a suitable chiral stationary phase. Not all enantiomers can be resolved. | The specific rotation of the pure enantiomer must be known.[8] Susceptible to errors from optically active impurities.[10] |
Experimental-Protocols
Protocol-1:-Determination-of-Enantiomeric-Excess-of-a-Chiral-Carboxylic-Acid-using-(S)-(-)-N-Methyl-1-phenylethylamine-and-¹H-NMR
This protocol outlines the general steps for derivatizing a chiral carboxylic acid with (S)-(-)-N-Methyl-1-phenylethylamine followed by ¹H NMR analysis.
Materials:
-
Chiral carboxylic acid sample
-
(S)-(-)-N-Methyl-1-phenylethylamine
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃)
-
Standard laboratory glassware
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve the chiral carboxylic acid (1 equivalent) in anhydrous DCM.
-
Activation: Add the coupling agent (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Derivatization: Add (S)-(-)-N-Methyl-1-phenylethylamine (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure. The crude product can often be analyzed directly. If necessary, purify the diastereomeric amides by flash chromatography.
-
NMR Analysis: Dissolve an accurately weighed amount of the crude or purified product in CDCl₃ and transfer to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed stereocenter are most likely to show distinct chemical shifts.
-
Carefully integrate the areas of these distinct signals.
-
Calculate the enantiomeric excess (ee) using the following formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100 Where Area₁ and Area₂ are the integration values of the signals for the two diastereomers.
-
Protocol-2:-Chiral-HPLC-Analysis-of-a-Chiral-Amine
This protocol provides a general workflow for determining the enantiomeric excess of a chiral amine using chiral HPLC.
Materials:
-
Chiral amine sample
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Chiral HPLC column (e.g., polysaccharide-based CSP)
-
HPLC system with a suitable detector (e.g., UV)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the chiral amine sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[5]
-
Method Setup:
-
Install the appropriate chiral column.
-
Set the mobile phase composition (e.g., n-hexane/isopropanol, 90:10).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the column temperature (e.g., 25 °C).
-
Set the detector wavelength (e.g., 254 nm).
-
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram.
-
Peak Identification: If available, inject standards of the pure enantiomers to identify the retention times of each.
-
Quantification: Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.[5]
-
Calculation: Calculate the enantiomeric excess using the formula: % ee = |(Peak Area₁ - Peak Area₂)| / (Peak Area₁ + Peak Area₂) * 100
Visualizing-the-Workflow
NMR-Derivatization-Workflow
Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.
Comparison-of-Methods
Caption: Comparison of primary methods for enantiomeric excess determination.
Conclusion
The determination of enantiomeric excess is a critical analytical task in modern chemistry and drug development. NMR spectroscopy, when used in conjunction with a chiral derivatizing agent such as (S)-(-)-N-Methyl-1-phenylethylamine, provides a powerful, rapid, and reliable method for this purpose. While chiral HPLC remains the gold standard for its high accuracy and sensitivity, the NMR approach offers significant advantages in terms of speed, solvent consumption, and the provision of structural information. Polarimetry, while simple and fast, generally lacks the accuracy and reliability of the other two methods.
The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis. For high-throughput screening and situations where rapid feedback is crucial, NMR with a CDA is an excellent choice. For applications demanding the highest level of accuracy and for which established methods exist, chiral HPLC is often preferred. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their chiral molecules.
References
-
Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Journal of Magnetic Resonance, 292, 162-184. [Link]
-
Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-853. [Link]
-
Fukushima, T., et al. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(4), 855-858. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Lin, C., et al. (2010). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Helvetica Chimica Acta, 93(7), 1367-1376. [Link]
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James, T. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]
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Anslyn, E. V., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2227-2240. [Link]
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Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 1-5. [Link]
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James, T. D., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1734-1739. [Link]
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James, T. D., et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Chiral HPLC Analysis of Compounds Synthesized with (S)-(-)-N-Methyl-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and toxicological profile. When asymmetric synthesis employs a chiral auxiliary like (S)-(-)-N-Methyl-1-phenylethylamine, the goal is to produce a single desired diastereomer. Verifying the success of this stereoselective transformation and accurately quantifying the diastereomeric excess (d.e.) is a cornerstone of process chemistry and quality control.
This guide provides an in-depth comparison of analytical strategies for the chiral analysis of compounds derived from (S)-(-)-N-Methyl-1-phenylethylamine. Moving beyond a simple recitation of methods, we will explore the causality behind analytical choices, present comparative data, and offer field-proven protocols to ensure the scientific integrity of your results.
The Analytical Challenge: From Diastereomers to Enantiomers
When (S)-(-)-N-Methyl-1-phenylethylamine is used as a chiral auxiliary, it reacts with a prochiral substrate to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, which simplifies their separation. The analytical task, therefore, is primarily the separation and quantification of these diastereomers.
However, once the auxiliary is cleaved, the final product is a single enantiomer. The analytical challenge then shifts to confirming its enantiomeric purity and quantifying any residual, undesired enantiomer. This guide will address both scenarios, focusing on High-Performance Liquid Chromatography (HPLC) as the principal analytical tool, while also comparing its performance against viable alternatives.
Strategic Approach to Method Development
The core of chiral analysis lies in creating a transient, diastereomeric interaction that allows for differentiation. This can be achieved in two primary ways: indirectly, by separating diastereomers on a standard achiral column, or directly, by separating enantiomers on a specialized Chiral Stationary Phase (CSP).
Caption: Workflow from synthesis to chiral purity analysis.
Part 1: Analysis of Diastereomers (Determining Diastereomeric Excess)
The most direct method to assess the outcome of the asymmetric synthesis is to analyze the diastereomeric mixture before cleaving the (S)-(-)-N-Methyl-1-phenylethylamine auxiliary. Since diastereomers have different physical properties, they can often be separated on standard, achiral stationary phases.
Method 1: Normal-Phase HPLC on Achiral Columns
This is often the first-line approach due to its simplicity and cost-effectiveness. The inherent differences in the spatial arrangement of the diastereomers lead to differential interactions with the stationary phase.
Causality of Method Choice: The polarity differences between diastereomers, although sometimes subtle, are often sufficient for separation on a silica or polar-modified silica column. The N-Methyl-1-phenylethylamine moiety introduces a basic nitrogen and an aromatic ring, which can engage in hydrogen bonding and π-π interactions with the stationary phase. The different stereochemical arrangement around the newly formed chiral center will modulate the accessibility of these groups, leading to different retention times.
Typical Starting Conditions:
-
Column: Standard Silica or Cyano (CN) bonded phase, 5 µm particle size.
-
Mobile Phase: A non-polar solvent like Hexane or Heptane with a polar modifier such as Isopropanol (IPA) or Ethanol.
-
Detection: UV detection, typically at a wavelength where the phenyl group of the auxiliary absorbs (e.g., 210-260 nm).
Experimental Protocol: Diastereomeric Purity of an Amide Derivative
This protocol outlines a general procedure for separating diastereomeric amides formed from a racemic carboxylic acid and (S)-(-)-N-Methyl-1-phenylethylamine.
-
Sample Preparation: Dissolve approximately 1 mg of the diastereomeric mixture in 1 mL of the initial mobile phase.
-
Chromatographic System:
-
Instrument: Standard HPLC system with UV detector.
-
Column: Silica, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject 10 µL of the sample solution. c. Monitor the chromatogram for the separation of the two diastereomeric peaks. d. Calculate the diastereomeric excess (% d.e.) using the peak areas: % d.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Part 2: Analysis of Enantiomers (Post-Cleavage)
After the chiral auxiliary is removed, the final product's enantiomeric excess (e.e.) must be determined. This requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP).
Method 2: Direct Enantiomeric Separation on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are exceptionally versatile and represent the gold standard for a wide range of chiral separations.[1]
Causality of Column Choice: The chiral recognition mechanism on polysaccharide CSPs is a complex interplay of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.[1][2] The carbamate derivatives on the polysaccharide backbone form helical grooves, creating a chiral environment. An analyte, such as a derivative of phenylethylamine, can fit into these grooves. The enantiomer that forms a more stable transient complex with the CSP will be retained longer. For compounds containing aromatic rings and hydrogen-bonding groups (like amines or amides), these columns offer multiple interaction points, making them highly effective.[3]
Comparison of Polysaccharide-Based CSPs:
| Chiral Stationary Phase | Typical Analytes & Strengths | Mobile Phase Compatibility |
| Cellulose-based (e.g., Lux Cellulose-2, Chiralcel OD-H) | Broad applicability, often good for compounds with aromatic systems and H-bond donors/acceptors.[4] | Normal-phase, Reversed-phase, Polar Organic. Coated versions are sensitive to "non-standard" solvents like DCM, THF.[1] |
| Amylose-based (e.g., Chiralpak AD-H) | Often shows complementary selectivity to cellulose phases. Particularly effective for carbonyl-containing compounds.[2] | Normal-phase, Reversed-phase, Polar Organic. Similar solvent restrictions for coated versions.[1] |
Experimental Protocol: Enantiomeric Purity of a Final Amine Product
This protocol provides a starting point for determining the enantiomeric excess of a final amine product after cleavage of the auxiliary.
-
Sample Preparation: Dissolve approximately 1 mg of the final product in 1 mL of the mobile phase.
-
Chromatographic System:
-
Instrument: Standard HPLC system with UV detector.
-
Column: Lux Cellulose-2, 4.6 x 250 mm, 3 µm.[4]
-
Mobile Phase: n-Hexane:Ethanol with 0.1% Diethylamine (DEA) (85:15, v/v/v). Note: The basic additive (DEA) is crucial for obtaining good peak shape for amine compounds.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 226 nm.
-
-
Procedure: a. Equilibrate the column until a stable baseline is achieved. b. Inject 5 µL of the sample solution. c. Monitor the chromatogram for the separation of the two enantiomeric peaks. d. Calculate the enantiomeric excess (% e.e.) using the peak areas of the major and minor enantiomers.
Caption: Decision tree for selecting the appropriate HPLC method.
Part 3: Comparison with Alternative Technologies
While HPLC is the workhorse for chiral analysis, other techniques offer distinct advantages in specific scenarios.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component. It is often considered a "green" chromatography technique.
-
Performance Comparison: For the separation of basic compounds like phenylethylamine derivatives, SFC often provides superior peak shapes and significantly faster analysis times compared to normal-phase HPLC.[5][6] The low viscosity of the mobile phase allows for higher flow rates without a proportional increase in backpressure.[7] While HPLC may sometimes yield slightly better resolutions, the speed advantage of SFC is compelling for high-throughput screening.[5]
-
Supporting Data: A comparative study on chiral primary amines showed that while normal-phase HPLC provided the greatest resolutions, it did so at the cost of longer analysis times. SFC, in the same study, provided the best overall peak symmetries.[5]
Quantitative Comparison Snapshot: HPLC vs. SFC for Chiral Amine Separation
| Parameter | Normal-Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Analysis Time | Longer (typically 5-15 min) | Faster (typically 1-5 min)[5] |
| Resolution (Rs) | Often higher[5] | Comparable, sometimes slightly lower[7] |
| Peak Shape | Good, but may require additives | Often superior, less tailing for basic analytes[5] |
| Solvent Consumption | High (Hexane, Alcohols) | Low (CO2, small % of alcohol co-solvent)[5] |
| Environmental Impact | Higher | Lower ("Green" technique)[5] |
Gas Chromatography (GC)
GC can be used for chiral analysis, but it typically requires the analytes to be volatile and thermally stable. For many pharmaceutical intermediates, this necessitates a derivatization step to increase volatility.
-
Indirect GC: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral GC column.
-
Direct GC: The enantiomers are separated directly on a GC column with a chiral stationary phase (e.g., based on cyclodextrins).
-
Comparison to HPLC: GC often offers higher resolution and sensitivity than HPLC. However, the need for derivatization adds complexity and a potential source of error to the workflow. For non-volatile or thermally labile compounds synthesized using (S)-(-)-N-Methyl-1-phenylethylamine, HPLC remains the more versatile and direct method.
Part 4: Scientific Integrity - Method Validation
A method is only as good as its validation. For chiral purity assays, validation must demonstrate that the method is suitable for its intended purpose, following guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[8][9]
Key Validation Parameters for a Chiral Purity Method:
-
Specificity: The ability to assess the desired analyte in the presence of other components, most importantly, its stereoisomer. This is demonstrated by achieving baseline resolution (Rs ≥ 1.5) between the stereoisomers.[9]
-
Limit of Quantitation (LOQ): The lowest amount of the undesired stereoisomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities at low levels (e.g., <0.1%).
-
Linearity: The method's ability to elicit results that are directly proportional to the concentration of the undesired stereoisomer over a given range (e.g., from LOQ to 1.5% of the main component concentration).
-
Accuracy: The closeness of the test results to the true value, typically assessed by spiking the main component with known amounts of the undesired stereoisomer at different levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate ±10%, column temperature ±2°C, mobile phase composition ±2%).[9]
Caption: Key parameters for the validation of a chiral HPLC method.
Conclusion
The successful analysis of compounds synthesized using (S)-(-)-N-Methyl-1-phenylethylamine hinges on a logical, stepwise approach. Initially, the diastereomeric purity should be assessed on a simple, achiral HPLC system. Following auxiliary cleavage, the focus shifts to determining the enantiomeric excess using a highly selective polysaccharide-based chiral stationary phase. While HPLC remains the predominant technique due to its versatility and robustness, Supercritical Fluid Chromatography presents a compelling high-throughput and environmentally friendly alternative. Regardless of the chosen technology, a rigorous validation protocol grounded in ICH and USP principles is non-negotiable, ensuring that the analytical data are not only accurate and precise but also trustworthy for critical decision-making in drug development.
References
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Chiralpedia. Polysaccharide-based CSPs. Available at: [Link]
-
Ma, S., et al. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Journal of Chromatography A, 1216(18), 3784-93. Available at: [Link]
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Ebinger, K., & Weller, H. N. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. Available at: [Link]
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-
Reddy, B., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 73(3), 332-336. Available at: [Link]
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Phinney, K. W., et al. (1997). Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1789-99. Available at: [Link]
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Pinto, M. M. M., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(17), 3171. Available at: [Link]
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- Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
-
Grygier, A., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link]
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Hale, L. V. A., & Szymczak, N. K. Supporting Information For: Stereoretentive Deuteration of α-Chiral Amines with D2O. Available at: [Link]
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ResearchGate. (PDF) New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]
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Neurocrine Biosciences INC. (2022). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Advances in Chemical Engineering and Science, 12(3), 135-147. Available at: [Link]
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A Comparative Efficacy Analysis for Asymmetric Synthesis: (S)-1-Phenylethylamine vs. (S)-(-)-N-Methyl-1-phenylethylamine
For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral resolving agent or auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a synthesis. This guide provides an in-depth comparison of two structurally related chiral amines: the workhorse primary amine, (S)-1-phenylethylamine (often abbreviated as (S)-α-PEA), and its secondary amine analogue, (S)-(-)-N-Methyl-1-phenylethylamine. While (S)-α-PEA is one of the most widely used and extensively documented chiral amines[1][2], its N-methylated counterpart offers a variation in steric and electronic properties that can be strategically leveraged.
This document moves beyond a simple cataloguing of properties to explore the causal relationships between structure and efficacy, providing both field-proven insights and detailed experimental protocols to support your research endeavors.
Physicochemical Properties: The Foundation of Efficacy
The seemingly minor addition of a methyl group to the nitrogen atom introduces significant changes in the physicochemical properties of the amine, which in turn dictates its behavior in solution and in transition states.
| Property | (S)-1-Phenylethylamine | (S)-(-)-N-Methyl-1-phenylethylamine | Causality and Implication |
| Structure | Primary Amine | Secondary Amine | The N-H proton in the primary amine is available for hydrogen bonding, which is crucial for the lattice energy of diastereomeric salts. The secondary amine has only an N-H bond in its protonated form. |
| Molecular Weight | 121.18 g/mol | 135.21 g/mol | A modest increase in mass. |
| Boiling Point | ~187 °C | ~198-200 °C | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Basicity (pKa of Conjugate Acid) | ~9.5 | ~9.2 (Estimated) | The inductive effect of the N-methyl group is offset by steric hindrance to solvation of the conjugate acid, typically resulting in a slight decrease in basicity for secondary amines compared to primary amines. This can alter the stability and solubility of diastereomeric salts. |
| Lipophilicity (LogP) | ~1.49 | Higher (Estimated) | N-methylation generally increases lipophilicity by masking a hydrogen bond donor and adding a hydrophobic methyl group. This significantly affects solvent choice and the solubility of derived salts and intermediates. |
Comparative Efficacy in Chiral Resolution
Chiral resolution via diastereomeric salt formation is a cornerstone of enantiomeric separation. The efficacy of a resolving agent depends on its ability to form a stable, readily crystallizable salt with one enantiomer of a racemic mixture, while the salt of the other enantiomer remains in solution.
(S)-1-Phenylethylamine: The Established Standard
(S)-1-phenylethylamine is a privileged resolving agent for racemic carboxylic acids, forming diastereomeric salts that often exhibit significant differences in solubility[3]. The primary amino group and the phenyl ring are critical for establishing the intermolecular interactions, such as hydrogen bonding and π-stacking, that stabilize the crystal lattice of the less soluble salt[4][5].
Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-1-Phenylethylamine
This protocol describes a representative procedure for the resolution of a common racemic carboxylic acid.
Causality Behind Experimental Choices:
-
Solvent: Methanol is chosen for its ability to dissolve the racemic acid and the resolving agent at elevated temperatures, while providing a medium where the solubility difference between the diastereomeric salts is pronounced upon cooling.
-
Stoichiometry: A 1:1 molar ratio of the racemic acid to the chiral amine is used to ensure the formation of the diastereomeric ammonium carboxylate salts.
-
Temperature Gradient: The dissolution at reflux followed by slow cooling is a classical recrystallization technique designed to favor the formation of a highly ordered, pure crystalline solid of the less soluble diastereomer.
Step-by-Step Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, combine racemic ibuprofen (10.3 g, 50 mmol) and methanol (125 mL). Heat the mixture to reflux with stirring until all solids dissolve.
-
Addition of Resolving Agent: In a separate beaker, dissolve (S)-1-phenylethylamine (6.06 g, 50 mmol) in methanol (25 mL). Add this solution dropwise to the refluxing ibuprofen solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for 2 hours to maximize crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Liberation of the Enantiomer: Transfer the crystalline diastereomeric salt to a separatory funnel. Add 50 mL of 2 M HCl(aq) and 50 mL of diethyl ether. Shake the funnel vigorously. The protonated amine will move to the aqueous layer, leaving the enantiomerically enriched ibuprofen in the ether layer.
-
Purification: Separate the layers. Wash the ether layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield (S)-(+)-ibuprofen.
-
Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific rotation and comparing it to the literature value.
(S)-(-)-N-Methyl-1-phenylethylamine: A Theoretical Comparison
While specific, comparative experimental data for the N-methylated amine as a resolving agent is scarce in peer-reviewed literature, we can infer its potential efficacy based on chemical principles:
-
Steric Hindrance: The additional methyl group increases steric bulk around the nitrogen center. This can lead to more selective packing in a crystal lattice, potentially resulting in better discrimination between the enantiomers of a racemic acid and forming a more ordered, less soluble salt.
-
Hydrogen Bonding: As a secondary amine, it has one less N-H bond available for hydrogen bonding in its neutral state. However, in the crucial protonated (ammonium) state, it still possesses two N-H protons. The orientation of these bonds, influenced by the methyl group, will alter the hydrogen bonding network within the crystal, which can either enhance or diminish the solubility difference compared to the primary amine salt.
-
Lipophilicity: The increased lipophilicity means that salts derived from the N-methylated amine will generally be more soluble in nonpolar solvents and less soluble in polar solvents. This necessitates a careful re-optimization of the crystallization solvent to achieve efficient resolution.
Comparative Efficacy in Asymmetric Synthesis (Chiral Auxiliaries)
When covalently attached to a prochiral substrate, a chiral auxiliary directs the stereochemical course of a reaction, after which it can be cleaved and recovered.
(S)-1-Phenylethylamine: A Versatile Chiral Auxiliary
Amides derived from (S)-1-phenylethylamine are extensively used as chiral auxiliaries. The steric bulk of the phenylethyl group effectively shields one face of the enolate intermediate, directing the approach of an electrophile to the opposite face, thus achieving high diastereoselectivity[6].
Performance Data: Asymmetric Alkylation
The following table summarizes typical results for the asymmetric alkylation of a propionamide derived from (S)-1-phenylethylamine, demonstrating its high efficacy.
| Chiral Auxiliary | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-1-Phenylethylamine | Benzyl Bromide (BnBr) | LDA | 95:5 | ~85-95 | [6] |
| (S)-1-Phenylethylamine | Methyl Iodide (MeI) | LDA | 90:10 | ~80-90 | [6] |
(S)-(-)-N-Methyl-1-phenylethylamine: Impact of N-Methylation
The use of the N-methylated analogue as a chiral auxiliary is less common, but it is employed in pharmaceutical and fine chemical synthesis[7]. The key differences in its function as an auxiliary are:
-
Conformational Rigidity: The N-methyl group can restrict rotation around the C-N bond of the amide. This may lock the auxiliary into a more defined conformation, potentially leading to higher diastereoselectivity by creating a more differentiated steric environment.
-
Enolate Geometry: The electronic and steric environment of the nitrogen atom can influence the geometry of the enolate formed upon deprotonation. A change in the E/Z ratio of the enolate would directly impact the stereochemical outcome.
-
Cleavage Conditions: The resulting N-methyl amide is generally more resistant to hydrolysis than the corresponding N-H amide. This means that more forcing conditions (e.g., higher temperatures or stronger acid/base concentrations) may be required to cleave the auxiliary, which could be a limitation if the target molecule is sensitive.
Conclusion and Recommendations
-
(S)-1-Phenylethylamine remains the reagent of choice for a broad range of applications due to its proven efficacy, extensive documentation, and the relative ease of auxiliary cleavage. It is an excellent starting point for both chiral resolution and asymmetric synthesis projects. Its performance is characterized by high stereoselectivity, driven by a combination of steric shielding and hydrogen bonding interactions[1][6].
-
(S)-(-)-N-Methyl-1-phenylethylamine should be considered a strategic alternative when standard methods with the primary amine yield suboptimal results. The increased steric bulk and altered electronics may offer advantages in specific, challenging cases.
-
Consider for Resolution when: The diastereomeric salts formed with the primary amine are difficult to separate due to similar solubilities. The N-methylated version may provide the necessary perturbation to the crystal packing to achieve separation.
-
Consider for Asymmetric Synthesis when: Higher diastereoselectivity is required, and the target molecule can withstand the potentially more rigorous conditions needed for auxiliary cleavage. The more rigid conformation it may impart could be key to improving stereocontrol.
-
Ultimately, the choice between these two amines is not a matter of universal superiority but of selecting the right tool for the specific synthetic challenge. This guide provides the foundational principles to make an informed decision and encourages the empirical validation necessary to unlock the full potential of these valuable chiral reagents.
References
- BenchChem. (2025). A Comparative Guide to Stereocontrol by (S)-1-Phenylethylamine and Other Chiral Auxiliaries.
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-
Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Sykes, N. M., et al. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts. Crystal Growth & Design. [Link]
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Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual. [Link]
-
Parudi, S., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry, 23(21), 6940-6950. [Link]
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Fábián, L., et al. (Date not available). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate. [Link]
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A Comparative Guide to the Determination of Absolute Configuration in Products from (S)-(-)-N-Methyl-1-phenylethylamine Reactions
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in pharmaceutical and agrochemical development.[1] Chiral auxiliaries are indispensable tools in this endeavor, temporarily imparting their stereochemical information to a prochiral substrate to direct the formation of a specific stereoisomer.[2][3] (S)-(-)-N-Methyl-1-phenylethylamine, a readily available and highly effective chiral auxiliary, has seen extensive use in guiding stereoselective transformations.[1][4][5] However, the successful application of this auxiliary is only half the battle; unambiguous determination of the absolute configuration of the resulting product is a critical, and often challenging, final step.
This guide provides a comprehensive comparison of the primary analytical methodologies for determining the absolute configuration of products derived from reactions utilizing (S)-(-)-N-Methyl-1-phenylethylamine. We will delve into the mechanistic underpinnings of each technique, present objective comparisons based on experimental considerations, and provide detailed, field-proven protocols for their application.
The Logic of Stereochemical Control with (S)-(-)-N-Methyl-1-phenylethylamine
The efficacy of (S)-(-)-N-Methyl-1-phenylethylamine as a chiral auxiliary stems from its ability to create a sterically biased environment around a reactive center. When coupled with a prochiral substrate, for instance, to form an amide, the bulky phenyl group of the auxiliary effectively shields one face of the molecule. This steric hindrance directs the approach of an incoming reagent to the less hindered face, resulting in a diastereoselective transformation. The newly formed stereocenter's configuration is thus directly related to the known (S) configuration of the auxiliary.
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining absolute configuration is a critical decision dictated by the nature of the product, available instrumentation, and the required level of certainty. Below is a comparative analysis of the most common techniques.
| Technique | Principle | Advantages | Limitations | Best Suited For |
| NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Method) | Formation of diastereomers with a chiral derivatizing agent (CDA), leading to distinguishable chemical shifts in NMR spectra.[6][7][8][9] | Relatively rapid and requires only small amounts of sample. Does not require crystallization. Provides information on enantiomeric purity. | Indirect method that relies on conformational models of the diastereomers.[6][8] Can be prone to misinterpretation if the conformational preference is not as predicted. | Rapid confirmation of configuration for known classes of compounds and routine analysis. |
| Single-Crystal X-ray Crystallography | Direct determination of the three-dimensional arrangement of atoms in a crystalline solid, providing an unambiguous assignment of absolute configuration.[10][11][12][13] | Considered the "gold standard" for its definitive and unambiguous results.[14][15] | Requires a single, high-quality crystal, which can be difficult and time-consuming to obtain.[14][15] Not suitable for oils or amorphous solids. | Final, unequivocal proof of structure and absolute configuration, especially for novel compounds. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[16][17] | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[14][16] Highly sensitive to stereochemical differences. | Requires comparison of the experimental spectrum with a computationally predicted spectrum (e.g., using DFT), which can be computationally intensive.[14][18][19] | Determining the absolute configuration of molecules that are difficult to crystallize or for which NMR methods are ambiguous. |
Experimental Protocols
NMR Spectroscopy: The Mosher's Amide Method for Chiral Amines
This protocol describes the determination of the absolute configuration of a chiral secondary amine product obtained after cleavage of the (S)-(-)-N-Methyl-1-phenylethylamine auxiliary. The principle relies on the formation of diastereomeric amides with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[20][21][22][23]
Step-by-Step Methodology:
-
Sample Preparation:
-
Divide the purified chiral amine product into two equal portions (approx. 1-5 mg each).
-
Place each portion in a separate, dry NMR tube.
-
-
Derivatization:
-
To one NMR tube, add a slight molar excess of (R)-(-)-MTPA chloride.
-
To the second NMR tube, add a slight molar excess of (S)-(+)-MTPA chloride.
-
Add a small amount of a suitable deuterated solvent (e.g., CDCl₃) and a tertiary amine base (e.g., pyridine or triethylamine) to each tube to facilitate the reaction and neutralize the HCl byproduct.
-
Gently agitate the tubes to ensure mixing and allow the reactions to proceed to completion (typically monitored by TLC or ¹H NMR).
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomeric amides.
-
Carefully assign the proton signals for each diastereomer, focusing on the protons closest to the newly formed stereocenter.
-
-
Data Interpretation:
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two spectra.
-
Based on the established conformational model of Mosher's amides, protons on one side of the MTPA phenyl group will be shielded (upfield shift), while those on the other side will be deshielded (downfield shift).
-
A consistent pattern of positive and negative Δδ values allows for the assignment of the absolute configuration of the amine.
-
Causality Behind Experimental Choices: The use of both (R)- and (S)-MTPA chlorides provides a self-validating system. The mirror-image relationship between the two derivatizing agents should lead to opposite and approximately equal magnitude chemical shift differences for the corresponding protons in the two diastereomers, increasing confidence in the configurational assignment.
Single-Crystal X-ray Crystallography: The Path to Unambiguous Determination
This technique provides the most reliable determination of absolute configuration.[13][15] The primary challenge lies in obtaining a suitable crystal.
Step-by-Step Methodology:
-
Crystallization:
-
The purified product must be of high purity (>98%).
-
Screen a variety of solvents and solvent combinations for crystallization. Common methods include slow evaporation, vapor diffusion, and cooling of a saturated solution.
-
If the product itself does not crystallize well, derivatization with a molecule known to promote crystallization (e.g., a heavy atom-containing reagent) can be attempted. This also aids in the determination of the absolute configuration via anomalous dispersion.
-
-
Crystal Selection and Mounting:
-
Select a single, well-formed crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Collect diffraction data using an X-ray diffractometer. For absolute configuration determination, it is crucial to use a radiation source that allows for anomalous dispersion (e.g., Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure.
-
Refine the structural model. The absolute configuration is typically determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the incorrect one.[12]
-
Trustworthiness of the Protocol: A Flack parameter close to zero with a small standard uncertainty provides a high degree of confidence in the assigned absolute configuration.[12]
Vibrational Circular Dichroism (VCD): A Solution-State Approach
VCD is a powerful technique for determining absolute configuration in solution, circumventing the need for crystallization.[14][16][18][19]
Step-by-Step Methodology:
-
Experimental Spectrum Acquisition:
-
Dissolve the purified product in a suitable solvent (one with minimal interference in the IR region of interest, e.g., CCl₄ or CDCl₃).
-
Measure the VCD and IR spectra of the sample.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the target molecule using molecular mechanics.
-
For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT).
-
Calculate the theoretical VCD and IR spectra for the optimized conformers.
-
-
Spectral Comparison:
-
Compare the experimentally measured VCD spectrum with the computationally predicted spectrum.
-
If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is the same as that used in the calculation.[14]
-
If the signs are opposite, the sample has the opposite absolute configuration.
-
Authoritative Grounding: The reliability of VCD for absolute configuration determination is well-established and relies on the accuracy of modern quantum mechanical calculations.[18][19]
Visualization of Workflows and Mechanisms
Mechanism of Stereocontrol
Caption: Stereocontrol using (S)-(-)-N-Methyl-1-phenylethylamine.
Workflow for Absolute Configuration Determination
Caption: Decision workflow for selecting an analytical method.
Principle of Mosher's Method
Caption: Workflow for absolute configuration determination using Mosher's method.
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Chiral auxiliary - Wikipedia. Wikipedia. [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]
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Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. [Link]
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Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. ACS Publications. [Link]
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Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
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Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health. [Link]
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Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. ACS Publications. [Link]
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Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]
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Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. [Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health. [Link]
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The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]
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Vibrational circular dichroism - Wikipedia. Wikipedia. [Link]
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Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
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The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. ResearchGate. [Link]
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Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]
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Determination Of The Absolute Configuration Of 1-Phenylethanol. Cram. [Link]
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General synthetic scheme for the preparation of chiral α-phenylethylamines. ResearchGate. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]
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Chromatographic Determination of the Absolute Configuration in Sanjoinine A That Increases Nitric Oxide Production. National Institutes of Health. [Link]
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Determining the Absolute Configuration of Small Molecules by Diffusion NMR Experiments. Wiley Online Library. [Link]
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The Discerning Synthesist's Guide: A Cost-Benefit Analysis of (S)-(-)-N-Methyl-1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral directing group is a critical decision point, balancing efficacy, cost, and practical utility. (S)-(-)-N-Methyl-1-phenylethylamine emerges as a noteworthy contender, positioned between its ubiquitous parent amine and highly regulated, high-performance auxiliaries. This guide provides an in-depth cost-benefit analysis of its application, offering a comparative framework against key alternatives to inform rational selection in research and development.
The Landscape of Chiral Amines: Profiling the Alternatives
The utility of any chiral auxiliary is defined by its performance, cost, and the practicality of its implementation and removal. Here, we profile (S)-(-)-N-Methyl-1-phenylethylamine against its most relevant competitors.
(S)-(-)-N-Methyl-1-phenylethylamine: This secondary amine is a derivative of the classic resolving agent, 1-phenylethylamine. It is primarily utilized as a chiral building block or as a chiral auxiliary, where the N-methyl group can influence the conformation of reaction intermediates and, consequently, the stereochemical outcome.[1] Its applications span pharmaceutical and agrochemical synthesis, valued for its role in producing enantiomerically pure compounds.[1]
(S)-(-)-1-Phenylethylamine (α-PEA): As the parent primary amine, α-PEA is one of the most common and inexpensive chiral resolving agents and auxiliaries used in organic synthesis.[2][3] Introduced as a resolving agent in 1937, its ready availability in both enantiomeric forms makes it a foundational tool for obtaining optically active acids and serving as a precursor for more complex chiral ligands and catalysts.[2][3]
(1S,2S)-(+)-Pseudoephedrine: A natural amino alcohol, pseudoephedrine was popularized by Andrew G. Myers as a powerful chiral auxiliary for the asymmetric alkylation of amides.[4][5][6] The corresponding amides form rigid, chelated enolates that provide a predictable and highly effective steric shield, leading to excellent diastereoselectivity in C-C bond formation.[5][7] However, its utility is severely hampered by its status as a precursor for the illicit synthesis of methamphetamine, leading to strict regulatory controls on its sale and use in many regions.[8]
Physicochemical and Cost Comparison
A direct comparison of physical properties and cost is fundamental to any cost-benefit analysis. The prices listed are based on research-quantity catalog listings and may not reflect bulk industrial pricing.
| Compound | Molecular Wt. | Form (at RT) | Supplier Example (25g) | Approx. Price (USD/25g) | Approx. Price (USD/mol) |
| (S)-(-)-N-Methyl-1-phenylethylamine | 135.21 g/mol | Liquid | Apollo Scientific | $199.00 | $1104 |
| (S)-(-)-1-Phenylethylamine | 121.18 g/mol | Liquid | Sigma-Aldrich | $87.50[9] | $421 |
| (1R,2S)-(-)-Ephedrine | 165.23 g/mol | Solid | Sigma-Aldrich | €446.00 (~$480)[10] | $7263 |
| (1S,2S)-(+)-Pseudoephedrine | 165.23 g/mol | Solid | Sigma-Aldrich | $200.00 | $3026 |
Note: Ephedrine and pseudoephedrine are diastereomers and both are used as chiral auxiliaries. Both are subject to significant regulatory control.
From a purely financial standpoint, the parent amine, (S)-(-)-1-phenylethylamine, is the most cost-effective option by a significant margin. The N-methylated derivative is more than twice as expensive per mole, while the highly effective but regulated pseudoephedrine and ephedrine auxiliaries carry a substantial cost premium, compounded by regulatory and handling burdens.
Performance and Mechanistic Considerations
The ultimate value of a chiral auxiliary lies in its ability to induce high stereoselectivity. While direct, side-by-side comparative data is scarce, we can infer performance from mechanistic principles and published results for analogous systems.
Mechanism of Stereocontrol
The stereochemical outcome of reactions employing these auxiliaries is dictated by the conformational rigidity of the key intermediates.
-
Phenylethylamine Derivatives: When an amide of (S)-1-phenylethylamine is deprotonated to form an enolate, the stereoselectivity of a subsequent alkylation is controlled by the steric hindrance of the phenyl group. The system relies on the formation of a chelated lithium intermediate, where the phenyl group blocks one face of the enolate, directing the incoming electrophile to the opposite face.[11] The addition of an N-methyl group in (S)-(-)-N-Methyl-1-phenylethylamine can alter the steric environment and the chelation, potentially enhancing or modifying this facial bias, though specific studies quantifying this effect are not widely published.
-
Pseudoephedrine (Myers Auxiliary): The high diastereoselectivity of Myers amides stems from a well-defined, chair-like six-membered transition state formed upon deprotonation with a lithium base.[4][7] The lithium cation is chelated by both the enolate oxygen and the hydroxyl oxygen of the auxiliary. This locks the conformation, forcing the phenyl group into a pseudo-axial position where it effectively shields the si-face of the enolate. Electrophiles are thus forced to approach from the exposed re-face, leading to predictable and high levels of stereocontrol.[5][6]
Diagram: Decision Logic for Chiral Auxiliary Selection
Caption: Decision framework for selecting a chiral amine auxiliary.
Efficacy in Asymmetric Alkylation
Asymmetric alkylation is a benchmark reaction for evaluating chiral auxiliaries. The table below compiles representative data for pseudoephedrine and a close, unregulated analog, pseudoephenamine, which demonstrates the high bar for performance in this area.
| Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (dr) | Reference |
| (1S,2S)-Pseudoephedrine | CH₃I | 32:1 | [12] |
| (1S,2S)-Pseudoephedrine | CH₃CH₂I | 49:1 | [12] |
| (1S,2S)-Pseudoephedrine | (CH₃)₂CHI | 99:1 | [12] |
| (1S,2S)-Pseudoephenamine | CH₃I | >100:1 | [12] |
| (1S,2S)-Pseudoephenamine | CH₃CH₂I | >100:1 | [12] |
Pseudoephenamine is an unregulated alternative that often shows superior performance to pseudoephedrine, especially in the formation of quaternary carbon centers.[8][13]
Experimental Protocols & Workflow
The practical application involves a three-stage process: auxiliary attachment, the diastereoselective reaction, and auxiliary cleavage/recovery.
Representative Protocol 1: Chiral Resolution of a Racemic Acid
This classic method is often the first choice for its operational simplicity, especially when a resolving agent is significantly cheaper than the substrate.
Objective: To resolve a racemic carboxylic acid (e.g., ibuprofen) using (S)-(-)-N-Methyl-1-phenylethylamine via diastereomeric salt crystallization.
Methodology:
-
Salt Formation: In a suitable solvent (e.g., methanol or ethanol), dissolve 1.0 equivalent of the racemic carboxylic acid with gentle heating. In a separate flask, dissolve 0.5 equivalents of (S)-(-)-N-Methyl-1-phenylethylamine in the same solvent.
-
Crystallization: Slowly add the amine solution to the acid solution. The solution may become cloudy as the diastereomeric salts begin to form. Heat the mixture to redissolve the solids, then allow it to cool slowly to room temperature, and finally in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer. The mother liquor will be enriched in the other.
-
Liberation of the Enantiomer: Suspend the isolated crystalline salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate and amine.
-
Extraction: Extract the free carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate). The protonated chiral amine will remain in the aqueous layer.
-
Purification & Analysis: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the enantiomerically enriched carboxylic acid. Determine the enantiomeric excess (ee) using chiral HPLC or by measuring the optical rotation. The chiral amine can be recovered from the aqueous layer by basification and extraction.
Diagram: Workflow for Chiral Resolution
Caption: General experimental workflow for chiral resolution.
Cost-Benefit Verdict and Recommendations
The choice between (S)-(-)-N-Methyl-1-phenylethylamine and its alternatives is a function of specific project needs.
-
Choose (S)-(-)-1-Phenylethylamine when:
-
Cost is the primary driver. It is by far the most economical option.
-
You are performing a classical resolution of an acid and require a simple, effective resolving agent.
-
The required level of stereoselectivity as an auxiliary is moderate to high, but not necessarily >99:1 dr.
-
-
Choose (S)-(-)-N-Methyl-1-phenylethylamine when:
-
Regulatory concerns for pseudoephedrine are prohibitive. This is a key advantage.
-
The parent α-PEA provides insufficient selectivity, and a structural modification is sought to improve performance without resorting to a completely different class of auxiliary.
-
The project budget can accommodate a moderate increase in cost for a potentially better-performing, unregulated auxiliary.
-
-
Choose Pseudoephedrine (or its superior analog, Pseudoephenamine) when:
-
The highest possible diastereoselectivity is the paramount goal. The Myers auxiliary methodology is exceptionally robust and well-documented for achieving >95% de.[5]
-
The synthesis involves the challenging formation of an α-quaternary center.[8]
-
The laboratory is equipped to handle the stringent regulatory, purchasing, and documentation requirements associated with these substances.
-
References
-
Myers Asymmetric Alkylation. SynArchive. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Myers Asymmetric Alkylation. Molecules and Materials. (2007). [Link]
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Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. [Link]
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Kummer, D. A., et al. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]
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Wosińska-Hrydczuk, M., & Skarżewski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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A Comparative Guide to the Applications of N-Alkylated 1-Phenylethylamines in Research and Drug Development
This guide provides an in-depth technical comparison of N-alkylated 1-phenylethylamines, a class of compounds with significant applications in medicinal chemistry and pharmacology. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and pharmacological effects of key N-alkylated derivatives, with a focus on their utility as central nervous system (CNS) agents and their impact on the cardiovascular system. Experimental data and detailed protocols are provided to support the objective comparison of these compounds.
Introduction: The Versatility of the 1-Phenylethylamine Scaffold
The 1-phenylethylamine (1-PEA) framework is a privileged scaffold in medicinal chemistry, serving as the backbone for a wide array of biologically active molecules.[1] N-alkylation of the primary amine group significantly modulates the pharmacological profile of the parent compound, leading to derivatives with altered potency, receptor selectivity, and metabolic stability. This guide will focus on the comparative analysis of three key derivatives: N-methyl-1-phenylethylamine, N-ethyl-1-phenylethylamine, and N,N-dimethyl-1-phenylethylamine. Understanding the nuanced differences imparted by the nature of the N-alkyl substituent is crucial for the rational design of novel therapeutic agents.
Synthesis of N-Alkylated 1-Phenylethylamines: A Comparative Overview of Methodologies
The primary route for the synthesis of N-alkylated 1-phenylethylamines is reductive amination.[2][3] This versatile method involves the reaction of 1-phenylethylamine with an appropriate aldehyde or ketone to form an imine intermediate, which is subsequently reduced to the desired N-alkylated amine.[3]
General Synthetic Scheme: Reductive Amination
The reductive amination process offers a controlled and efficient means of introducing alkyl groups onto the nitrogen atom, avoiding the over-alkylation issues often associated with direct alkylation using alkyl halides.[3]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-(-)-N-Methyl-1-phenylethylamine
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the realm of responsible chemical stewardship. Handling and disposing of specialized reagents like (S)-(-)-N-Methyl-1-phenylethylamine requires a rigorous, safety-first approach grounded in regulatory compliance and a deep understanding of the chemical's properties. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
(S)-(-)-N-Methyl-1-phenylethylamine is a valuable chiral building block in synthetic chemistry. However, its chemical characteristics necessitate its classification as a hazardous material. Improper disposal is not only a breach of regulatory standards but also poses significant safety and environmental risks.
Hazard Profile and Risk Assessment: Why Special Disposal is Critical
Understanding the inherent hazards of (S)-(-)-N-Methyl-1-phenylethylamine is fundamental to appreciating the necessity of specialized disposal protocols. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates that it cannot be treated as common waste.
Table 1: GHS Hazard Classification for (S)-(-)-N-Methyl-1-phenylethylamine
| Hazard Code | Hazard Statement | Implication for Disposal |
| H227 | Combustible liquid | Cannot be disposed of near ignition sources. Poses a fire risk if handled improperly. |
| H302 | Harmful if swallowed | Presents a significant toxicological risk if it enters the body, making drain disposal a direct threat to public water systems. |
| H311 | Toxic in contact with skin | Dermal exposure is dangerous. Contaminated personal protective equipment (PPE) and materials must be treated as hazardous waste. |
| H314 | Causes severe skin burns and eye damage | This chemical is highly corrosive. It can damage living tissue and compromise the integrity of standard waste containers and plumbing if drain-disposed. |
| H412 | Harmful to aquatic life with long lasting effects | Direct release into the sanitary sewer system can disrupt aquatic ecosystems. This is a primary reason why drain disposal is strictly prohibited. |
Source: Compiled from multiple Safety Data Sheets (SDS).[1]
The causality is clear: the combined toxicity, corrosivity, and environmental hazards of this compound mean that disposing of it via a sink drain or in standard laboratory trash would introduce a potent, harmful substance into waterways and landfills, violating environmental regulations and endangering public health.
The Regulatory Framework: Adherence to EPA and RCRA Standards
In the United States, the management and disposal of hazardous chemicals are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] As the generator of the waste, the laboratory and its personnel are legally responsible for its safe handling from creation to final disposal.[3]
When collecting chemical waste in the lab, you are operating as a "satellite accumulation area".[2][4] This designation comes with specific responsibilities to ensure compliance and safety before the waste is picked up by a certified disposal service.
Standard Operating Procedure for Disposal
This protocol provides a step-by-step methodology for the safe collection and disposal of (S)-(-)-N-Methyl-1-phenylethylamine waste.
Part A: Waste Collection and On-Site Accumulation
-
Designate a Waste Container : Use the original product container or a clearly marked, dedicated waste container made of compatible material. The container must be in good condition and have a secure, tightly-sealing lid.
-
Segregate the Waste : Never mix (S)-(-)-N-Methyl-1-phenylethylamine waste with other waste streams. Incompatible chemicals can react, leading to pressure buildup, fire, or the creation of even more hazardous substances.
-
Properly Label the Container : The waste container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "(S)-(-)-N-Methyl-1-phenylethylamine ".[2] Include the date when waste was first added.
-
Maintain a Closed System : Keep the waste container securely closed at all times, except when you are actively adding waste.[2] This minimizes the release of vapors and prevents accidental spills.
-
Store in a Safe Location : The container should be stored in a designated satellite accumulation area, which must be at or near the point of generation and under the control of the lab personnel.[4] This area should be in a secondary containment tray to control any potential leaks.
Part B: Arranging for Final Disposal
-
Engage a Licensed Waste Hauler : The final step of disposal must be handled by an approved and licensed hazardous waste disposal company. Your institution's Environmental Health & Safety (EHS) department will have established procedures and contracts for this service.
-
Specify the Disposal Method : The recommended and most common method for this type of organic chemical waste is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]
-
Documentation : Ensure all required paperwork is completed for the waste pickup, accurately identifying the contents of the container. This creates a manifest that tracks the waste from your lab to its final destruction, a key component of RCRA compliance.
The logical flow for handling this chemical waste, from the lab bench to final disposal, can be visualized in the following decision workflow.
Caption: Workflow for proper hazardous waste disposal.
Emergency Procedures for Spills and Contamination
Accidents can happen, and a prepared response is critical to mitigating risks.
Small Spill Response
-
Evacuate and Alert : Alert personnel in the immediate area.
-
Ventilate : Ensure the area is well-ventilated. If working in a fume hood, keep it running.
-
Wear Appropriate PPE : At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material such as Chemizorb®, dry sand, or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect and Dispose : Carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container for (S)-(-)-N-Methyl-1-phenylethylamine.
-
Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Contaminated Material Disposal
Any materials, including PPE, weigh boats, or absorbent pads that come into direct contact with (S)-(-)-N-Methyl-1-phenylethylamine must be considered hazardous waste. Place these items in a sealed, labeled bag or container and dispose of them through your institution's hazardous waste program. Do not discard them in the regular trash.
By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's commitment to environmental responsibility.
References
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Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1-phenylethylamine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]
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Lab Manager. (2022). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
-
NY.gov. (2020). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]
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Navigating the Handling of (S)-(-)-N-Methyl-1-phenylethylamine: A Guide to Safe and Effective Laboratory Practice
For the modern researcher, scientist, and drug development professional, the confident and safe handling of specialized chemical reagents is paramount. (S)-(-)-N-Methyl-1-phenylethylamine, a chiral amine of significant interest in pharmaceutical development and asymmetric synthesis, demands a comprehensive understanding of its properties to ensure both personal safety and experimental integrity.[1] This guide moves beyond a simple checklist of precautions to provide a deep, scientifically-grounded framework for the safe handling, use, and disposal of this valuable compound.
Understanding the Inherent Risks: A Proactive Approach to Safety
(S)-(-)-N-Methyl-1-phenylethylamine is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[2][3] Its most immediate and severe hazard is its corrosivity, capable of causing severe skin burns and eye damage.[2][3][4] Understanding the causality of these hazards is the first step in mitigating them. As a substituted phenethylamine, its chemical properties are dictated by the presence of a basic amine group and an aromatic ring. The amine group is responsible for its corrosive nature, acting as a base that can disrupt biological tissues. Furthermore, like other phenethylamines, it has the potential to exert physiological effects if absorbed into the body.[5]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a concise summary of the key hazards associated with (S)-(-)-N-Methyl-1-phenylethylamine:
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed[2][3][4] |
| Acute Toxicity, Dermal | Harmful in contact with skin[2][3][4] |
| Acute Toxicity, Inhalation | Harmful if inhaled[2][3][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[2][3][4] |
| Flammable Liquids | Combustible liquid[2][3] |
Foundational Safety: Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE). The following recommendations are based on the known hazards of (S)-(-)-N-Methyl-1-phenylethylamine and are designed to provide a robust barrier against exposure.
Eye and Face Protection: The First Line of Defense
Given the severe and immediate danger of eye damage, appropriate eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are the minimum requirement for any handling of (S)-(-)-N-Methyl-1-phenylethylamine. They must be worn whenever there is a risk of splashes or aerosols.
-
Face Shield: For operations with a higher risk of splashing, such as transferring larger volumes or working with heated material, a face shield should be worn in conjunction with chemical splash goggles to provide full facial protection.
These measures are in accordance with OSHA's eye and face protection regulations under 29 CFR 1910.133.[4]
Hand Protection: A Critical Barrier
The choice of gloves is critical due to the corrosive nature of (S)-(-)-N-Methyl-1-phenylethylamine and the potential for systemic absorption through the skin. It is important to note that not all common laboratory gloves are suitable.
-
Recommended Materials: For extended contact, gloves made of Butyl rubber or Viton® are recommended due to their high resistance to a wide range of chemicals, including amines.[6][7] Polyvinyl chloride (PVC) gloves also offer good resistance to amines.[2][8]
-
For Incidental Contact (Splash Protection): While nitrile gloves are a common choice in laboratories, they offer poor resistance to amines and should only be used for very brief, incidental contact, with immediate removal and replacement upon any splash.[9] Thicker nitrile gloves (at least 5-mil) may offer very short-term splash protection.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Contaminated gloves should be removed immediately using a technique that avoids skin contact with the outer surface and disposed of as hazardous waste.
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A standard laboratory coat is required for all procedures.
-
Chemical-Resistant Apron: For tasks with a significant risk of splashing, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat.
-
Full-Body Protection: In the event of a large spill or when working in an environment with a high potential for exposure, a chemical-resistant suit may be necessary.
Respiratory Protection: When Engineering Controls Are Not Enough
Engineering controls, such as working within a certified chemical fume hood, are the primary means of preventing inhalation exposure. However, in certain situations, respiratory protection may be required.
-
When to Use a Respirator:
-
In the event of a spill outside of a fume hood.
-
When working in a poorly ventilated area.
-
If there are any signs or symptoms of inhalation exposure (e.g., respiratory irritation, dizziness).
-
-
Type of Respirator: A NIOSH-approved air-purifying respirator equipped with cartridges suitable for ammonia and methylamine is recommended.[10][11] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 requirements, including fit testing and medical clearance.[4]
Operational Plan: From Benchtop to Disposal
A well-defined operational plan is essential for the safe handling of (S)-(-)-N-Methyl-1-phenylethylamine. The following step-by-step guidance provides a framework for its use in a laboratory setting.
Pre-Operational Checklist
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for (S)-(-)-N-Methyl-1-phenylethylamine.
-
Ensure Proper Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.
-
Assemble all necessary PPE: Have all required eye/face protection, gloves, and body protection readily available and in good condition.
-
Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare a Spill Kit: Have a spill kit specifically for corrosive and combustible liquids readily accessible. This should include an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), a container for waste, and the necessary PPE.
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of (S)-(-)-N-Methyl-1-phenylethylamine.
Caption: Workflow for the safe handling of (S)-(-)-N-Methyl-1-phenylethylamine.
Spill Management: A Calm and Coordinated Response
In the event of a spill, a calm and methodical response is crucial to prevent further exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a fume hood.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).
-
Don Appropriate PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[2][4] Do not use combustible materials like paper towels to absorb the spill.
-
Absorb the Spill: Gently apply the absorbent material to the spill, working from the outside in.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Report the Incident: Report the spill to your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
Proper disposal of (S)-(-)-N-Methyl-1-phenylethylamine and any contaminated materials is a critical final step.
-
Waste Collection: All waste containing (S)-(-)-N-Methyl-1-phenylethylamine, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed container suitable for hazardous waste.
-
Neutralization: For small amounts of waste, neutralization can be considered as a pretreatment step. As an amine, (S)-(-)-N-Methyl-1-phenylethylamine is basic and can be neutralized with a weak acid, such as citric acid or acetic acid.[12] This should be done cautiously, in a fume hood, with appropriate PPE, as the reaction may be exothermic. The pH should be checked to ensure neutralization. However, always consult your institution's specific guidelines for chemical waste treatment.
-
Professional Disposal: Ultimately, all waste must be disposed of through your institution's hazardous waste management program.[1][6][13] Do not pour this chemical down the drain.
By adhering to this comprehensive guide, researchers can confidently and safely handle (S)-(-)-N-Methyl-1-phenylethylamine, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine, pa. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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University of South Alabama. (n.d.). Glove Selection Guide. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-1-Phenylethylamine, produced by BASF AG. Retrieved from [Link]
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OSHA. (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Cole-Parmer. (n.d.). How to Utilize this Chemical Resistance Guide. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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ResearchGate. (2019, December 31). Handling of Amine-based Wastewater Produced During Carbon Capture. Retrieved from [Link]
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SHIELD Scientific. (n.d.). Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. Retrieved from [Link]
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ResearchGate. (n.d.). Breakthrough time (BT) for different glove types, no movement versus.... Retrieved from [Link]
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CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methylamine. Retrieved from [Link]
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Th. Geyer. (n.d.). BREAKTHROUGH TIMES OF LABSOLUTE® DISPOSABLE GLOVES. Retrieved from [Link]
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CDC. (n.d.). Methylamine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
